Ac-Lys-AMC
Description
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Properties
IUPAC Name |
(2S)-2-acetamido-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-11-9-17(23)25-16-10-13(6-7-14(11)16)21-18(24)15(20-12(2)22)5-3-4-8-19/h6-7,9-10,15H,3-5,8,19H2,1-2H3,(H,20,22)(H,21,24)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOQAQRQQNJREL-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578547 | |
| Record name | N~2~-Acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156661-42-6 | |
| Record name | N~2~-Acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Ac-Lys-AMC: A Technical Guide for Researchers
An In-depth Examination of the Fluorogenic Histone Deacetylase Substrate
For researchers, scientists, and drug development professionals investigating histone deacetylase (HDAC) and sirtuin (SIRT) activity, Acetyl-Lysyl-7-amino-4-methylcoumarin (Ac-Lys-AMC) serves as a critical tool. This fluorogenic substrate provides a sensitive and continuous method for monitoring the enzymatic activity of these important drug targets. This technical guide elucidates the core mechanism of action of this compound, presents key quantitative data, details experimental protocols, and provides visual representations of the underlying processes.
Mechanism of Action: A Two-Step Enzymatic Cascade
Contrary to a direct cleavage mechanism, the action of this compound relies on a two-step coupled enzymatic assay. In its native state, the acetylated lysine residue of this compound renders the amide bond between lysine and 7-amino-4-methylcoumarin (AMC) resistant to proteolytic cleavage. The fluorescence of the AMC fluorophore is also quenched when it is conjugated to the peptide.[1][2] The process unfolds as follows:
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Deacetylation by HDACs/Sirtuins: The primary enzymatic event involves the removal of the acetyl group from the ε-amino group of the lysine residue by an HDAC or a NAD+-dependent sirtuin.[3][4] This reaction yields Lys-AMC.
-
Proteolytic Cleavage and Fluorescence Emission: The deacetylated product, Lys-AMC, becomes a substrate for a developing enzyme, typically trypsin.[5] Trypsin specifically cleaves the amide bond C-terminal to the now exposed lysine residue, releasing the free 7-amino-4-methylcoumarin (AMC). The liberated AMC is highly fluorescent, and the increase in fluorescence intensity is directly proportional to the HDAC/sirtuin activity.
Quantitative Data for this compound and Related Substrates
The following table summarizes key quantitative data for this compound and the fluorescent product AMC. These values are crucial for designing and optimizing enzyme assays.
| Parameter | Value | Enzyme/Condition | Source |
| AMC Excitation Wavelength | 340-360 nm | - | |
| AMC Emission Wavelength | 440-460 nm | - | |
| Boc-Lys(Ac)-AMC KM for HDAC1 | Not explicitly stated, but assays performed with 20 µM | Recombinant HDAC1 | |
| Typical Substrate Concentration | 10 µM - 100 µM | General protease assays | |
| Boc-Lys(Ac)-AMC Concentration in cell-based assays | 25 µM | Tissue culture |
Experimental Protocols
A generalized protocol for a two-step HDAC activity assay using an this compound derivative is provided below. This should be optimized for the specific enzyme and experimental conditions.
Materials and Reagents:
-
This compound or a derivative (e.g., Boc-Lys(Ac)-AMC)
-
HDAC/Sirtuin enzyme
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Trypsin (TPCK-treated)
-
HDAC inhibitor (for control experiments)
-
96-well black microplate
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Microplate reader with fluorescence detection capabilities
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the HDAC/sirtuin enzyme to the desired concentration in cold assay buffer.
-
Prepare a trypsin solution in assay buffer.
-
-
Assay Setup:
-
Add assay buffer to all wells of a 96-well black microplate.
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Add the HDAC/sirtuin enzyme to the appropriate wells.
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Include control wells:
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No-Enzyme Control: Contains buffer and substrate only.
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No-Substrate Control: Contains buffer and enzyme only.
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Inhibitor Control: Contains buffer, enzyme, substrate, and a known HDAC inhibitor.
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Initiation of Deacetylation:
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Add the this compound substrate to each well to a final concentration typically in the range of 10-100 µM.
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Incubate the plate at 37°C for a specified time (e.g., 60 minutes). The optimal time should be determined experimentally.
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Development of Fluorescent Signal:
-
Add trypsin to each well to stop the deacetylation reaction and initiate the cleavage of the deacetylated substrate.
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Incubate at room temperature for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 355 nm and emission at approximately 460 nm.
-
Visualizing the Mechanism and Workflow
To further clarify the processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: The enzymatic cascade of this compound deacetylation and subsequent cleavage to release fluorescent AMC.
Caption: A typical experimental workflow for an HDAC/sirtuin activity assay using this compound.
References
Ac-Lys-AMC Substrate Specificity for HDACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the substrate specificity of Acetyl-Lysine-7-Amino-4-Methylcoumarin (Ac-Lys-AMC) and its derivatives for Histone Deacetylases (HDACs). This document provides a comprehensive overview of the core principles, detailed experimental protocols, and a summary of available quantitative data to aid in the design and interpretation of HDAC activity assays.
Introduction: The Principle of Fluorogenic HDAC Assays
Fluorogenic assays utilizing this compound and its analogs are a cornerstone of HDAC research and drug discovery, offering a convenient and sensitive method for measuring enzyme activity. The assay is based on a two-step enzymatic reaction. In the first step, an HDAC enzyme removes the acetyl group from the ε-amino group of the lysine residue within the this compound substrate. The deacetylated product then becomes a substrate for a developing enzyme, typically trypsin. Trypsin cleaves the amide bond C-terminal to the deacetylated lysine, releasing the highly fluorescent 7-Amino-4-Methylcoumarin (AMC) molecule. The resulting fluorescence intensity is directly proportional to the HDAC activity.[1][2] This method is well-suited for high-throughput screening (HTS) of HDAC inhibitors.[1][2]
Quantitative Data: Substrate Specificity of this compound Derivatives
Table 1: Kinetic Parameters of Boc-Lys(Ac)-AMC for HDAC Isoforms
| HDAC Isoform | Km (µM) | Source Organism/System | Reference |
| HDAC1 | 58.89 | Recombinant Human | BMG LABTECH Application Note |
| Rat Liver HDACs | 3.5 | Rat Liver Extract | Wegener et al., 2003 |
| HDAC8 | ~500 | Recombinant Human | Wegener et al., 2003 |
Table 2: Kinetic Parameters of Peptide-Based this compound Substrates for HDAC Isoforms
| Substrate | HDAC Isoform | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source Organism/System | Reference |
| Ac-Arg-Gly-Lys(Ac)-MCA | Rat Liver HDACs | 26-43 | - | - | Rat Liver Extract | Wegener et al., 2003 |
| Ac-Arg-Gly-Lys(Ac)-MCA | HDAC8 | ~500 | - | - | Recombinant Human | Wegener et al., 2003 |
| AcRHKK(acetyl)-AMC | HDAC8 | 251 | 0.0201 | 80.1 | Recombinant Human | Vaidya et al., 2021 |
| AcRHKK(hexanoyl)-AMC | HDAC8 | 146 | 0.0230 | 158.0 | Recombinant Human | Vaidya et al., 2021 |
| AcRHKK(decanoyl)-AMC | HDAC8 | 104 | 0.0322 | 309.1 | Recombinant Human | Vaidya et al., 2021 |
| Ac-LGK(acetyl)-AMC | HDAC3 | - | - | - | Recombinant Human | Moreno-Yruela et al., 2021 |
Note: The kinetic parameters can be influenced by assay conditions such as buffer composition, pH, and temperature. Direct comparison of values from different studies should be made with caution. The data indicates that Boc-Lys(Ac)-AMC is a substrate for class I HDACs but is poorly recognized by HDAC8.[3] Peptide-based substrates can exhibit different specificities, and modifications to the acyl group can significantly alter the kinetic parameters, as demonstrated with HDAC8.
Experimental Protocols
This section provides detailed methodologies for performing a standard HDAC activity assay using a fluorogenic this compound substrate.
Reagents and Materials
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HDAC Enzyme: Purified recombinant human HDAC isoform of interest.
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Substrate Stock Solution: Boc-Lys(Ac)-AMC or other this compound derivative (e.g., 10 mM in DMSO).
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Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.
-
Developer Solution: Trypsin in a compatible buffer (e.g., 1 mg/mL in assay buffer). An HDAC inhibitor (e.g., Trichostatin A) can be included to stop the HDAC reaction.
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96-well or 384-well black, clear-bottom assay plates.
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Fluorescence microplate reader with excitation and emission wavelengths suitable for AMC (Excitation: ~340-360 nm, Emission: ~440-460 nm).
Assay Procedure
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Compound/Inhibitor Preparation: Prepare serial dilutions of test compounds or a known inhibitor (e.g., Trichostatin A) in the assay buffer. Add the desired volume to the assay plate wells. For control wells, add assay buffer with the same concentration of solvent (e.g., DMSO) as the compound wells.
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Enzyme Addition: Dilute the HDAC enzyme to the desired working concentration in cold assay buffer. Add the enzyme solution to all wells except the "no enzyme" control wells.
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Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
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Reaction Initiation: Prepare the substrate working solution by diluting the stock solution in assay buffer. The final substrate concentration should ideally be at or below the Km for the specific HDAC isoform being tested. Add the substrate solution to all wells to initiate the deacetylation reaction.
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HDAC Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined to ensure the reaction is within the linear range.
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Development Step: Add the developer solution (trypsin) to each well to stop the HDAC reaction and initiate the cleavage of the deacetylated substrate.
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Development Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
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Fluorescence Measurement: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths for AMC.
Data Analysis
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Background Subtraction: Subtract the average fluorescence signal of the "no enzyme" control wells from all other measurements.
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Calculation of % Inhibition (for inhibitor screening): % Inhibition = 100 x (1 - [(Signal of test well - Signal of no enzyme control) / (Signal of vehicle control - Signal of no enzyme control)])
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Determination of Kinetic Parameters (Km and Vmax):
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Perform the assay with varying concentrations of the substrate.
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Plot the initial reaction velocity (rate of fluorescence increase) against the substrate concentration.
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Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
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Visualizations
Signaling and Experimental Workflows
The following diagrams illustrate the key processes involved in HDAC-mediated deacetylation and the experimental workflow of the fluorogenic assay.
Conclusion
The this compound-based fluorogenic assay is a powerful and widely adopted tool for the study of HDAC enzymes and the screening of their inhibitors. Understanding the substrate specificity, as indicated by kinetic parameters, is crucial for selecting the appropriate substrate for a given HDAC isoform and for the accurate interpretation of experimental results. While comprehensive comparative data remains a gap in the current literature, the information presented in this guide provides a solid foundation for researchers to design and execute robust HDAC activity assays. Further systematic studies are needed to fully elucidate the kinetic profiles of various this compound substrates across all human HDAC isoforms, which will undoubtedly accelerate the development of isoform-selective HDAC inhibitors for therapeutic applications.
References
Technical Guide: Fluorescence Properties and Applications of Ac-Lys-AMC Substrate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the Acetyl-Lysine-7-amino-4-methylcoumarin (Ac-Lys-AMC) fluorogenic substrate. It details the underlying principles of its use, its core fluorescence properties, and standardized protocols for its application in enzymatic assays, particularly for histone deacetylases (HDACs) and sirtuins (SIRTs).
Principle of Fluorescence Activation
The this compound substrate is a pro-fluorophore, meaning it is not fluorescent in its native state. Its utility lies in a two-step enzymatic reaction that results in the release of the highly fluorescent molecule, 7-amino-4-methylcoumarin (AMC). When the peptide-conjugated AMC is intact, its fluorescence is quenched.[1][2][3]
The activation process is as follows:
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Deacetylation: A lysine deacetylase, such as an HDAC or a sirtuin, removes the acetyl group from the lysine residue of the substrate. This step is NAD⁺-dependent for sirtuins.[3][4]
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Proteolytic Cleavage: A developing enzyme, typically trypsin, recognizes and cleaves the peptide bond at the C-terminus of the now-deacetylated lysine residue. This cleavage releases free AMC.
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Fluorescence Emission: The liberated AMC molecule fluoresces intensely upon excitation, and the measured fluorescence intensity is directly proportional to the deacetylase activity.
The diagram below illustrates this activation principle.
Core Fluorescence and Physicochemical Properties
The key spectral characteristics pertain to the released 7-amino-4-methylcoumarin (AMC) fluorophore. While the substrate itself has absorbance maxima, it is the fluorescence of the cleavage product that is measured in assays.
Table 1: Fluorescence Properties of Released 7-Amino-4-methylcoumarin (AMC)
| Property | Value | References |
| Excitation Maximum (λex) | 340 - 360 nm | |
| Emission Maximum (λem) | 440 - 460 nm | |
| Quantum Yield (Φ) | Not consistently reported | |
| Molar Extinction Coeff. (ε) | Not readily available for free AMC |
Note: While specific values for quantum yield and molar extinction coefficient for free AMC are not consistently available in the literature, aminocoumarins are generally recognized for their high fluorescence quantum yields.
Table 2: Physicochemical Properties
| Compound | Formula Weight ( g/mol ) | CAS Number |
| Boc-Lys(Ac)-AMC* | 445.5 | 233691-67-3 |
| 7-Amino-4-methylcoumarin | 175.2 | 26093-31-2 |
Data for Boc-Lys(Ac)-AMC, a commonly used and structurally related substrate, is provided for reference.
Experimental Protocols
This section outlines a generalized protocol for measuring HDAC or sirtuin activity in a 96-well plate format. Researchers should optimize concentrations and incubation times for their specific enzyme and experimental conditions.
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer. A common buffer for HDACs and sirtuins is 50 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, pH 8.0. For sirtuin assays, include NAD⁺ at a final concentration of 0.1 to 1 mM.
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Substrate Stock Solution: Dissolve this compound (or a related substrate like Boc-Lys(Ac)-AMC) in DMSO to create a concentrated stock solution (e.g., 10-30 mM). Store in aliquots at -20°C.
-
Enzyme Solution: Dilute the HDAC or sirtuin enzyme to the desired working concentration in cold assay buffer immediately before use.
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Developer Solution: Prepare a solution of trypsin in assay buffer (e.g., 0.5 mg/mL). TPCK-treated trypsin is recommended to inactivate contaminating chymotrypsin activity.
-
Stop Solution (Optional but Recommended): A potent HDAC/sirtuin inhibitor (e.g., Trichostatin A or SAHA for HDACs) can be included in the developer solution to terminate the deacetylation reaction definitively.
Assay Procedure (96-well format):
-
Reaction Setup: To each well, add assay buffer, the test compound (inhibitor or activator) dissolved in buffer, and the diluted enzyme solution. Include appropriate controls (no enzyme, no substrate, positive control with no inhibitor).
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Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow test compounds to interact with the enzyme.
-
Initiate Reaction: Start the deacetylation reaction by adding the this compound substrate to all wells. The final substrate concentration typically ranges from 10-50 µM.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal time depends on enzyme activity.
-
Develop Fluorescence: Stop the deacetylation and initiate cleavage by adding the developer/trypsin solution to all wells.
-
Final Incubation: Incubate at 37°C for an additional 15-30 minutes to allow for complete cleavage of the deacetylated substrate.
-
Measure Fluorescence: Read the fluorescence intensity using a microplate reader with excitation set between 340-360 nm and emission between 440-460 nm.
Biological Context and Signaling Pathway
HDACs and sirtuins are critical epigenetic regulators that catalyze the removal of acetyl groups from lysine residues on both histone and non-histone proteins. The deacetylation of histones is a key mechanism for modulating gene expression.
Mechanism of Transcriptional Repression: The positively charged histone tails interact with the negatively charged phosphate backbone of DNA. Acetylation of lysine residues neutralizes this positive charge, leading to a more relaxed chromatin structure (euchromatin) that is permissive for transcription. HDACs reverse this process. By removing acetyl groups, they restore the positive charge on histones, which promotes a more condensed chromatin structure (heterochromatin), restricting access for transcription factors and leading to transcriptional repression. Assays using this compound allow for the precise quantification of this enzymatic activity, which is crucial for screening potential therapeutic inhibitors in fields like oncology.
References
Unveiling Enzyme Activity: A Technical Guide to Ac-Lys-AMC Excitation and Emission Spectra
For Immediate Release
Shanghai, China – November 28, 2025 – In the intricate world of cellular signaling and drug discovery, the ability to accurately measure enzyme activity is paramount. Acetyl-Lysyl-7-amino-4-methylcoumarin (Ac-Lys-AMC) has emerged as a important fluorogenic substrate, particularly for a class of enzymes known as histone deacetylases (HDACs) and sirtuins (SIRTs). This technical guide provides an in-depth exploration of the excitation and emission spectra of this compound, detailed experimental protocols for its use, and a visualization of its application in key signaling pathways, tailored for researchers, scientists, and drug development professionals.
Core Principles of this compound as a Fluorogenic Substrate
This compound is a non-fluorescent molecule. Its utility lies in a two-step enzymatic reaction. First, an HDAC or SIRT enzyme removes the acetyl group from the lysine residue of this compound. Subsequently, a developing enzyme, typically trypsin, cleaves the bond between the now deacetylated lysine and the 7-amino-4-methylcoumarin (AMC) fluorophore. This cleavage releases free AMC, which is highly fluorescent. The intensity of the fluorescence is directly proportional to the activity of the HDAC or SIRT enzyme.
Spectroscopic Properties of this compound and Free AMC
The key to utilizing this compound effectively lies in understanding the distinct spectral properties of its cleaved, fluorescent component, 7-amino-4-methylcoumarin (AMC). The excitation and emission maxima of free AMC are crucial for designing and executing fluorescence-based assays.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 340 - 380 nm | [1][2][3][4][5] |
| Emission Maximum (λem) | 440 - 460 nm |
It is important to note that the exact excitation and emission maxima can be influenced by the solvent environment and the specific instrumentation used. Therefore, it is recommended to determine the optimal wavelengths experimentally for your specific setup.
For quantitative analysis of enzyme kinetics, the quantum yield and molar extinction coefficient of the free AMC fluorophore are critical parameters.
| Parameter | Value | Solvent | Reference |
| Fluorescence Quantum Yield (Φ) | ~0.5 | Ethanol | |
| Molar Extinction Coefficient (ε) | 1.90 x 10⁴ M⁻¹cm⁻¹ | Not Specified |
Experimental Protocols
The following protocols provide a detailed methodology for a standard HDAC/SIRT1 activity assay using this compound.
Materials and Reagents
-
This compound substrate
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HDAC or SIRT1 enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
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NAD⁺ (for SIRT1 assays)
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Developer Solution (Trypsin in buffer)
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96-well black microplate
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Fluorescence microplate reader
Assay Protocol for HDAC/SIRT1 Activity
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
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Dilute the HDAC or SIRT1 enzyme to the desired concentration in Assay Buffer.
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For SIRT1 assays, prepare a stock solution of NAD⁺ in water and add it to the Assay Buffer.
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Prepare the Developer Solution containing trypsin at an optimized concentration.
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-
Reaction Setup:
-
Add the diluted enzyme solution to the wells of a 96-well black microplate.
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For inhibitor screening, add the test compounds at various concentrations to the wells and pre-incubate with the enzyme.
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Initiate the reaction by adding the this compound substrate to each well.
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-
Incubation:
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Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.
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-
Development:
-
Stop the enzymatic reaction and initiate the development step by adding the Developer Solution to each well.
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Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation set between 340-380 nm and emission set between 440-460 nm.
-
Signaling Pathways and Applications
HDACs and sirtuins play crucial roles in a multitude of cellular processes, including gene expression, cell cycle regulation, and apoptosis. Their dysregulation is implicated in various diseases, most notably cancer. This compound is a valuable tool for studying the activity of these enzymes in the context of these signaling pathways.
SIRT1-p53 Signaling Pathway in Apoptosis
SIRT1, a class III histone deacetylase, is a key regulator of the tumor suppressor protein p53. Under cellular stress, p53 is acetylated, which enhances its stability and transcriptional activity, leading to cell cycle arrest or apoptosis. SIRT1 can deacetylate p53 at specific lysine residues, thereby inhibiting its pro-apoptotic function. This interplay is a critical checkpoint in determining cell fate.
Caption: The SIRT1-p53 signaling pathway in response to cellular stress.
General HDAC Involvement in Cancer
HDACs are often overexpressed in various cancers and contribute to tumorigenesis by deacetylating both histone and non-histone proteins. This leads to the repression of tumor suppressor genes and the activation of oncogenic pathways, promoting cell proliferation and inhibiting apoptosis.
Caption: General mechanism of HDAC involvement in promoting cancer.
Experimental Workflow for an this compound based Assay
The following diagram illustrates the logical flow of a typical experiment designed to measure HDAC or SIRT1 activity using this compound.
Caption: Experimental workflow for an this compound based enzyme activity assay.
Conclusion
This compound is a powerful and versatile tool for the study of HDAC and sirtuin activity. A thorough understanding of its spectral properties and the implementation of robust experimental protocols are essential for obtaining accurate and reproducible data. This guide provides the foundational knowledge and practical methodologies to empower researchers and drug development professionals in their quest to unravel the complexities of cellular signaling and develop novel therapeutics.
References
An In-depth Technical Guide to the Chemical Structure and Application of Acetyl-Lys-AMC
For researchers, scientists, and professionals in drug development, fluorogenic peptide substrates are indispensable tools for assaying enzyme activity. Among these, Acetyl-Lys-AMC (Nα-Acetyl-L-lysinamido-4-methylcoumarin) serves as a key substrate for probing the activity of specific proteases. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed protocols for its application in enzyme kinetics and inhibitor screening.
Chemical Structure of Acetyl-Lys-AMC
Acetyl-Lys-AMC is a synthetic compound composed of three primary moieties: an N-terminal acetyl group, the amino acid L-lysine, and the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC). The lysine residue is linked to the AMC group via an amide bond at its C-terminus. The alpha-amino group of lysine is acetylated. The intact molecule is largely non-fluorescent. Enzymatic cleavage of the amide bond between the lysine and the AMC group releases the free fluorophore, which exhibits a significant increase in fluorescence.
The canonical SMILES representation of Acetyl-Lys-AMC is: CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)--INVALID-LINK--NC(=O)C[1].
Quantitative Data and Physicochemical Properties
The properties of Acetyl-Lys-AMC and its acetate salt are summarized below. This data is critical for accurate preparation of stock solutions and for designing experimental conditions.
| Property | Value | Source(s) |
| Compound Name | Nα-Acetyl-L-lysinamido-4-methylcoumarin | [1] |
| CAS Number | 156661-42-6 | [1][2] |
| Molecular Formula | C₁₈H₂₃N₃O₄ | [3] |
| Molecular Weight | 345.4 g/mol | |
| Molecular Formula (Acetate Salt) | C₁₈H₂₃N₃O₄•C₂H₄O₂ | |
| Molecular Weight (Acetate Salt) | 405.44 g/mol | |
| Solubility | Soluble in DMSO (e.g., 100 mg/mL) | |
| Storage Conditions | Store at ≤ -15°C | |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | |
| Fluorescence (Free AMC) | Excitation: 340-380 nm; Emission: 440-460 nm |
Principle of the Assay: Fluorogenic Detection of Protease Activity
The utility of Acetyl-Lys-AMC as an enzymatic substrate lies in its fluorogenic nature. In its intact form, the fluorescence of the AMC moiety is quenched. Upon enzymatic hydrolysis of the amide bond linking the C-terminus of lysine to the 7-amino group of AMC, the unquenched 7-amino-4-methylcoumarin is released. This free AMC is highly fluorescent, and the increase in fluorescence intensity over time is directly proportional to the rate of the enzymatic reaction. This principle allows for sensitive, real-time monitoring of enzyme activity.
Experimental Protocols
This section provides a detailed methodology for a general protease activity assay using Acetyl-Lys-AMC. This protocol can be adapted for various trypsin-like serine proteases that cleave C-terminal to lysine residues.
-
Acetyl-Lys-AMC substrate
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Protease of interest (e.g., Trypsin)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% (v/v) Tween-20
-
Dimethyl sulfoxide (DMSO) for substrate dissolution
-
96-well black, flat-bottom microplates suitable for fluorescence measurements
-
Fluorescence microplate reader with filters for Ex/Em = 380/460 nm
-
Substrate Stock Solution (10 mM): Dissolve the appropriate amount of Acetyl-Lys-AMC in DMSO to achieve a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.
-
Working Substrate Solution: On the day of the experiment, dilute the 10 mM stock solution in Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically but typically ranges from 10-100 µM.
-
Enzyme Preparation: Prepare a stock solution of the protease in Assay Buffer. The optimal enzyme concentration will depend on its specific activity and should be determined experimentally to ensure a linear rate of product formation during the assay period.
-
Assay Setup: Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Controls:
-
Negative Control (No Enzyme): Add 25 µL of Assay Buffer instead of the enzyme solution.
-
Test Wells: Add 25 µL of the diluted enzyme solution.
-
Inhibitor Wells (Optional): For inhibitor screening, add the test compound at various concentrations and pre-incubate with the enzyme for 15-30 minutes before initiating the reaction.
-
-
Reaction Initiation: To start the reaction, add 25 µL of the working substrate solution to all wells. The final volume in each well will be 100 µL.
-
Fluorescence Measurement: Immediately place the microplate into a fluorescence reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm).
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
Subtract the background fluorescence from the negative control wells from all other readings.
-
Plot the fluorescence intensity (in Relative Fluorescence Units, RFU) against time for each well.
-
Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.
-
For inhibitor studies, calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
Broader Context: Application in Two-Step Assays
While Acetyl-Lys-AMC is a direct substrate for proteases, structurally related compounds are pivotal in two-step assays, most notably for measuring the activity of histone deacetylases (HDACs). In this system, a substrate like Boc-Lys(Ac)-AMC is first deacetylated by an HDAC. Subsequently, a developing enzyme like trypsin is added, which cleaves the now-deacetylated lysine-AMC bond, releasing the fluorescent reporter. This coupled-enzyme approach has become a cornerstone of high-throughput screening for HDAC inhibitors.
This guide provides the essential technical details for the effective use of Acetyl-Lys-AMC in a research setting. Its well-defined chemical properties and straightforward application in fluorometric assays make it a valuable tool for investigating protease activity and for the discovery of novel therapeutic agents.
References
The Role of Ac-Lys-AMC in Sirtuin Activity Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Acetyl-Lysyl-7-amino-4-methylcoumarin (Ac-Lys-AMC) and its derivatives in fluorogenic sirtuin activity assays. Sirtuins, a class of NAD+-dependent deacetylases, are critical regulators of numerous cellular processes, making them attractive therapeutic targets for a range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[1][2][3][4][5] The this compound-based assay is a widely adopted method for high-throughput screening of sirtuin modulators due to its sensitivity and convenience.
Core Principle of the this compound Sirtuin Activity Assay
The fluorogenic assay for sirtuin activity is a two-step enzymatic process.
-
Deacetylation: In the first step, a sirtuin enzyme deacetylates the acetylated lysine residue of a synthetic peptide substrate that is C-terminally tagged with 7-amino-4-methylcoumarin (AMC). The fluorescence of the AMC molecule is quenched when it is part of the peptide.
-
Development: In the second step, a developing solution containing a protease, typically trypsin, is added. Trypsin specifically cleaves the peptide bond C-terminal to the now deacetylated lysine residue, releasing the free AMC fluorophore.
-
Signal Detection: The liberated AMC fluoresces intensely upon excitation, and the fluorescence intensity is directly proportional to the sirtuin's deacetylase activity. The signal is typically measured at an excitation wavelength of approximately 355 nm and an emission wavelength of around 460 nm. Nicotinamide, a known sirtuin inhibitor, is often included in the developer solution to stop the sirtuin-catalyzed reaction.
This assay format is adaptable for various sirtuins by modifying the peptide sequence of the substrate to mimic natural targets. For instance, p53-based peptides are commonly used for SIRT1, SIRT2, and SIRT3, while TNF-α-based peptides are employed for SIRT6. Furthermore, the acetyl group can be replaced with other acyl groups, such as a myristoyl group, to assay for different sirtuin activities.
Data Presentation: Quantitative Parameters
The this compound assay is frequently used to determine key kinetic parameters of sirtuin enzymes and the potency of their inhibitors.
Michaelis-Menten Constants (Km)
The Michaelis constant (Km) represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.
| Sirtuin | Substrate | Km (µM) | Reference |
| SIRT1 | Ac-RHKK(Ac)-AMC (p53 379-382) | ~95-125 | |
| SIRT2 | Myristoyl-p53(317-320)-AMC | 0.24 | |
| SIRT2 | Acetyl-p53(317-320)-AMC | 19.00 | |
| SIRT3 | Acetyl-LCAD Peptide | 3.9 | |
| SIRT3 | Ac-QPKK(Ac)-AMC (p53 317-320) | 323 |
Half-maximal Inhibitory Concentration (IC50)
The IC50 value is the concentration of an inhibitor that reduces the activity of an enzyme by 50%. It is a standard measure of inhibitor potency.
| Sirtuin | Inhibitor | Substrate | IC50 (µM) | Reference |
| SIRT1 | EX-527 | p86-Acetyl8,9 | > published values | |
| SIRT2 | AGK2 | This compound based | 3.5 | |
| SIRT2 | SirReal2 | p86-Acetyl8,9 | > published values | |
| SIRT3 | 3-TYP | p86-Acetyl8,9 | > published values | |
| SIRT3 | LC-0296 | This compound based | 3.6 | |
| SIRT5 | SIRT5 Inhibitor 1 (S5I1) | p86-Succinylethyl8,9 | 0.15 | |
| SIRT5 | SIRT5 Inhibitor 1 (S5I1) | p86-Glutaryl8,9 | 0.047 |
Experimental Protocols
Below are generalized and specific protocols for conducting sirtuin activity assays using this compound substrates.
Generalized Experimental Workflow
Detailed Protocol for SIRT1 Activity Assay
This protocol is adapted from commercially available kits and research articles.
Reagents:
-
SIRT1 Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
SIRT1 Enzyme: Recombinant human SIRT1.
-
NAD+ Solution: 50 mM in water.
-
SIRT1 Substrate (e.g., Ac-RHKK(Ac)-AMC): 5 mM in DMSO.
-
Developer Solution: Trypsin and 10 mM Nicotinamide in assay buffer.
-
Test Inhibitor: Dissolved in an appropriate solvent (e.g., DMSO).
Procedure:
-
Prepare Reagent Mixes:
-
Substrate/NAD+ Mix: For each reaction, mix the required volume of assay buffer, SIRT1 substrate, and NAD+ to achieve the desired final concentrations (e.g., 50 µM substrate, 1 mM NAD+).
-
-
Reaction Setup (in a 96-well black plate):
-
Blank (no enzyme): Add assay buffer.
-
Positive Control (no inhibitor): Add SIRT1 enzyme and assay buffer.
-
Inhibitor Wells: Add SIRT1 enzyme and the test inhibitor at various concentrations.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Initiate Reaction: Add the Substrate/NAD+ Mix to all wells to start the reaction. The final reaction volume is typically 50 µL.
-
Deacetylation Reaction: Incubate the plate at 37°C for 30-60 minutes.
-
Stop and Develop: Add 50 µL of Developer Solution to each well.
-
Development: Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm.
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the blank wells from all other readings.
-
Percentage Inhibition Calculation: % Inhibition = [1 - (Fluorescence with Inhibitor / Fluorescence of Positive Control)] * 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Application in Studying Sirtuin Signaling Pathways
The this compound assay is a valuable tool for investigating the role of sirtuins in various signaling pathways implicated in health and disease.
Sirtuins in Cancer
Sirtuins have a dual role in cancer, acting as both tumor promoters and suppressors depending on the context. For example, SIRT1 can deacetylate and inactivate the tumor suppressor p53, promoting cell survival. Conversely, sirtuins like SIRT3, SIRT4, and SIRT6 can suppress cancer cell metabolism by downregulating key pathways like glycolysis. The this compound assay can be used to screen for small molecules that modulate sirtuin activity to either enhance the effects of chemotherapy or inhibit tumor growth.
Sirtuins in Neurodegeneration
Sirtuins, particularly SIRT1 and SIRT2, play significant roles in neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's diseases. SIRT1 activation has been shown to be neuroprotective by promoting cell survival and reducing inflammation. For instance, SIRT1 can deacetylate and activate PGC-1α, a key regulator of mitochondrial biogenesis, which is often impaired in neurodegenerative conditions. The this compound assay is instrumental in identifying and characterizing activators of SIRT1 that could have therapeutic potential for these devastating diseases.
References
- 1. Frontiers | SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases [frontiersin.org]
- 2. The Role of Sirtuin 1 (SIRT1) in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. The dual role of sirtuins in cancer: biological functions and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirtuins and Neurodegeneration [jneurology.com]
The Role of Ac-Lys-AMC in Enzyme Kinetics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Acetyl-Lysine-7-amino-4-methylcoumarin (Ac-Lys-AMC) and its derivatives as fluorogenic substrates in enzyme kinetics. Primarily utilized in assays for histone deacetylases (HDACs) and sirtuins (SIRTs), these substrates are pivotal tools in basic research and drug discovery for a multitude of diseases, including cancer and neurodegenerative disorders.
Introduction to this compound and its Derivatives
This compound is a fluorogenic substrate that, in its acetylated form, is used to measure the enzymatic activity of lysine deacetylases. The core principle of these assays is a two-step enzymatic reaction. First, an HDAC or sirtuin removes the acetyl group from the lysine residue of the substrate. Subsequently, a developing enzyme, typically trypsin, cleaves the peptide bond C-terminal to the now-deacetylated lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The increase in fluorescence is directly proportional to the deacetylase activity.
Several derivatives of the basic this compound structure have been developed to enhance sensitivity, and specificity, and to study different classes of deacetylases. Common derivatives include:
-
Boc-Lys(Ac)-AMC: This cell-permeable substrate is widely used for in vitro and cell-based assays of HDAC activity. The Boc (tert-butyloxycarbonyl) protecting group enhances cell permeability.
-
Ac-Arg-Gly-Lys(Ac)-AMC: This peptide substrate is also a popular choice for HDAC assays, offering a more specific recognition sequence for some HDAC isoforms.
-
Myristoylated-Lys-AMC derivatives: Given that some sirtuins (e.g., SIRT1, SIRT2, SIRT3, and SIRT6) exhibit robust defatty-acylase activity, myristoylated versions of Lys-AMC peptides have been developed as more physiologically relevant substrates for these enzymes.
The choice of substrate depends on the specific enzyme being studied, the assay format (in vitro vs. cell-based), and the desired kinetic parameters to be measured.
Mechanism of Action: A Two-Step Enzymatic Assay
The fluorogenic assay using acetylated Lys-AMC substrates is an indirect, coupled-enzyme assay. The workflow is as follows:
-
Deacetylation: The HDAC or sirtuin enzyme catalyzes the removal of the acetyl group from the ε-amino group of the lysine residue on the substrate.
-
Proteolytic Cleavage: A developing enzyme, typically trypsin, is added to the reaction. Trypsin specifically cleaves the amide bond on the C-terminal side of lysine or arginine residues. The deacetylated lysine is now susceptible to cleavage by trypsin.
-
Fluorescence Generation: The cleavage of the deacetylated substrate releases the fluorophore, 7-amino-4-methylcoumarin (AMC). Free AMC is highly fluorescent, with an excitation maximum around 340-360 nm and an emission maximum at 440-460 nm.
-
Detection: The increase in fluorescence over time is monitored using a fluorometer or a microplate reader. The rate of fluorescence increase is proportional to the activity of the deacetylase enzyme.
dot
The Discovery and Development of Fluorogenic HDAC Substrates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the discovery, development, and application of fluorogenic substrates for Histone Deacetylase (HDAC) activity assays. It is designed to equip researchers with the foundational knowledge and practical methodologies required to utilize these critical tools in epigenetic research and drug discovery.
Core Principles of Fluorogenic HDAC Substrates
The most widely utilized fluorogenic assays for HDAC activity are based on a two-step enzymatic reaction.[1][2] This method offers a convenient and sensitive, non-radioactive approach suitable for high-throughput screening (HTS).[1][3]
The fundamental principle involves a fluorogenic substrate, typically a peptide containing an ε-acetylated lysine residue C-terminally coupled to a fluorophore, such as 7-amino-4-methylcoumarin (AMC).[1] The acetylated substrate is not recognized by the developer enzyme. In the first step, an active HDAC enzyme removes the acetyl group from the lysine residue. This deacetylated product then becomes a substrate for a developer enzyme, commonly trypsin, which cleaves the amide bond between the lysine and the AMC, releasing the highly fluorescent AMC molecule. The resulting increase in fluorescence is directly proportional to the HDAC activity.
Below is a diagram illustrating the general workflow of a fluorogenic HDAC assay.
Caption: General workflow of a two-step fluorogenic HDAC assay.
Data Presentation: Quantitative Comparison of Fluorogenic HDAC Substrates
The selection of an appropriate fluorogenic substrate is critical and depends on the specific HDAC isoform being studied and the assay format. Key parameters for comparison include the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), signal-to-background (S/B) ratio, and the Z'-factor, which is a statistical indicator of assay quality in HTS. An ideal substrate exhibits a low Km and high Vmax for the target HDAC, along with a high S/B ratio and a Z'-factor > 0.5 for robust HTS applications.
Table 1: Kinetic Parameters of Selected Fluorogenic HDAC Substrates
| Substrate | HDAC Isoform(s) | Km (µM) | Vmax (relative units) | Source |
| Boc-Lys(Ac)-AMC | Rat Liver HDAC | 127 ± 24 | 1.0 | |
| Tos-Gly-Pro-Lys(Ac)-MCA | Rat Liver HDAC | 69 ± 12 | 2.3 | |
| Internally quenched TNFα-derived peptide | HDAC11 | Not explicitly stated, but used up to 200 µM | Not explicitly stated | |
| Boc-Lys(Ac)-AMC | HDAC1 | 58.89 | Not explicitly stated |
Table 2: Assay Performance Metrics for Selected Fluorogenic HDAC Assays
| Substrate/Assay | HDAC Isoform | Signal-to-Background (S/B) Ratio | Z'-Factor | Source |
| Internally quenched TNFα-derived peptide | HDAC11 | >150 | >0.85 | |
| Adherent and non-adherent cell lines | Not specified | 15 - 228 | 0.60 - 0.86 |
Experimental Protocols
Synthesis of a Fluorogenic HDAC Substrate: Nα-Boc-Nε-acetyl-L-lysine 7-amido-4-methylcoumarin (Boc-Lys(Ac)-AMC)
The synthesis of peptide-based fluorogenic HDAC substrates is commonly achieved through solid-phase peptide synthesis (SPPS). Below is a generalized protocol for the manual synthesis of a related substrate, Ac-Arg-Gly-Lys-AMC, which can be adapted for Boc-Lys(Ac)-AMC.
Materials:
-
Rink Amide resin
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Gly-OH
-
Fmoc-Arg(Pbf)-OH
-
Acetic anhydride
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
7-amino-4-methylcoumarin
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Lysine): Dissolve Fmoc-Lys(Boc)-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF and DCM.
-
Subsequent Amino Acid Couplings: Repeat the deprotection and coupling steps for Glycine and Arginine.
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF to acetylate the N-terminus of the peptide.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically 95% TFA, 2.5% TIS, and 2.5% water, for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Coupling to 7-amino-4-methylcoumarin: The purified peptide with a C-terminal carboxylic acid is then coupled to 7-amino-4-methylcoumarin using standard peptide coupling reagents like HATU or HBTU.
-
Final Purification: Purify the final fluorogenic substrate by RP-HPLC and confirm its identity by mass spectrometry.
Discontinuous (Two-Step) Fluorogenic HDAC Activity Assay
This is the most common format for fluorogenic HDAC assays.
Materials:
-
HDAC enzyme (e.g., recombinant human HDAC1)
-
Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer, with an HDAC inhibitor like Trichostatin A (TSA) to stop the HDAC reaction)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~460 nm)
Procedure:
-
Prepare Reagents: Dilute the HDAC enzyme and fluorogenic substrate to the desired working concentrations in HDAC Assay Buffer.
-
Reaction Setup: In a 96-well black microplate, add the HDAC Assay Buffer, the test compound (for inhibitor screening) or vehicle, and the diluted HDAC enzyme.
-
Initiate HDAC Reaction: Add the diluted fluorogenic substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop and Develop: Add the developer solution to each well to stop the HDAC reaction and initiate the cleavage of the deacetylated substrate.
-
Development Incubation: Incubate the plate at room temperature for 10-20 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
Continuous (One-Step) Fluorogenic HDAC Activity Assay
Continuous assays offer the advantage of real-time monitoring of enzyme activity.
Materials:
-
HDAC enzyme
-
Fluorogenic substrate (specifically designed for continuous assays, often internally quenched)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 140 mM NaCl, 10 mM KCl, 2 mg/mL BSA, 1 mM TCEP)
-
384-well black microplate
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the assay buffer and the fluorogenic substrate at various concentrations.
-
Initiate Reaction: Start the reaction by adding the HDAC enzyme to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (e.g., every 1-2 minutes for 30-60 minutes).
-
Data Analysis: The initial reaction velocity is determined from the linear phase of the fluorescence increase over time.
Mandatory Visualizations
Discovery and Development Workflow for Fluorogenic HDAC Substrates
The development of a novel fluorogenic HDAC substrate is a multi-step process that begins with rational design and culminates in a validated assay for high-throughput screening.
References
The Role of Ac-Lys-AMC in Advancing Histone Deacetylase Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] This deacetylation process leads to a more compact chromatin structure, generally resulting in transcriptional suppression.[1] The dysregulation of HDAC activity has been implicated in the pathogenesis of a multitude of diseases, including cancer and inflammatory disorders, making them highly attractive targets for therapeutic intervention. The fluorogenic substrate, Acetyl-Lysyl-7-amino-4-methylcoumarin (Ac-Lys-AMC), and its precursors like Boc-Lys(Ac)-AMC and Ac-Arg-Gly-Lys(Ac)-AMC, are instrumental tools for studying HDAC biology and for the high-throughput screening of HDAC inhibitors.[3][4] This technical guide provides an in-depth overview of the principles behind this compound-based assays, detailed experimental protocols, quantitative data for assay optimization, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Histone Deacetylases and this compound
HDACs are a family of enzymes that counterbalance the activity of histone acetyltransferases (HATs), which add acetyl groups to lysine residues. This dynamic interplay of acetylation and deacetylation is crucial for regulating gene expression, and its disruption is a hallmark of many diseases. HDACs are categorized into four main classes based on their homology to yeast proteins: Class I (HDAC1, 2, 3, and 8), Class IIa (HDAC4, 5, 7, and 9), Class IIb (HDAC6 and 10), and Class IV (HDAC11), which are zinc-dependent enzymes. Class III HDACs, known as sirtuins, are NAD+-dependent.
The study of HDACs has been greatly facilitated by the development of sensitive and reliable assays. This compound and its derivatives serve as fluorogenic substrates in a widely used two-step enzymatic assay. In its acetylated form, the substrate is not susceptible to cleavage by the developer enzyme, trypsin. However, upon deacetylation by an HDAC, the resulting Lys-AMC moiety becomes a substrate for trypsin. The subsequent cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), and the resulting fluorescence is directly proportional to the HDAC activity.
Quantitative Data for HDAC Assays
The following tables summarize key quantitative parameters for consideration when designing and performing HDAC activity assays using this compound-related substrates.
Table 1: Kinetic Parameters for HDAC Substrates
| Substrate | Enzyme | Km (µM) | Source |
| Boc-Lys(Ac)-AMC | HDAC1 | 58.89 | |
| Boc-Lys(Ac)-AMC | HDAC1 | Not specified, but used at 20 µM |
Table 2: Typical Reagent Concentrations for HDAC Assays
| Reagent | Stock Concentration | Working Concentration | Source |
| Ac-Arg-Gly-Lys(Ac)-AMC | 10 mM in DMSO | 10-100 µM | |
| Boc-Lys(Ac)-AMC | 10 mM in DMSO | 25 µM | |
| HDAC Enzyme | Varies | Low nanomolar range | |
| Trypsin | 10 mg/mL | 100 µg/mL | |
| Trichostatin A (TSA) (Inhibitor) | 1 mM in DMSO | Varies (for IC50 determination) |
Table 3: General Fluorometric Assay Parameters
| Parameter | Wavelength (nm) | Source |
| Excitation | 355 - 380 | |
| Emission | 440 - 460 |
Experimental Protocols
This section provides a detailed methodology for a standard in vitro HDAC activity assay using an this compound derivative in a 96-well plate format.
Reagent Preparation
-
HDAC Assay Buffer (1X): 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2. Store at 4°C.
-
Substrate Stock Solution (10 mM): Dissolve Ac-Arg-Gly-Lys(Ac)-AMC or a similar substrate in DMSO. Aliquot and store at -20°C.
-
HDAC Enzyme Working Solution: Dilute the HDAC enzyme stock to the desired concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically.
-
Developer Solution (Trypsin): Prepare a working solution of trypsin in HDAC Assay Buffer. A final concentration of 100 µg/mL is a common starting point.
-
HDAC Inhibitor Stock Solution (e.g., Trichostatin A): Prepare a stock solution in DMSO. For IC50 determination, prepare serial dilutions.
Assay Procedure
-
Plate Setup: Add 50 µL of HDAC Assay Buffer to each well of a black 96-well plate.
-
Compound Addition: Add 10 µL of the test compound (inhibitor) solution or vehicle (DMSO) to the appropriate wells.
-
Enzyme Addition: Add 20 µL of the diluted HDAC enzyme solution to all wells except for the "No Enzyme Control" wells. Add 20 µL of assay buffer to the "No Enzyme Control" wells.
-
Pre-incubation: Gently mix the plate on a shaker for 1 minute and incubate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 20 µL of the working substrate solution to all wells to initiate the deacetylation reaction.
-
HDAC Reaction Incubation: Mix the plate on a shaker for 1 minute and incubate at 37°C for 60 minutes.
-
Development: Add 20 µL of the Developer Solution (trypsin) to each well. Mix the plate on a shaker for 1 minute.
-
Development Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~450 nm.
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the "No Enzyme Control" wells from all other readings.
-
Percentage of Inhibition Calculation: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
IC50 Determination: For dose-response curves, plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizing HDAC Biology and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts in HDAC biology and the experimental procedures described.
Signaling Pathway: HDAC Regulation of NF-κB
Caption: HDAC3-mediated deacetylation of p65/RelA as a negative regulator of NF-κB signaling.
Experimental Workflow: Fluorogenic HDAC Activity Assay
Caption: A step-by-step workflow for the two-step fluorogenic histone deacetylase (HDAC) activity assay.
Logical Relationship: Assay Principle
References
The Application of Ac-Lys-AMC in Preliminary Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of biochemical and cellular assays, fluorogenic substrates are indispensable tools for the sensitive and continuous measurement of enzyme activity. Among these, Acetyl-Lysyl-7-amino-4-methylcoumarin (Ac-Lys-AMC) and its derivatives have emerged as key reagents, particularly in the study of epigenetic regulators. This technical guide provides an in-depth overview of the preliminary research applications of this compound, with a focus on its use as a substrate for histone deacetylases (HDACs) and sirtuins (SIRTs). This document outlines the core principles of assays utilizing this compound, detailed experimental protocols, and a summary of relevant quantitative data to support researchers in their experimental design and data interpretation.
Core Principle: A Two-Step Enzymatic Reporter System
The primary application of this compound and its N-terminally protected analogues, such as Boc-Lys(Ac)-AMC, is in a highly sensitive, two-step coupled enzymatic assay designed to measure the activity of lysine deacetylases.[1][2][3] The workflow is not a direct cleavage of the substrate by the enzyme of interest. Instead, it relies on a sequential reaction:
-
Deacetylation: In the initial step, an HDAC or sirtuin enzyme recognizes and catalyzes the removal of the acetyl group from the ε-amino group of the lysine residue within the this compound substrate.[1][4] This reaction produces a deacetylated intermediate, Lys-AMC.
-
Proteolytic Cleavage and Fluorescence Release: The product of the deacetylase reaction, now containing an unmodified lysine, becomes a substrate for a developing enzyme, typically trypsin. Trypsin specifically cleaves the peptide bond on the C-terminal side of lysine and arginine residues. This cleavage liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.
The measured increase in fluorescence intensity is directly proportional to the amount of AMC released, which in turn corresponds to the activity of the HDAC or sirtuin enzyme. This assay principle allows for continuous or endpoint measurements of enzyme activity and is well-suited for high-throughput screening of potential inhibitors or activators.
Experimental Protocols
In Vitro HDAC/Sirtuin Activity Assay
This protocol provides a general method for measuring the activity of HDACs or sirtuins using an acetylated lysine-AMC substrate.
Materials and Reagents:
-
This compound substrate (or Boc-Lys(Ac)-AMC)
-
HDAC/Sirtuin enzyme of interest
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
For Sirtuins: NAD+ is required as a co-substrate
-
Trypsin (TPCK-treated to inactivate chymotrypsin)
-
Trypsin/Developer Solution (containing Trypsin and a universal sirtuin inhibitor like nicotinamide to stop the initial reaction)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the this compound substrate in DMSO. Store in aliquots at -20°C, protected from light.
-
Dilute the HDAC/sirtuin enzyme to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically.
-
Prepare the Trypsin/Developer Solution.
-
-
Assay Setup:
-
Add 50 µL of HDAC Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of test compound (e.g., inhibitor) or vehicle (e.g., DMSO) to the appropriate wells.
-
Add 20 µL of the diluted enzyme solution to all wells except for the "No Enzyme Control" wells. Add 20 µL of assay buffer to these control wells.
-
For sirtuin assays, add NAD+ to all wells except for the no-enzyme control.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow for the interaction between the enzyme and any test compounds.
-
-
Reaction Initiation:
-
Start the reaction by adding 20 µL of the working substrate solution to all wells. The final volume in each well will be 100 µL.
-
-
HDAC/Sirtuin Reaction Incubation:
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time may need to be optimized based on the specific activity of the enzyme.
-
-
Development Step:
-
Stop the deacetylase reaction and initiate fluorescence development by adding 50 µL of the Trypsin/Developer Solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow for complete cleavage of the deacetylated substrate by trypsin.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity on a microplate reader with excitation at approximately 355-380 nm and emission at 440-460 nm.
-
Inhibitor Screening Assay
This protocol is designed for screening compound libraries to identify potential HDAC or sirtuin inhibitors.
Procedure:
-
Follow steps 1 and 2 of the In Vitro HDAC/Sirtuin Activity Assay protocol, adding various concentrations of the test inhibitors to the designated wells.
-
Include a positive control (enzyme and substrate without inhibitor) and a vehicle control (enzyme, substrate, and the solvent used for the inhibitors, e.g., DMSO).
-
Proceed with steps 3 through 7 of the general activity assay protocol.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. For dose-response curves, plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Quantitative Data
The following tables summarize key quantitative parameters for assays utilizing acetylated lysine-AMC substrates with various deacetylases. Note that assay conditions can influence these values.
| Enzyme | Substrate | Km (µM) | Reference |
| SIRT1 | ZMAL (Cbz-Lys(Ac)-AMC) | - | |
| SIRT2 | p53 (317-320) myristoyl-peptide-AMC | 0.24 | |
| SIRT2 | p53 (317-320) acetyl-peptide-AMC | 19.00 | |
| HDAC1-3 | Ac-Leu-Gly-Lys(Ac)-AMC | low µM range |
Table 1: Michaelis-Menten Constants (Km) for Various Deacetylases and this compound-related Substrates.
| Enzyme | Inhibitor | IC50 | Reference |
| SIRT1 | 3-TYP | >100 µM | |
| SIRT1 | Sirtinol | - | |
| HDAC1 | SAHA | - |
Table 2: IC50 Values for Selected Inhibitors Determined Using this compound Based Assays.
Mandatory Visualizations
Caption: Workflow of the two-step HDAC/sirtuin activity assay.
Caption: Principle of the coupled enzymatic reaction for deacetylase activity.
Caption: Role of HDAC in modulating NF-κB signaling.
Conclusion
This compound and its related fluorogenic substrates are powerful and versatile tools for the investigation of HDAC and sirtuin activity. The two-step assay system provides a robust and sensitive method for enzyme characterization and inhibitor screening, crucial for fundamental research and drug discovery efforts. The detailed protocols and data presented in this guide offer a solid foundation for researchers to implement these assays effectively in their own laboratories. As our understanding of the roles of deacetylases in various signaling pathways expands, the utility of substrates like this compound will undoubtedly continue to grow.
References
The Dual Utility of Ac-Lys-AMC in Enzyme Activity Profiling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fluorogenic substrate commonly referred to as Ac-Lys-AMC and its applications in enzyme activity profiling. Contrary to its simplified name, the core utility of this system lies in a two-step assay for histone deacetylase (HDAC) activity, utilizing the acetylated precursor, Ac-Lys(Ac)-AMC. Following enzymatic deacetylation, the resulting product, this compound, serves as a substrate for certain proteases. This guide will elucidate both applications, with a primary focus on the well-established HDAC assay, and a secondary discussion on its use in direct protease profiling.
Core Principle: A Tale of Two Assays
The this compound system is predominantly employed in a coupled enzymatic reaction to measure the activity of HDACs, a critical class of enzymes in epigenetic regulation. The workflow is not a direct measurement of protease activity on this compound itself, but rather a clever detection method for the preceding deacetylation event.
-
HDAC-Mediated Deacetylation: In the initial step, an HDAC enzyme recognizes and removes the acetyl group from the acetylated lysine residue of a substrate like Ac-Arg-Gly-Lys(Ac)-AMC.
-
Protease-Mediated Cleavage and Signal Generation: The product of the HDAC reaction, now containing a free lysine, becomes a substrate for a "developer" enzyme, typically trypsin. Trypsin cleaves the peptide bond C-terminal to the lysine, liberating the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC).
The measured increase in fluorescence is directly proportional to the amount of AMC released, which in turn, corresponds to the activity of the HDAC enzyme.[1][2]
Alternatively, the deacetylated substrate, Ac-Arg-Gly-Lys-AMC, can be used directly to profile the activity of proteases that exhibit a specificity for cleaving after lysine residues, such as trypsin and other trypsin-like serine proteases.[2][3]
Quantitative Data Summary
The following tables summarize the kinetic parameters for relevant enzymes in the context of this assay system. It is important to note that direct, side-by-side comparative studies of a wide array of proteases with Ac-Arg-Gly-Lys-AMC are not extensively available. The data presented for proteases other than trypsin are often derived from studies using structurally similar substrates and should be considered indicative.
Table 1: Kinetic Parameters for the Two-Step HDAC Assay Developer Enzyme
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| Trypsin | Tos-Gly-Pro-Lys-AMC | - | - | - | [4] |
| Trypsin | Ac-Nle-Thr-Pro-Lys-AMC | 115 ± 10 | 31.0 ± 0.9 | 2.6 x 105 |
Note: The acetylated version of similar substrates, such as Tos-Gly-Pro-Lys(Ac)-MCA, is not cleaved by trypsin, highlighting the necessity of the initial HDAC deacetylation step.
Table 2: Inferred and Direct Kinetic Parameters for Various Proteases on Lys-AMC Containing Substrates
| Protease | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Comments | Reference(s) |
| Plasmin | Boc-Val-Leu-Lys-AMC | ~100 | - | - | A well-established substrate for plasmin. | |
| Plasmin | Boc-Glu-Lys-Lys-AMC | ~100 | - | - | Another effective substrate for plasmin. | |
| Plasma Kallikrein | Boc-Glu-Lys-Lys-AMC | - | - | - | Shows slight hydrolysis; suggests potential cross-reactivity. | |
| Cathepsin B | Z-Arg-Lys-AMC | - | - | - | Demonstrates pH-dependent activity, with a preference for this substrate at neutral pH. | |
| Cathepsin B | Z-Nle-Lys-Arg-AMC | - | - | High | Exhibits high catalytic efficiency over a broad pH range. | |
| Thrombin | Ac-Nle-Thr-Pro-Lys-AMC | 115 ± 10 | 31.0 ± 0.9 | 2.6 x 105 | A well-characterized thrombin substrate. | |
| Thrombin | Ac-Leu-Gly-Pro-Lys-AMC | 160 ± 25 | 2.3 ± 0.2 | 1.5 x 104 | - |
Note: Kinetic parameters are highly dependent on the specific enzyme, assay conditions (pH, temperature, buffer composition), and the source of the data. The values presented here are for comparative purposes.
Experimental Protocols
Protocol 1: Two-Step Histone Deacetylase (HDAC) Activity Assay
This protocol describes a standard method for measuring HDAC activity using a fluorogenic substrate in a 96-well plate format.
Materials and Reagents:
-
Ac-Arg-Gly-Lys(Ac)-AMC (HDAC Substrate)
-
HDAC enzyme (e.g., recombinant human HDAC1, HeLa cell nuclear extract)
-
Trypsin (TPCK-treated to inactivate chymotrypsin)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Substrate Stock Solution (10 mM in DMSO)
-
Trypsin Solution (e.g., 0.4 mg/mL in HDAC Assay Buffer)
-
HDAC Inhibitor (e.g., Trichostatin A for control)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: 355-380 nm, Emission: 440-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare fresh HDAC Assay Buffer and keep on ice.
-
Thaw the Substrate Stock Solution and keep it protected from light.
-
Dilute the HDAC enzyme to the desired working concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically.
-
-
Assay Setup:
-
To each well, add 40 µL of HDAC Assay Buffer.
-
Add 10 µL of the diluted HDAC enzyme solution. For negative controls, add 10 µL of HDAC Assay Buffer instead.
-
For inhibitor screening, add 5 µL of the test compound diluted in assay buffer. For control wells, add 5 µL of the vehicle (e.g., buffer with DMSO).
-
-
Pre-incubation:
-
Incubate the plate for 10-15 minutes at 37°C to allow for enzyme-inhibitor interaction.
-
-
Reaction Initiation:
-
Start the deacetylation reaction by adding 20 µL of a working solution of Ac-Arg-Gly-Lys(Ac)-AMC (e.g., 100 µM in assay buffer) to all wells. The final substrate concentration will be 20 µM.
-
Incubate at 37°C for 30-60 minutes. Optimal incubation time may vary depending on enzyme activity.
-
-
Development:
-
Stop the HDAC reaction and initiate fluorescence development by adding 20 µL of the Trypsin Solution to all wells.
-
Incubate at 37°C for 15-30 minutes to allow for complete cleavage of the deacetylated substrate.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no enzyme" blank from all other readings.
-
For inhibitor screening, plot the percentage of HDAC inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Direct Protease Activity Assay
This protocol provides a general method for measuring the activity of a protease that cleaves Ac-Arg-Gly-Lys-AMC directly.
Materials and Reagents:
-
Ac-Arg-Gly-Lys-AMC (Protease Substrate)
-
Protease of interest (e.g., Trypsin)
-
Protease Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0)
-
Substrate Stock Solution (10 mM in DMSO)
-
Protease Inhibitor (for control)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare the appropriate Protease Assay Buffer for the enzyme of interest.
-
Dilute the Substrate Stock Solution in the Protease Assay Buffer to the desired final concentration (typically in the range of 10-100 µM).
-
Dilute the protease in ice-cold Assay Buffer to the desired working concentration.
-
-
Assay Setup:
-
Add 50 µL of Protease Assay Buffer to all wells.
-
Add 10 µL of inhibitor or vehicle to the appropriate wells.
-
Add 20 µL of the diluted protease solution to all wells except the "no enzyme" blank.
-
-
Pre-incubation:
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 20 µL of the Ac-Arg-Gly-Lys-AMC working solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the fluorescence intensity over time (kinetic assay) or read the fluorescence after a fixed incubation time (endpoint assay).
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the kinetic curve.
-
To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
Visualizations
Caption: Workflow of the two-step HDAC activity assay.
Caption: Role of HDACs in epigenetic regulation.
References
- 1. Roles of histone deacetylases in epigenetic regulation: emerging paradigms from studies with inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenetic Regulation Through Histone Deacetylation: Implications and Therapeutic Potential in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pnas.org [pnas.org]
A Technical Guide to the Core Principles of Fluorogenic Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Fluorogenic enzyme assays are a cornerstone of modern biological research and drug discovery, offering unparalleled sensitivity and real-time monitoring of enzyme activity.[1][2] This technical guide delves into the fundamental principles of these assays, providing a comprehensive overview of their mechanisms, design, and application, complete with detailed experimental protocols and data presentation.
Core Principles of Fluorogenic Enzyme Assays
Fluorogenic assays are predicated on a simple yet powerful principle: an enzymatic reaction produces a change in the fluorescence properties of the reaction mixture.[3] This is typically achieved in one of two ways:
-
Generation of a Fluorescent Product: A non-fluorescent or weakly fluorescent substrate is enzymatically converted into a highly fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity.[3] A classic example is the use of non-fluorescent resorufin esters, which are hydrolyzed to produce the highly fluorescent molecule resorufin.[3]
-
Consumption of a Fluorescent Substrate: Conversely, a fluorescent substrate can be converted into a non-fluorescent product. In this case, the decrease in fluorescence over time is measured to determine enzyme activity. An example is the oxidation of the fluorescent cofactors NADH or NADPH to their non-fluorescent NAD+ or NADP+ forms.
A key advantage of fluorometric assays is their high sensitivity, often 100 to 1000 times greater than traditional absorption-based (colorimetric) assays. This heightened sensitivity allows for the use of smaller sample volumes and lower concentrations of enzymes and substrates, making them ideal for high-throughput screening (HTS) applications and the study of low-abundance enzymes.
Key Mechanisms and Assay Design
The design of a robust fluorogenic enzyme assay hinges on the selection of an appropriate fluorogenic substrate and a clear understanding of the signaling mechanism.
"Turn-On" and "Turn-Off" Probes
The most common assay designs utilize "turn-on" probes, where the enzymatic reaction liberates a fluorophore from a quenching group, resulting in an increase in fluorescence. Conversely, "turn-off" systems employ substrates where the enzymatic modification leads to quenching of a fluorescent signal.
A fundamental workflow for a generic "turn-on" fluorogenic enzyme assay is depicted below.
Caption: General workflow for a typical "turn-on" fluorogenic enzyme assay.
Förster Resonance Energy Transfer (FRET)
A more sophisticated approach involves Förster Resonance Energy Transfer (FRET), a mechanism that depends on the distance between two fluorophores: a donor and an acceptor. In a FRET-based assay, a substrate is synthesized with both a donor and an acceptor fluorophore. When the substrate is intact, the close proximity of the two allows for energy transfer from the excited donor to the acceptor, resulting in fluorescence emission from the acceptor (or quenching of the donor's fluorescence if the acceptor is a quencher). Upon enzymatic cleavage of the substrate, the donor and acceptor are separated, disrupting FRET and leading to an increase in the donor's fluorescence and a decrease in the acceptor's fluorescence.
Caption: Principle of a FRET-based enzymatic assay.
Data Presentation: Common Fluorophores
The choice of fluorophore is critical for assay performance. Key considerations include excitation and emission wavelengths, quantum yield (a measure of fluorescence efficiency), and environmental sensitivity.
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Notes |
| Coumarins | ||||
| 7-Amino-4-methylcoumarin (AMC) | ~340-360 | ~440-460 | Varies | Commonly used for protease assays. |
| 4-Methylumbelliferone (MUG) | ~365 | ~448 | Varies | Often used for glycosidase assays. |
| Fluoresceins | ||||
| Fluorescein | ~490 | ~520 | ~0.9 | High quantum yield, but pH sensitive. |
| Rhodamines | ||||
| Rhodamine 110 | ~499 | ~521 | High | Less pH sensitive than fluorescein. |
| Other | ||||
| Resorufin | ~571 | ~585 | ~0.7 | Used in hydrolase and oxidase assays. |
Experimental Protocols
Below are detailed protocols for two common fluorogenic enzyme assays.
β-Galactosidase Activity Assay
This protocol is adapted for a 96-well plate format and is suitable for measuring β-galactosidase activity in cell lysates.
Materials:
-
β-Gal Assay Buffer: Prepare a suitable buffer such as PBS.
-
β-Gal Substrate: 4-Methylumbelliferyl β-D-galactoside (MUG) stock solution (e.g., 50 mg/mL in DMSO).
-
Lysis Buffer: Assay buffer containing a final concentration of 0.1% Triton X-100.
-
Stop Solution: A high pH buffer (e.g., 0.2 M sodium carbonate) to terminate the reaction.
-
Fluorescence Microplate Reader: Capable of excitation at ~365 nm and emission at ~448 nm.
-
96-well black, clear-bottom plates.
Procedure:
-
Cell Lysis:
-
Culture cells to the desired density in a 96-well plate.
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add 50 µL of Lysis Buffer to each well and incubate for 10 minutes at room temperature to lyse the cells.
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of 4-methylumbelliferone (the fluorescent product) in assay buffer to create a standard curve.
-
-
Assay Reaction:
-
Prepare the working substrate solution by diluting the MUG stock solution in assay buffer. The final concentration will need to be optimized for your specific enzyme and conditions.
-
Add an equal volume of the working substrate solution to each well containing the cell lysate.
-
-
Incubation:
-
Incubate the plate at 37°C for a time sufficient to generate a detectable signal, but before the reaction reaches saturation. This may range from a few minutes to an hour.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Fluorescence Measurement:
-
Read the fluorescence in a microplate reader at Ex/Em = 365/448 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no enzyme).
-
Use the standard curve to convert the fluorescence readings into the amount of product formed.
-
Calculate the enzyme activity, often expressed as units per milligram of protein.
-
Caspase-3 Activity Assay
This protocol is designed to measure the activity of caspase-3, a key enzyme in apoptosis, using a fluorogenic substrate.
Materials:
-
Lysis Buffer: Typically contains HEPES, CHAPS or Triton X-100, and DTT.
-
Assay Buffer: Similar to lysis buffer but may have different component concentrations.
-
Caspase-3 Substrate: N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin (Ac-DEVD-AMC) or a similar substrate.
-
DTT (Dithiothreitol): Added fresh to the assay buffer.
-
Fluorescence Microplate Reader: Capable of excitation at ~360-400 nm and emission at ~460-505 nm.
-
96-well black plates.
Procedure:
-
Induce Apoptosis:
-
Treat cells with an apoptosis-inducing agent. Include an untreated control group.
-
-
Prepare Cell Lysates:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in chilled Lysis Buffer (e.g., 50 µL per 1-5 million cells).
-
Incubate on ice for 10-20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Assay Reaction:
-
Prepare the reaction buffer by adding DTT to the 2X Assay Buffer to a final concentration of 10 mM.
-
In a 96-well plate, add 50 µL of cell lysate to each well.
-
Add 50 µL of the 2X reaction buffer (with DTT) to each well.
-
Add 5 µL of the caspase-3 substrate (e.g., 1 mM stock) to each well for a final concentration of 50 µM.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Read the plate in a fluorometer at Ex/Em = ~400/505 nm.
-
-
Data Analysis:
-
Compare the fluorescence of the apoptotic samples to the non-induced controls to determine the fold-increase in caspase-3 activity.
-
Mandatory Visualizations: Signaling Pathways and Workflows
Matrix Metalloproteinase (MMP) Signaling
Matrix metalloproteinases are a family of enzymes involved in the degradation of the extracellular matrix and play a crucial role in processes like tissue remodeling, wound healing, and cancer metastasis. Their activity is tightly regulated by complex signaling pathways. The diagram below illustrates a simplified signaling cascade leading to the activation of MMP-9.
Caption: A simplified signaling pathway illustrating the induction of MMP-9 expression.
High-Throughput Screening (HTS) Workflow
Fluorogenic assays are exceptionally well-suited for high-throughput screening of enzyme inhibitors. The workflow involves screening large libraries of compounds to identify potential drug candidates.
Caption: A typical workflow for high-throughput screening of enzyme inhibitors.
Conclusion
Fluorogenic enzyme assays represent a versatile and powerful tool in the life sciences. Their high sensitivity, adaptability to HTS formats, and capacity for real-time measurements make them indispensable for fundamental enzyme characterization, drug discovery, and diagnostics. A thorough understanding of the core principles, careful assay design, and appropriate data analysis are crucial for obtaining accurate and reproducible results. This guide provides a solid foundation for researchers and professionals seeking to leverage the full potential of fluorogenic enzyme assays in their work.
References
- 1. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MMP-9 Signaling Pathways That Engage Rho GTPases in Brain Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
Methodological & Application
Application Notes and Protocols for the Use of Ac-Lys-AMC and Related Substrates in In Vitro Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic moiety 7-amino-4-methylcoumarin (AMC) is a cornerstone for developing sensitive, continuous assays for various enzyme classes. When conjugated to a peptide, the fluorescence of AMC is quenched. Enzymatic cleavage of the peptide-AMC bond releases free AMC, resulting in a quantifiable increase in fluorescence. This principle is widely applied in high-throughput screening and enzyme kinetics studies.
This document provides detailed application notes and protocols for two primary types of assays utilizing AMC-conjugated substrates related to the "Ac-Lys-AMC" query:
-
Direct Protease Activity Assay: Using substrates like Acetyl-Arginyl-Glycyl-Lysyl-7-amino-4-methylcoumarin (Ac-Arg-Gly-Lys-AMC) for trypsin-like serine proteases.
-
Two-Step Histone Deacetylase (HDAC) and Sirtuin (SIRT) Activity Assay: Employing N-terminally protected, acetylated lysine substrates such as Boc-Lys(Ac)-AMC or Ac-Arg-Gly-Lys(Ac)-AMC.
Section 1: Direct Protease Activity Assay with Ac-Arg-Gly-Lys-AMC
This assay is designed for the continuous kinetic measurement of proteases that specifically cleave peptide bonds at the carboxyl side of lysine (Lys) and arginine (Arg) residues, such as trypsin.[1]
Principle of the Assay
The substrate, Ac-Arg-Gly-Lys-AMC, is a synthetic peptide with a fluorescent AMC group at its C-terminus. In the intact substrate, the fluorescence of the AMC is minimal. Upon cleavage of the amide bond between lysine and AMC by a specific protease, the liberated AMC molecule fluoresces strongly when excited with UV light. The rate of this increase in fluorescence is directly proportional to the protease activity.[2]
References
Application Notes and Protocols for Ac-Lys-AMC Fluorescence Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and optimal plate reader settings for the use of Acetyl-Lysyl-7-amino-4-methylcoumarin (Ac-Lys-AMC) and its derivatives in fluorescence-based enzyme assays. The primary application involves a two-step assay for histone deacetylase (HDAC) and sirtuin activity using the acetylated precursor, Ac-Arg-Gly-Lys(Ac)-AMC. Additionally, a protocol for a direct single-step assay for trypsin-like protease activity using Ac-Arg-Gly-Lys-AMC is described.
Core Principles of AMC-Based Fluorescence Assays
The fluorogenic substrate this compound and its peptide derivatives are instrumental in measuring enzyme activity. The core principle lies in the quenching of the fluorescence of the 7-amino-4-methylcoumarin (AMC) group when it is part of the intact substrate.[1] Upon enzymatic cleavage of the amide bond between the lysine residue and the AMC moiety, the free AMC is released, leading to a significant increase in fluorescence.[2] This increase in fluorescence is directly proportional to the enzyme's activity and can be monitored in real-time.
Section 1: Two-Step Histone Deacetylase (HDAC) and Sirtuin Activity Assay
The most robust application for substrates related to this compound is in the determination of HDAC and sirtuin (Class III HDACs) activity.[3] This is a coupled enzymatic assay where the deacetylation of a substrate like Ac-Arg-Gly-Lys(Ac)-AMC by an HDAC is followed by the proteolytic cleavage of the product by a developing enzyme, typically trypsin, to release the fluorescent AMC molecule.[3][4]
Signaling Pathway Involvement
HDACs are crucial enzymes in the regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins, which generally leads to transcriptional suppression. The dysregulation of HDAC activity is implicated in various diseases, including cancer, making them significant therapeutic targets. Sirtuins, a class of NAD+-dependent deacetylases, are involved in aging, cellular metabolism, and stress responses.
Caption: Overview of HDACs in regulating gene expression.
Experimental Workflow
The two-step HDAC assay workflow begins with the deacetylation of the substrate by the HDAC enzyme, followed by the cleavage of the deacetylated product by trypsin to release the fluorescent AMC.
Caption: Workflow for the two-step HDAC/Sirtuin activity assay.
Plate Reader Settings
Optimal plate reader settings are crucial for sensitive detection of the released AMC fluorophore.
| Parameter | Recommended Setting | Notes |
| Excitation Wavelength | 340-380 nm | The optimal excitation wavelength should be determined for the specific instrument, but generally falls within this range. A common starting point is 355 nm or 360 nm. |
| Emission Wavelength | 440-460 nm | The emission maximum of free AMC is consistently reported in this range. A starting wavelength of 460 nm is recommended. |
| Read Type | Kinetic or Endpoint | For determining reaction rates, a kinetic read (e.g., every 1-2 minutes for 30-60 minutes) is ideal. For high-throughput screening, an endpoint reading after a fixed incubation time is suitable. |
| Gain/Sensitivity | Optimized for Signal | The gain should be adjusted to maximize the signal-to-noise ratio without saturating the detector. This is typically done using a positive control well with high enzyme activity. |
| Plate Type | Black, 96- or 384-well | Black plates are essential to minimize background fluorescence and well-to-well crosstalk. |
| Temperature | 37°C or Room Temperature | The assay temperature should be consistent and is often set to 37°C to reflect physiological conditions. |
Experimental Protocol: HDAC/Sirtuin Activity Assay
This protocol is a general guideline and should be optimized for the specific enzyme and experimental conditions.
Materials:
-
Ac-Arg-Gly-Lys(Ac)-AMC substrate
-
HDAC/Sirtuin enzyme
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
For Sirtuins: NAD+ is required as a co-substrate.
-
Developer Solution: Trypsin in HDAC Assay Buffer (a starting concentration of 100 µg/mL is recommended).
-
HDAC Inhibitor (e.g., Trichostatin A) for control experiments.
-
DMSO for dissolving substrate and compounds.
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Ac-Arg-Gly-Lys(Ac)-AMC in DMSO. Store in aliquots at -20°C, protected from light.
-
Dilute the HDAC/Sirtuin enzyme to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically.
-
Prepare the Developer Solution containing trypsin.
-
-
Assay Setup:
-
Add 50 µL of HDAC Assay Buffer to each well.
-
Add 10 µL of inhibitor dilutions or vehicle (e.g., DMSO) to the appropriate wells.
-
Add 20 µL of the diluted enzyme solution to all wells except the "No Enzyme Control".
-
For the "No Enzyme Control", add 20 µL of assay buffer.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation:
-
Start the reaction by adding 20 µL of the Ac-Arg-Gly-Lys(Ac)-AMC working solution to all wells. The final substrate concentration should be at or below the Km value for the enzyme, if known.
-
-
HDAC Reaction Incubation:
-
Incubate the plate at 37°C for 30-60 minutes. This time may require optimization.
-
-
Development:
-
Stop the HDAC reaction and initiate fluorescence development by adding 20 µL of the Developer Solution to each well.
-
Incubate at room temperature or 37°C for 15-30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity using a microplate reader with the optimized settings (e.g., Ex: 360 nm, Em: 460 nm).
-
Section 2: Direct Protease Activity Assay
The deacetylated substrate, Ac-Arg-Gly-Lys-AMC, can be used as a direct fluorogenic substrate for proteases that cleave after lysine or arginine residues, such as trypsin. In this single-step assay, the protease directly cleaves the amide bond between lysine and AMC, releasing the fluorophore.
Experimental Protocol: Protease Activity Assay
Materials:
-
Ac-Arg-Gly-Lys-AMC substrate
-
Protease of interest (e.g., Trypsin)
-
Protease Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
Protease Inhibitor for control experiments.
-
DMSO for dissolving the substrate.
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Ac-Arg-Gly-Lys-AMC in DMSO and store at -20°C.
-
Prepare a working solution of the substrate in Protease Assay Buffer. A typical starting concentration range is 10-100 µM.
-
Dilute the protease to its optimal concentration in the assay buffer.
-
-
Assay Setup:
-
Add 50 µL of Protease Assay Buffer to each well.
-
Add 10 µL of inhibitor or buffer to the appropriate wells.
-
Add 20 µL of the protease solution.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the Ac-Arg-Gly-Lys-AMC working solution to all wells.
-
Immediately place the plate in the fluorescence reader and begin kinetic measurements (e.g., readings every 1-2 minutes for 30-60 minutes) using the settings outlined in the table above.
-
Data Presentation and Analysis
All quantitative data should be summarized in structured tables for clear comparison. This includes enzyme kinetics (Km, Vmax), IC50 values for inhibitors, and signal-to-background ratios.
Example Data Table:
| Condition | Enzyme Concentration (nM) | Substrate Concentration (µM) | Initial Rate (RFU/min) |
| Positive Control | 10 | 50 | 1500 |
| No Enzyme Control | 0 | 50 | 50 |
| Inhibitor X (1 µM) | 10 | 50 | 300 |
| Inhibitor Y (1 µM) | 10 | 50 | 800 |
The initial reaction velocity (V₀) can be determined from the linear portion of the kinetic curve. For inhibitor studies, the percentage of inhibition can be calculated relative to the vehicle control, and IC50 values can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. An AMC standard curve can be used to convert the relative fluorescence units (RFU) to the molar amount of product formed.
References
Determining the Optimal Working Concentration of Ac-Lys-AMC: A Detailed Guide for Researchers
Application Notes and Protocols for Drug Development Professionals and Scientists
Introduction: Acetyl-Lysyl-7-amino-4-methylcoumarin (Ac-Lys-AMC) and its derivatives are invaluable fluorogenic substrates for monitoring the activity of enzymes that recognize and modify acetylated lysine residues, primarily histone deacetylases (HDACs) and sirtuins (SIRTs). The principle of this assay is based on a two-step enzymatic reaction. Initially, an HDAC or sirtuin removes the acetyl group from the lysine residue of the substrate. Subsequently, a developing enzyme, typically trypsin, cleaves the peptide bond C-terminal to the now deacetylated lysine, liberating the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The resulting fluorescence, measured at an excitation wavelength of approximately 340-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the enzyme's activity.[1][2][3][4][5] This application note provides detailed protocols for determining the optimal working concentration of this compound for robust and reliable enzyme activity assays.
Key Properties of this compound and its Analogs:
| Property | Description | Reference |
| Principle | Two-step enzymatic assay: 1. Deacetylation by HDAC/SIRT. 2. Proteolytic cleavage by trypsin to release fluorescent AMC. | |
| Fluorophore | 7-amino-4-methylcoumarin (AMC) | |
| Excitation Maxima | 340-380 nm | |
| Emission Maxima | 440-460 nm | |
| Solubility | Soluble in DMSO and 100% ethanol. | |
| Storage | Store stock solutions in aliquots at -20°C or below, protected from light. |
Experimental Protocols
Protocol 1: Determination of Michaelis-Menten Constant (Km) for an HDAC Enzyme
This protocol outlines the steps to determine the Km of an HDAC enzyme for the this compound substrate. The Km value is essential for defining the optimal substrate concentration for various applications, including inhibitor screening.
Materials and Reagents:
-
This compound or a suitable derivative (e.g., Boc-Lys(Ac)-AMC)
-
Purified, active HDAC enzyme (e.g., recombinant human HDAC1)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Trypsin (TPCK-treated to inactivate chymotrypsin)
-
Trichostatin A (TSA) or other potent HDAC inhibitor (for negative control)
-
DMSO for dissolving substrate and inhibitor
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Store in aliquots at -20°C.
-
HDAC Enzyme Working Solution: Dilute the purified HDAC enzyme in cold HDAC Assay Buffer to a final concentration that yields a linear reaction rate for at least 60 minutes. The optimal concentration, typically in the low nanomolar range, should be determined empirically.
-
Trypsin Solution (1 mg/mL): Dissolve trypsin in HDAC Assay Buffer. Prepare fresh.
-
Substrate Dilutions: Prepare a series of 2-fold serial dilutions of the this compound stock solution in HDAC Assay Buffer to achieve a range of final concentrations (e.g., 0.5 µM to 100 µM).
-
-
Assay Setup:
-
Add 40 µL of HDAC Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of the various this compound dilutions to the appropriate wells.
-
To initiate the reaction, add 50 µL of the diluted HDAC enzyme solution to each well.
-
Include a "no enzyme" control well containing assay buffer and the highest substrate concentration.
-
-
Deacetylation Reaction:
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction remains in the initial linear range.
-
-
Development Step:
-
Stop the deacetylation reaction by adding 50 µL of the Trypsin Solution to each well. This also initiates the cleavage of the deacetylated substrate.
-
Incubate at 37°C for 15-30 minutes to allow for complete cleavage and release of AMC.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity on a microplate reader with excitation between 340-380 nm and emission between 440-460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the "no enzyme" control from all other readings.
-
Plot the initial reaction velocity (rate of fluorescence increase) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. A Km of 58.89 µM has been reported for Boc-Lys(Ac)-AMC with HDAC1, which can serve as a reference point.
-
Protocol 2: Determining the Optimal Substrate Concentration for Inhibitor Screening
For high-throughput screening (HTS) of HDAC inhibitors, the ideal substrate concentration is typically at or below the Km value. This ensures that the assay is sensitive to competitive inhibitors.
Procedure:
-
Perform the assay as described in Protocol 1 , using a range of this compound concentrations around the predetermined Km value.
-
In parallel, run the assay in the presence of a known HDAC inhibitor (e.g., Trichostatin A) at a concentration close to its IC50.
-
The optimal substrate concentration for inhibitor screening is the one that provides a robust signal-to-background ratio while maintaining sensitivity to inhibition. A final substrate concentration of 20 µM is often a good starting point for similar substrates.
Data Presentation
Table 1: Representative Michaelis-Menten Constants for this compound Analogs
| Enzyme | Substrate | Km (µM) | Reference |
| HDAC1 | Boc-Lys(Ac)-AMC | 58.89 | |
| KDAC8 | Boc-Lys(TFA)-AMC | 8.9 |
Table 2: Recommended Working Concentrations for this compound and Analogs in Different Applications
| Application | Substrate | Recommended Working Concentration | Reference |
| Kinetic Analysis | Ac-Arg-Gly-Lys-AMC | 0.5 µM - 100 µM | |
| Inhibitor Screening | Ac-Arg-Gly-Lys(Ac)-AMC | 20 µM (final concentration) | |
| Cell-Based HDAC Assay | Boc-Lys(Ac)-AMC | 25 µM | |
| Proteasome Activity Assay | Ac-KQL-AMC | 50 µM - 200 µM |
Visualizations
Signaling Pathway and Assay Principle
The activity of HDACs is crucial for the regulation of gene expression. HDACs remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. Dysregulation of this process is implicated in various diseases, including cancer. The assay using this compound mimics this biological process to quantify HDAC activity.
Caption: Cellular role of HDACs and the corresponding in vitro assay principle.
Experimental Workflow for Determining Optimal Substrate Concentration
The following diagram illustrates the logical flow of experiments to determine the optimal working concentration of this compound.
Caption: Workflow for determining the optimal this compound concentration.
References
Optimizing Sirtuin Activity Assays: A Guide to Buffer Conditions for Ac-Lys-AMC based Methods
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on optimizing buffer conditions for Acetyl-Lysine-7-Amino-4-methylcoumarin (Ac-Lys-AMC) based sirtuin assays. This application note provides detailed protocols and insights into the critical role of buffer composition in achieving accurate and reproducible results in the study of sirtuins, a class of NAD⁺-dependent deacetylases implicated in a wide range of cellular processes and diseases.
The this compound assay is a widely used method for measuring the activity of sirtuins. The assay relies on a two-step enzymatic reaction. First, a sirtuin enzyme removes the acetyl group from the this compound substrate. In the second step, a developing enzyme, typically trypsin, cleaves the deacetylated peptide, releasing the fluorescent AMC molecule.[1][2][3] The resulting fluorescence is directly proportional to the sirtuin activity. Optimizing the buffer conditions for this assay is paramount for obtaining reliable kinetic data and for the screening of potential sirtuin modulators.
Key Buffer Components and Their Roles
The composition of the assay buffer significantly influences sirtuin activity and the stability of the assay components. The following table summarizes the key components and their recommended concentration ranges based on a review of established protocols.
| Component | Recommended Concentration Range | Role in the Assay | Notes |
| Buffering Agent | 20-50 mM | Maintains a stable pH, which is crucial for enzyme activity. | Tris-HCl (pH 7.5-9.0)[4][5], PBS (pH 7.4), and HEPES (pH 7.4) are commonly used. The optimal pH can vary between sirtuin isoforms. |
| Salts | 50-150 mM NaCl, 2.7-5 mM KCl | Mimic physiological ionic strength and can influence enzyme conformation and activity. | The specific salt concentrations can impact the activity of different sirtuins. |
| Divalent Cations | 1-4 mM MgCl₂ | Can act as a cofactor for some enzymes and help stabilize protein structure. | The requirement for MgCl₂ can be sirtuin-specific. |
| Reducing Agent | 0.2-1 mM Dithiothreitol (DTT) | Prevents oxidation of cysteine residues in the enzyme, maintaining its active conformation. | DTT should be added fresh to the buffer before each experiment. |
| Bovine Serum Albumin (BSA) | 0.1-1.0 mg/mL | Prevents non-specific adsorption of the enzyme to reaction vessels and can stabilize the enzyme. | Particularly important at low enzyme concentrations. |
| NAD⁺ | 100 µM - 3 mM | The essential co-substrate for sirtuin-mediated deacetylation. | The concentration should be optimized based on the Kₘ of the specific sirtuin for NAD⁺. |
| This compound Substrate | 10-125 µM | The fluorogenic substrate that is deacetylated by the sirtuin. | The concentration should ideally be around the Kₘ of the enzyme for the substrate to ensure sensitive detection of activity changes. |
| Detergents (Optional) | 0.01% (v/v) Tween-20 or Triton X-100 | Can prevent aggregation and improve the solubility of some proteins. | Non-ionic detergents are generally preferred as ionic detergents can denature enzymes. |
Experimental Workflow and Signaling Pathway
The workflow for a typical this compound based sirtuin assay involves several key steps, from reaction setup to data analysis. The underlying signaling pathway involves the NAD⁺-dependent deacetylation of the substrate by the sirtuin enzyme.
Detailed Protocols
I. Standard Sirtuin Activity Assay Protocol
This protocol provides a general method for measuring sirtuin activity using an this compound substrate. It is recommended to optimize the concentrations of enzyme, NAD⁺, and substrate for each specific sirtuin and experimental setup.
Materials:
-
Sirtuin enzyme (e.g., recombinant human SIRT1)
-
This compound substrate
-
NAD⁺
-
Sirtuin Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA)
-
DTT (1 M stock)
-
Developer Solution (e.g., Trypsin in buffer)
-
Stop Solution (optional, e.g., containing a sirtuin inhibitor like nicotinamide)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Buffer Preparation: Prepare the Sirtuin Assay Buffer. Immediately before use, add DTT to a final concentration of 1 mM.
-
Reagent Preparation:
-
Dilute the sirtuin enzyme to the desired concentration in cold Sirtuin Assay Buffer.
-
Prepare working solutions of this compound substrate and NAD⁺ in Sirtuin Assay Buffer.
-
-
Reaction Setup:
-
In a 96-well black microplate, add the following to each well:
-
Sirtuin Assay Buffer
-
NAD⁺ solution
-
Sirtuin enzyme solution
-
-
Include appropriate controls:
-
No Enzyme Control: Replace the enzyme solution with Sirtuin Assay Buffer.
-
No NAD⁺ Control: Replace the NAD⁺ solution with Sirtuin Assay Buffer.
-
Positive Control: A known activator of the sirtuin.
-
Negative Control: A known inhibitor of the sirtuin (e.g., nicotinamide).
-
-
-
Initiate Reaction: Add the this compound substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time may need to be optimized.
-
Development:
-
Add the Developer Solution (Trypsin) to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of AMC.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 340-360 nm and emission at 440-460 nm.
II. Protocol for Determining IC₅₀ of Sirtuin Inhibitors
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific sirtuin.
Procedure:
-
Follow the Standard Sirtuin Activity Assay Protocol (steps 1 and 2).
-
Inhibitor Preparation: Prepare a serial dilution of the test compound in Sirtuin Assay Buffer or DMSO. If using DMSO, ensure the final concentration in the assay does not exceed 1-2% to avoid affecting enzyme activity.
-
Reaction Setup:
-
In a 96-well plate, add the Sirtuin Assay Buffer, NAD⁺ solution, and sirtuin enzyme solution to each well.
-
Add the serially diluted inhibitor to the appropriate wells. Include a vehicle control (buffer or DMSO without the inhibitor).
-
-
Pre-incubation: Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction, Incubation, Development, and Measurement: Proceed with steps 4-7 of the Standard Sirtuin Activity Assay Protocol .
-
Data Analysis:
-
Subtract the fluorescence of the "no enzyme" control from all other readings.
-
Plot the percentage of sirtuin activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
The successful implementation of this compound based sirtuin assays is highly dependent on the careful optimization of buffer conditions. By understanding the role of each component and following standardized protocols, researchers can ensure the generation of high-quality, reproducible data. This is crucial for advancing our understanding of sirtuin biology and for the development of novel therapeutics targeting these important enzymes.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioluminescence Assay of Lysine Deacylase Sirtuin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Acetyl-Lysine-AMC in Drug Discovery Pipelines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-Lysine-7-amino-4-methylcoumarin (Ac-Lys-AMC) and its derivatives are invaluable fluorogenic substrates in drug discovery, particularly for the study of lysine-modifying enzymes such as histone deacetylases (HDACs) and sirtuins. These enzymes play a critical role in the epigenetic regulation of gene expression, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This makes them attractive therapeutic targets. The use of this compound-based substrates in a coupled-enzyme assay provides a sensitive and continuous method for high-throughput screening (HTS) of inhibitor libraries and for detailed kinetic analysis of enzyme activity.
The core principle of the most common assay involves a two-step enzymatic reaction. First, an HDAC or sirtuin enzyme removes the acetyl group from the lysine residue of a substrate like Ac-Arg-Gly-Lys(Ac)-AMC. The deacetylated product then becomes a substrate for a developing enzyme, typically trypsin, which cleaves the peptide bond after the lysine residue. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule, and the resulting increase in fluorescence is directly proportional to the deacetylase activity.
Key Applications in Drug Discovery
-
High-Throughput Screening (HTS) for Inhibitors: The fluorogenic nature and scalability of the assay make it ideal for screening large compound libraries to identify novel inhibitors of HDACs and sirtuins.
-
Enzyme Kinetics and Characterization: These substrates are used to determine key kinetic parameters of lysine deacetylases, such as the Michaelis constant (Km) and maximum velocity (Vmax), which are crucial for understanding enzyme function.
-
Inhibitor Potency and Selectivity Profiling: The assay is used to determine the half-maximal inhibitory concentration (IC50) of compounds, allowing for the ranking of inhibitor potency and profiling of selectivity against different deacetylase isoforms.
-
Cell-Based Assays: Cell-permeable versions of these substrates, such as Boc-Lys(Ac)-AMC, can be used to measure intracellular deacetylase activity and assess the efficacy of inhibitors in a cellular context.
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used substrates and inhibitors in HDAC assays.
| Substrate | Enzyme | Km (µM) | Notes |
| Boc-Lys(Ac)-AMC | HDAC1 | 58.89 | A similar substrate to Ac-Arg-Gly-Lys(Ac)-AMC, this value can be used as a starting point for optimization.[1] |
| Boc-Lys(Ac)-AMC | HDAC1 | - | A wide range of substrate concentrations results in a stable detectable signal.[2] |
| Boc-Lys(TFA)-AMC | KDAC8 | 8.9 ± 1.6 | Determined in a continuous one-step assay.[3] |
| Ac-Arg-Gly-Lys(Ac)-MCA | Rat Liver HDAC | - | KM values of up to 500 µM were obtained with recombinant human HDAC8.[4] |
| Boc-Lys(Ac)-MCA | Rat Liver HDAC | 0.86 | This artificial substrate had a lower KM value compared to the natural substrate (20 µM).[4] |
| Inhibitor | Enzyme | IC50 (nM) | Notes |
| SAHA (Vorinostat) | HDAC1 | 374 | Determined using a two-step activity assay with Boc-Lys(Ac)-AMC. |
| Trichostatin A (TSA) | HDACs | - | A well-known potent inhibitor of class I and II HDACs, often used as a positive control. |
Experimental Protocols
Protocol 1: High-Throughput Screening (HTS) for HDAC Inhibitors
This protocol is designed for a 384-well plate format and can be adapted for automated HTS systems.
Materials and Reagents:
-
HDAC Enzyme (e.g., recombinant human HDAC1)
-
Ac-Arg-Gly-Lys(Ac)-AMC or Boc-Lys(Ac)-AMC (Substrate)
-
Trypsin (TPCK-treated)
-
Trichostatin A (TSA) or SAHA (Positive Control Inhibitor)
-
HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Substrate Stock Solution: 10 mM in DMSO.
-
Inhibitor Stock Solution: 1 mM in DMSO.
-
Trypsin/Developer Solution: Prepare according to manufacturer's instructions, often including a potent HDAC inhibitor to stop the initial reaction.
-
384-well black, flat-bottom assay plates
-
Fluorescence microplate reader (Excitation: 340-380 nm, Emission: 440-460 nm)
Procedure:
-
Compound Plating: Dispense test compounds and controls (vehicle and positive control inhibitor) into the wells of the 384-well plate. Typically, 1 µL of a compound dilution series is added.
-
Enzyme Addition: Add 20 µL of diluted HDAC enzyme solution to each well. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Pre-incubation: Mix gently on a plate shaker for 1 minute and incubate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 20 µL of the substrate working solution to each well to start the deacetylation reaction. The final substrate concentration should be at or near the Km value for the enzyme.
-
HDAC Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
Development: Stop the HDAC reaction and initiate the development step by adding 50 µL of the Trypsin/Developer Solution to each well.
-
Development Incubation: Incubate at room temperature or 37°C for 10-30 minutes to allow for the cleavage of the deacetylated substrate by trypsin.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence (wells with no enzyme) from all readings. Calculate the percent inhibition for each test compound relative to the vehicle control. Determine IC50 values by fitting the data to a sigmoidal dose-response curve.
Protocol 2: Determination of Enzyme Kinetic Parameters (Km and Vmax)
This protocol outlines the steps to determine the Michaelis-Menten kinetic parameters for an HDAC enzyme.
Materials and Reagents:
-
Same as Protocol 1, with the addition of a range of substrate concentrations.
-
AMC Standard Stock Solution (1 mM in DMSO) for creating a standard curve.
Procedure:
-
AMC Standard Curve: Prepare a serial dilution of the AMC standard stock solution in HDAC Assay Buffer in a 96-well black microplate to generate a standard curve (e.g., 0 to 10 µM). Read the fluorescence to correlate relative fluorescence units (RFU) to the concentration of the product.
-
Substrate Dilutions: Prepare a series of dilutions of the Ac-Arg-Gly-Lys(Ac)-AMC stock solution in HDAC Assay Buffer to achieve a range of final concentrations (e.g., 0.5 µM to 100 µM).
-
Reaction Setup: In a 96- or 384-well plate, add a fixed amount of HDAC enzyme to wells containing the different substrate concentrations.
-
Kinetic Read: Immediately place the plate in a pre-warmed fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for 30-60 minutes.
-
Data Analysis:
-
Convert the rate of change in RFU to the rate of product formation (µM/min) using the AMC standard curve.
-
Plot the initial reaction velocities (V0) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Protocol 3: Cell-Based HDAC Activity Assay
This protocol uses a cell-permeable substrate to measure intracellular HDAC activity.
Materials and Reagents:
-
Boc-Lys(Ac)-AMC (Cell-permeable substrate)
-
Cultured cells (e.g., THP-1 human monocytic cell line)
-
Cell culture medium
-
HDAC Developer Solution (containing cell lysis buffer and trypsin)
-
96-well clear-bottom black tissue culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 6 x 10^4 cells per well in 100 µL of medium and culture overnight.
-
Compound Treatment: Treat the cells with test compounds or vehicle control for a desired period.
-
Substrate Addition: Add Boc-Lys(Ac)-AMC to a final concentration of 25 µM to each well.
-
Incubation: Incubate the plate for 2-3 hours at 37°C in a 5% CO2 atmosphere.
-
Lysis and Development: Terminate the deacetylation reaction by adding the HDAC developer solution containing cell lysis buffer and trypsin.
-
Development Incubation: Incubate at room temperature for 15 minutes.
-
Fluorescence Measurement: Measure the fluorescence signal at Ex/Em = 355 nm/460 nm.
-
Data Analysis: Normalize the fluorescence signal to cell viability (e.g., using an MTT assay) and calculate the percent inhibition of HDAC activity.
Visualizations
Caption: Workflow of the two-step fluorometric HDAC assay.
Caption: Role of HDACs in the NF-κB signaling pathway.
References
Measuring HDAC Kinetics Using Ac-Lys-AMC Substrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the kinetics of Histone Deacetylases (HDACs) using acetyl-lysine-7-amino-4-methylcoumarin (Ac-Lys-AMC) and structurally similar fluorogenic substrates. These assays are fundamental in basic research to understand HDAC biology and crucial in drug discovery for the screening and characterization of HDAC inhibitors.
Introduction
Histone deacetylases are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1] This deacetylation generally leads to a more condensed chromatin structure, repressing gene transcription.[2] Dysregulation of HDAC activity is implicated in various diseases, including cancer and inflammatory disorders, making them significant therapeutic targets.[3]
The use of fluorogenic substrates, such as this compound and its derivatives like Boc-Lys(Ac)-AMC, provides a sensitive and continuous or semi-continuous method for measuring HDAC activity, well-suited for high-throughput screening.[4] The assay is based on a coupled enzymatic reaction, providing a quantitative measure of HDAC activity.[5]
Assay Principle
The measurement of HDAC activity using this compound type substrates is typically a two-step enzymatic process.
-
Deacetylation: An active HDAC enzyme removes the acetyl group from the lysine residue of the substrate.
-
Development: A developing enzyme, typically trypsin, recognizes and cleaves the peptide bond C-terminal to the now deacetylated lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety.
The resulting fluorescence intensity is directly proportional to the amount of AMC released, which in turn is a measure of the HDAC activity. The presence of an HDAC inhibitor will reduce or prevent this fluorescence signal.
Quantitative Data Summary
The following table summarizes kinetic parameters for various HDAC isoforms with fluorogenic AMC-containing substrates. It is important to note that kinetic parameters are highly dependent on the specific substrate and assay conditions.
| HDAC Isoform | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| HDAC1 | Boc-Lys(Ac)-AMC | 58.89 | N/A | N/A |
| HDAC3/NCoR2 | Ac-LGK(Ac)-AMC | 10.3 ± 1.1 | 0.48 ± 0.02 | 47,000 ± 5,000 |
| HDAC8 | Ac-RHKK(acetyl)-AMC | 251 ± 7.75 | 0.0201 ± 0.00930 | 80.1 ± 12.3 |
| HDAC11 | Peptide 1* | ~15-20 | ~0.04 | ~11,000-13,000 |
*Note: Peptide 1 is a proprietary myristoylated peptide substrate. N/A indicates data not available in the searched resources. The data presented is compiled from multiple sources for comparison.
Experimental Protocols
Protocol 1: Determination of Michaelis-Menten Kinetic Parameters (Km and Vmax)
This protocol describes how to determine the Km and Vmax of an HDAC enzyme with a fluorogenic substrate like Boc-Lys(Ac)-AMC.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
Developer solution: Trypsin in HDAC Assay Buffer (e.g., final concentration of 100 µg/mL)
-
HDAC inhibitor (e.g., SAHA or Trichostatin A) for reaction termination/control
-
DMSO
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence microplate reader (Excitation: 340-380 nm, Emission: 440-460 nm)
Procedure:
-
Substrate Preparation: Prepare a 2x serial dilution of the Boc-Lys(Ac)-AMC substrate in HDAC Assay Buffer. A typical starting concentration might be 512 µM, diluted down through several concentrations to cover a range well below and above the expected Km.
-
Enzyme Preparation: Dilute the HDAC enzyme to a final working concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically but is often in the low nanomolar range (e.g., 4.5 nM for HDAC1).
-
Reaction Setup:
-
To the wells of a black microplate, add 25 µL of HDAC Assay Buffer.
-
Add 25 µL of each substrate dilution to respective wells.
-
To initiate the reaction, add 50 µL of the diluted HDAC enzyme solution to each well.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Development:
-
Stop the HDAC reaction by adding 50 µL of Developer Solution containing trypsin. To ensure the HDAC reaction is fully stopped, a potent inhibitor like SAHA can be included in the developer solution (e.g., final concentration of 5 µM).
-
Incubate the plate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of AMC.
-
-
Fluorescence Measurement: Read the fluorescence intensity on a microplate reader with excitation at 340-380 nm and emission at 440-460 nm.
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no enzyme.
-
Plot the initial reaction velocity (rate of fluorescence increase) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values. A Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) can also be used for visualization and analysis.
-
Protocol 2: IC50 Determination for HDAC Inhibitors
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific HDAC isoform.
Materials:
-
Same as Protocol 1, with the addition of the test inhibitor compound.
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the HDAC inhibitor in HDAC Assay Buffer containing a small amount of DMSO to ensure solubility. It is common to perform a 10-point, 3-fold serial dilution.
-
Reaction Setup:
-
Add 50 µL of HDAC Assay Buffer to all wells.
-
Add 10 µL of the inhibitor dilutions to the sample wells. Add 10 µL of buffer with DMSO for the positive control (100% activity) and a potent inhibitor like TSA for the negative control (0% activity).
-
-
Enzyme Addition and Pre-incubation:
-
Add 20 µL of diluted HDAC enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Add 20 µL of the fluorogenic HDAC substrate (at a concentration near the Km value) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Add 20 µL of the Developer Solution (trypsin) to each well. Incubate at 37°C for 15-30 minutes.
-
Fluorescence Measurement: Read the fluorescence intensity as described in Protocol 1.
-
Data Analysis:
-
Subtract the background fluorescence.
-
Normalize the data by setting the fluorescence of the DMSO-treated wells to 100% activity and the fluorescence of the potent inhibitor control to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for a fluorogenic HDAC kinetic assay.
References
Application Notes and Protocols for Ac-Lys-AMC and its Acetylated Precursor in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the fluorogenic substrate Acetyl-Lysyl-7-amino-4-methylcoumarin (Ac-Lys-AMC) and its acetylated form, Acetyl-Lysyl(acetyl)-7-amino-4-methylcoumarin (Ac-Lys(Ac)-AMC), to measure enzyme activity in cell lysates. The primary application discussed is a highly sensitive, two-step assay for histone deacetylase (HDAC) and sirtuin (SIRT) activity, which is crucial for inhibitor screening and kinetic analysis. Additionally, a protocol for the direct measurement of trypsin-like protease activity using this compound is provided.
Introduction and Principle of the Assays
The use of this compound and its derivatives is centered around the fluorophore 7-amino-4-methylcoumarin (AMC). When conjugated to the peptide, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the amide bond between lysine and AMC, free AMC is released, resulting in a significant increase in fluorescence that can be monitored in real-time.[1]
Two-Step HDAC/Sirtuin Activity Assay
This is the most common application when working with cell lysates to measure deacetylase activity. The assay utilizes the substrate Ac-Lys(Ac)-AMC.
-
Step 1: Deacetylation. An HDAC or sirtuin enzyme present in the cell lysate removes the acetyl group from the lysine residue of the Ac-Lys(Ac)-AMC substrate.[2][3][4]
-
Step 2: Development. A developing enzyme, typically trypsin, is added. Trypsin specifically cleaves the peptide bond C-terminal to the now deacetylated lysine residue, releasing the highly fluorescent AMC moiety.[2] Trypsin cannot cleave at the C-terminus of an acetylated lysine residue, making the signal dependent on the initial deacetylase activity.
The measured fluorescence intensity is directly proportional to the HDAC/sirtuin activity in the cell lysate.
Direct Protease Activity Assay
The substrate this compound can be used to directly measure the activity of endogenous trypsin-like proteases within a cell lysate. These proteases recognize and cleave the peptide bond C-terminal to the lysine residue, liberating the AMC fluorophore. This assay is a single-step, continuous kinetic measurement.
Data Presentation
Quantitative Assay Parameters
| Parameter | Recommended Value/Range | Source(s) |
| Excitation Wavelength | 340-380 nm | |
| Emission Wavelength | 440-460 nm | |
| Substrate Stock Solution | 10-30 mM in DMSO | |
| Working Substrate Concentration | 10-100 µM | |
| Final DMSO Concentration | < 1-3% | |
| Assay Temperature | 25-37 °C | |
| HDAC Assay Incubation Time | 30-60 minutes | |
| Trypsin Development Time | 15-30 minutes |
Experimental Protocols
Preparation of Cell Lysates for Enzyme Activity Assays
Proper cell lysis is critical for obtaining accurate and reproducible results.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1% Triton X-100. Store at 4°C.
-
Protease Inhibitor Cocktail (optional, for HDAC/SIRT assays)
-
Microcentrifuge
Protocol:
-
Harvest cultured cells and wash once with ice-cold PBS.
-
Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Cell Lysis Buffer. A common starting point is 100 µL of buffer per 1-2 million cells.
-
For HDAC/SIRT assays, add a protease inhibitor cocktail to the lysis buffer to prevent the degradation of the target enzymes.
-
Incubate the lysate on ice for 15-30 minutes with occasional vortexing to ensure complete lysis.
-
Clarify the lysate by centrifuging at high speed (e.g., 16,000 x g) for 20 minutes at 4°C.
-
Carefully transfer the clear supernatant, which contains the soluble proteins, to a new pre-chilled tube. This is your cell lysate.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
-
The lysate can be used immediately or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.
Protocol for Two-Step HDAC/Sirtuin Activity Assay
This protocol is designed for a 96-well plate format.
Materials:
-
Cell lysate
-
Ac-Lys(Ac)-AMC (HDAC/SIRT Substrate)
-
HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
For Sirtuin assays, NAD+ is required and should be included in the assay buffer at a final concentration of 0.5-1 mM.
-
Trypsin (TPCK-treated)
-
HDAC Inhibitor (e.g., Trichostatin A or SAHA) for negative control.
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Reagent Preparation:
-
Substrate Stock Solution: Prepare a 20 mM stock of Ac-Lys(Ac)-AMC in DMSO. Store in aliquots at -20°C, protected from light.
-
Working Substrate Solution: Dilute the stock solution to 100 µM in HDAC Assay Buffer.
-
Trypsin Solution: Prepare a 5 mg/mL solution of trypsin in HDAC Assay Buffer. Keep on ice until use.
Assay Procedure:
-
Plate Setup: Add the following to the wells of a 96-well plate:
-
Sample Wells: 20-50 µL of cell lysate and add HDAC Assay Buffer to a total volume of 80 µL.
-
Inhibitor Control Wells: 20-50 µL of cell lysate, 10 µL of HDAC inhibitor, and add buffer to 80 µL.
-
No-Enzyme Blank: 80 µL of HDAC Assay Buffer.
-
-
Initiate Deacetylation: Add 20 µL of the 100 µM working substrate solution to all wells to start the reaction. The final volume is 100 µL, and the final substrate concentration is 20 µM.
-
Incubation: Mix gently and incubate the plate at 37°C for 30-60 minutes. The optimal time may vary depending on the enzyme activity in the lysate.
-
Develop Fluorescence: Add 20 µL of the trypsin solution to all wells. This stops the HDAC reaction and initiates the cleavage of the deacetylated substrate.
-
Second Incubation: Incubate at 37°C for 15-30 minutes.
-
Measure Fluorescence: Read the fluorescence intensity on a microplate reader with excitation at 340-380 nm and emission at 440-460 nm.
-
Data Analysis: Subtract the average fluorescence of the "no-enzyme" blank from all other readings. The activity is proportional to the background-subtracted fluorescence.
Protocol for Direct Protease Activity Assay
This protocol is for a continuous kinetic measurement in a 96-well plate.
Materials:
-
Cell lysate
-
This compound (Protease Substrate)
-
Protease Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl.
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with kinetic reading capabilities
Reagent Preparation:
-
Substrate Stock Solution: Prepare a 10 mM stock of this compound in DMSO. Store in aliquots at -20°C, protected from light.
-
Working Substrate Solution: Dilute the stock solution to the desired final concentration (e.g., 20-200 µM) in Protease Assay Buffer.
Assay Procedure:
-
Plate Setup: Add 50 µL of Protease Assay Buffer to each well. Add 20 µL of cell lysate to the sample wells and 20 µL of lysis buffer to the "no-enzyme" control wells.
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate Reaction: Add 30 µL of the working substrate solution to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes, with excitation at 360-380 nm and emission at 440-460 nm.
-
Data Analysis: Calculate the rate of reaction (increase in fluorescence per unit time) from the linear portion of the kinetic curve. This rate is proportional to the total trypsin-like protease activity in the lysate.
Visualizations
Signaling Pathway Diagram
Caption: Two-step enzymatic reaction for HDAC/SIRT activity measurement.
Experimental Workflow Diagram
Caption: Workflow for the HDAC/SIRT activity assay using cell lysates.
References
Application Notes and Protocols for Ac-Lys-AMC Assay with Purified Recombinant HDACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Acetyl-Lysyl-(ac)-7-amino-4-methylcoumarin (Ac-Lys-AMC) fluorogenic substrate system for the sensitive detection and characterization of purified recombinant Histone Deacetylase (HDAC) activity. This robust, two-step enzymatic assay is particularly well-suited for high-throughput screening (HTS) of HDAC inhibitors and detailed kinetic analysis.
Introduction to HDACs and the this compound Assay
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional suppression.[1] Dysregulation of HDAC activity has been implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets.[1][2]
The this compound assay is a highly sensitive and widely used method for measuring the activity of HDACs. It is a coupled enzymatic assay based on a two-step principle.[3] First, an HDAC enzyme removes the acetyl group from the acetylated lysine residue of the substrate, Boc-Lys(Ac)-AMC. In the second step, a developing enzyme, typically trypsin, cleaves the peptide bond C-terminal to the now deacetylated lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety. The resulting fluorescence intensity is directly proportional to the HDAC activity.
Core Principle of the this compound Assay
The assay relies on the specificity of trypsin, which cannot cleave at the C-terminus of an acetylated lysine residue. Only after the HDAC removes the acetyl group does the lysine become a substrate for trypsin. This clever design ensures that the fluorescent signal is directly linked to the HDAC enzymatic activity.
Caption: The two-step enzymatic reaction of the this compound HDAC assay.
Applications in Research and Drug Discovery
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High-Throughput Screening (HTS) for HDAC Inhibitors: The assay's simplicity and scalability make it ideal for screening large compound libraries to identify novel HDAC inhibitors.
-
Determination of Inhibitor Potency (IC50): The assay can be used to quantify the potency of HDAC inhibitors by generating dose-response curves and calculating IC50 values.
-
Enzyme Kinetics: It allows for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and Vmax for different HDAC isoforms and substrates.
-
Characterization of Recombinant HDACs: Researchers can use this assay to confirm the activity of purified recombinant HDAC proteins.
Experimental Protocols
Materials and Reagents
-
HDAC Enzyme: Purified recombinant HDAC (e.g., HDAC1, HDAC2, HDAC3).
-
Substrate: Boc-Lys(Ac)-AMC (or similar this compound derivatives).
-
Developing Enzyme: Trypsin (TPCK-treated to inactivate chymotrypsin is recommended).
-
HDAC Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.
-
HDAC Inhibitor (for control): Trichostatin A (TSA) or Vorinostat (SAHA).
-
7-Amino-4-methylcoumarin (AMC): For generating a standard curve.
-
DMSO: For dissolving substrate, inhibitors, and AMC standard.
-
Assay Plates: Black, flat-bottom 96-well or 384-well microplates suitable for fluorescence measurements.
-
Fluorescence Microplate Reader: Capable of excitation at 340-380 nm and emission at 440-460 nm.
Reagent Preparation
-
HDAC Substrate Stock Solution (e.g., 30 mM): Dissolve Boc-Lys(Ac)-AMC in DMSO. Store in aliquots at -20°C, protected from light.
-
HDAC Enzyme Working Solution: Dilute the recombinant HDAC enzyme to the desired concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically but is often in the low nanomolar range.
-
Trypsin Solution (e.g., 50 mg/mL): Prepare a stock solution of trypsin in HDAC Assay Buffer. A common working concentration for the final development step is 0.4 mg/mL.
-
HDAC Inhibitor Stock Solutions: Prepare stock solutions of control inhibitors (e.g., 100 mM SAHA in DMSO). Further dilutions should be made in HDAC Assay Buffer.
-
AMC Standard Stock Solution (1 mM): Dissolve AMC in DMSO. Prepare a series of dilutions in HDAC Assay Buffer for the standard curve.
Assay Procedure (96-well Plate Format)
-
Reaction Setup:
-
Add 50 µL of HDAC Assay Buffer to all wells.
-
For inhibitor screening, add 10 µL of the inhibitor solution at various concentrations to the sample wells. For control wells, add 10 µL of buffer (for positive control) or a known potent inhibitor (for negative control).
-
Add 20 µL of the diluted HDAC enzyme solution to all wells except for the "no enzyme" blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow for compound-enzyme interaction.
-
-
Initiate Deacetylation:
-
Add 20 µL of a working solution of Boc-Lys(Ac)-AMC (e.g., 100 µM in assay buffer) to all wells to start the reaction. The final substrate concentration will be 20 µM.
-
Incubate at 37°C for 30-60 minutes. The optimal incubation time may vary depending on the enzyme's activity.
-
-
Develop Fluorescence:
-
Add 20 µL of the trypsin solution to all wells to stop the HDAC reaction and initiate the cleavage of the deacetylated substrate.
-
Incubate at 37°C for 15-30 minutes.
-
-
Measure Fluorescence:
-
Read the fluorescence intensity on a microplate reader with excitation between 340-380 nm and emission between 440-460 nm.
-
AMC Standard Curve Protocol
-
Prepare a series of AMC dilutions in HDAC Assay Buffer (e.g., 0, 0.1, 0.2, 0.5, 1, 2, 5, 10 µM) from the 1 mM stock solution.
-
Add 100 µL of each dilution to separate wells of the 96-well plate.
-
Measure the fluorescence as described above.
-
Plot the fluorescence intensity versus the AMC concentration and perform a linear regression to obtain the slope.
Data Presentation and Analysis
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the "no enzyme" blank from all other readings.
-
Conversion to AMC Concentration: Use the slope from the AMC standard curve to convert the background-subtracted relative fluorescence units (RFU) into the concentration of AMC produced.
-
Calculation of HDAC Activity: The rate of the reaction can be calculated as the concentration of AMC produced per unit of time per amount of enzyme.
-
IC50 Determination: For inhibitor studies, plot the percentage of HDAC inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Example Quantitative Data
The following tables summarize representative quantitative data obtained using the this compound assay.
Table 1: Michaelis-Menten Constants for HDAC1 with Boc-Lys(Ac)-AMC
| Parameter | Value | Reference |
| Km | 58.89 µM |
Table 2: IC50 Values of Known HDAC Inhibitors against HDAC1
| Inhibitor | IC50 (nM) | Reference |
| SAHA (Vorinostat) | 374 nM |
Note: IC50 values can vary depending on specific assay conditions, including enzyme source, substrate concentration, and incubation times.
HDAC Signaling Pathways
HDACs are integral components of various signaling pathways, regulating cellular processes through the deacetylation of both histone and non-histone proteins. Understanding these pathways is crucial for interpreting the biological effects of HDAC inhibitors.
Caption: Overview of HDAC involvement in nuclear and cytoplasmic signaling.
Conclusion
The this compound assay provides a robust, sensitive, and high-throughput method for the quantitative assessment of purified recombinant HDAC activity. The detailed protocols and application notes presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively implement this assay for inhibitor screening, kinetic analysis, and the characterization of HDAC enzymes.
References
Troubleshooting & Optimization
Troubleshooting high background in Ac-Lys-AMC assays.
Welcome to the technical support center for Ac-Lys-AMC and related fluorogenic assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during these experiments, with a specific focus on resolving high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is considered high background in an this compound assay?
High background refers to a significant fluorescence signal detected in control wells that do not contain the enzyme (e.g., "no-enzyme" or "blank" controls). This elevated signal is independent of enzymatic activity and can mask the true signal from your reaction, ultimately reducing the sensitivity and accuracy of the assay. The acceptable level of background fluorescence can vary, but ideally, the signal from the positive control should be at least 5-10 times higher than the background.
Q2: What are the primary causes of high background fluorescence?
High background in AMC-based assays can stem from several factors, which can be broadly categorized as issues with the substrate, reagents, or the experimental setup itself. The most common causes include:
-
Substrate Auto-hydrolysis: The this compound substrate can spontaneously break down in the assay buffer, releasing the fluorescent AMC molecule without any enzymatic action.[1][2]
-
Reagent Contamination: The assay buffer, water, or other reagents may be contaminated with fluorescent compounds or unwanted enzymatic activity (e.g., proteases).[2][3]
-
Autofluorescence of Assay Components: The microplate, test compounds, or buffer components themselves might fluoresce at the excitation and emission wavelengths used for AMC.[4]
-
Incorrect Instrument Settings: Using incorrect excitation and emission wavelengths can lead to the measurement of background noise or autofluorescence from the substrate or other components.
-
Sub-optimal Substrate Concentration: Using a substrate concentration that is too high can increase the rate of auto-hydrolysis and contribute to higher background.
Q3: How can I test for substrate auto-hydrolysis?
To determine if your substrate is unstable in the assay buffer, you should run a "no-enzyme" control. This is a critical step in troubleshooting high background.
Experimental Protocol: No-Enzyme Control
-
Setup: Prepare wells in a black 96-well microplate containing the assay buffer and the this compound substrate at the same concentration used in your experiment.
-
Incubation: Incubate this plate under the same conditions as your main experiment (e.g., 37°C for 60 minutes).
-
Measurement: Measure the fluorescence at regular intervals or at the endpoint of the assay.
-
Analysis: A significant increase in fluorescence over time in these wells indicates that the substrate is auto-hydrolyzing in your buffer.
If auto-hydrolysis is confirmed, consider preparing fresh substrate solution for each experiment, avoiding prolonged storage of diluted substrate, and ensuring the pH of your assay buffer is optimal for substrate stability.
Q4: My reagents might be contaminated. How can I check and resolve this?
Contaminated reagents are a frequent source of high background. To identify the source of contamination, you can systematically test each component.
Troubleshooting Contaminated Reagents:
-
Prepare Fresh Reagents: Always use high-purity water and freshly prepared buffers. If you suspect microbial contamination, filter-sterilize your buffers.
-
Test Individual Components: Set up wells containing just the assay buffer, and then systematically add each reagent one by one to see if a particular component causes a spike in fluorescence.
-
Run a "No-Substrate" Control: This control, containing the buffer and enzyme but no substrate, can help identify if the enzyme preparation itself is contaminated with fluorescent compounds.
Q5: How does substrate concentration affect background, and how can I optimize it?
While a higher substrate concentration can lead to a stronger signal, it can also increase the background due to auto-hydrolysis. It is crucial to find a balance that provides a good signal-to-noise ratio.
Experimental Protocol: Substrate Titration
-
Setup: In a 96-well plate, keep the enzyme concentration constant and prepare a series of wells with decreasing concentrations of the this compound substrate. A typical starting range is 10-100 µM.
-
Controls: Include "no-enzyme" controls for each substrate concentration.
-
Measurement: Run the assay and measure the fluorescence.
-
Analysis: Plot the background fluorescence (from the no-enzyme wells) and the net signal (enzymatic reaction minus background) against the substrate concentration. The optimal concentration will be the one that gives a robust signal with an acceptable level of background.
Q6: What are the correct instrument settings for this compound assays?
Incorrect wavelength settings on your fluorescence plate reader are a common and easily correctable source of error.
Recommended Wavelengths for AMC:
| Parameter | Wavelength Range |
| Excitation | 340-380 nm |
| Emission | 440-460 nm |
Note: The optimal wavelengths can vary slightly between instruments. It is always recommended to confirm the optimal settings for your specific plate reader using a free AMC standard. The intact this compound substrate has different spectral properties (approximately 330 nm excitation and 390 nm emission), so ensuring you are reading at the wavelengths for free AMC is critical.
Troubleshooting Summary
| Potential Cause | Recommended Solution |
| Substrate Auto-hydrolysis | Run a "no-enzyme" control to confirm. Prepare fresh substrate for each experiment. Optimize buffer pH. |
| Reagent Contamination | Prepare fresh buffers with high-purity water. Test individual components for fluorescence. Use sterile techniques. |
| Autofluorescence | Use black, opaque microplates. Check test compounds for inherent fluorescence and subtract this background. |
| Incorrect Wavelengths | Set the plate reader to the correct excitation (~340-380 nm) and emission (~440-460 nm) for free AMC. |
| High Substrate Concentration | Perform a substrate titration to find the optimal concentration that balances signal and background. |
| Well-to-Well Contamination | Use careful pipetting techniques. Avoid using the outer wells of the plate to minimize evaporation effects. |
Key Experimental Protocols
AMC Standard Curve Protocol
To convert relative fluorescence units (RFU) into the molar amount of product formed, an AMC standard curve is essential.
Materials:
-
7-Amino-4-methylcoumarin (AMC) standard
-
DMSO
-
Assay Buffer
-
Black 96-well microplate
Procedure:
-
Prepare a 1 mM stock solution of AMC in DMSO.
-
Create a series of dilutions of the AMC stock solution in your assay buffer. A typical concentration range would be from 0 to 10 µM.
-
Add a fixed volume (e.g., 100 µL) of each AMC dilution to the wells of the 96-well plate. Include a "buffer only" blank.
-
Measure the fluorescence using the appropriate excitation and emission wavelengths (e.g., Ex: 350-360 nm, Em: 440-460 nm).
-
Subtract the blank reading from all measurements.
-
Plot the fluorescence intensity (RFU) versus the AMC concentration (µM) and perform a linear regression to obtain the slope. This slope can be used to quantify the results of your enzymatic assay.
Visual Guides
Caption: Standard workflow for an this compound assay.
Caption: Logic diagram for troubleshooting high background.
References
Optimizing Ac-Lys-AMC Assays: A Technical Support Guide
Welcome to the technical support center for optimizing assays utilizing the Ac-Lys-AMC substrate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to enhance your experimental outcomes and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorogenic substrate primarily used in a two-step coupled assay to measure the activity of enzymes like Histone Deacetylases (HDACs).[1] In this assay, an HDAC enzyme first removes the acetyl group from the lysine residue of a larger substrate, Ac-Arg-Gly-Lys(Ac)-AMC. Subsequently, a developing enzyme, such as trypsin, cleaves the peptide bond C-terminal to the now deacetylated lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) group.[1][2] The resulting fluorescence is directly proportional to the HDAC activity.[1] The Ac-Arg-Gly-Lys-AMC peptide can also be used directly as a substrate for trypsin-like serine proteases that cleave after lysine residues.[3]
Q2: What are the recommended excitation and emission wavelengths for detecting AMC fluorescence?
For the detection of the released AMC fluorophore, the optimal excitation wavelength is in the range of 360-380 nm, and the optimal emission wavelength is between 440-460 nm. It is always recommended to confirm the optimal settings for your specific plate reader or spectrofluorometer.
Q3: How should I prepare and store the this compound substrate?
The lyophilized this compound substrate should be stored at -20°C, protected from light. Once reconstituted, typically in an organic solvent like DMSO to create a stock solution (e.g., 10 mM), it is advisable to prepare single-use aliquots and store them at -20°C or -80°C to prevent repeated freeze-thaw cycles. Always protect substrate solutions from light.
Q4: What is a typical starting concentration for the this compound substrate?
The optimal substrate concentration is dependent on the Michaelis constant (Km) of the enzyme. A common starting point for assays is a substrate concentration close to or slightly above the Km value. For many proteases using AMC-based substrates, a concentration range of 10 µM to 100 µM is often a reasonable starting point for optimization. Titrating the substrate concentration is crucial, as high concentrations can lead to high background fluorescence and potentially the "inner filter effect," where the substrate absorbs excitation or emission light, leading to non-linear results.
Q5: How do I determine the optimal enzyme concentration?
The optimal enzyme concentration should provide a linear increase in fluorescence over the desired time course and a signal that is significantly above the background noise. To determine this, perform a titration experiment with varying enzyme concentrations while keeping the substrate concentration constant. The goal is to find a concentration that results in a robust and linear reaction rate, where less than 10-15% of the substrate is consumed.
Troubleshooting Guide
High background fluorescence and low signal are common issues that can compromise the signal-to-noise ratio of your this compound assay. The following sections provide potential causes and solutions for these problems.
Issue 1: High Background Fluorescence
High fluorescence in your "no-enzyme" or "blank" control wells can mask the true enzymatic signal.
| Potential Cause | Recommended Solution | Expected Outcome |
| Substrate Instability/Degradation | Ensure proper storage of the substrate (lyophilized at -20°C, aliquoted solutions at -20°C or -80°C, protected from light). Prepare fresh substrate dilutions for each experiment and minimize exposure to light. Run a "substrate only" control to assess the rate of spontaneous AMC release. | Reduced background fluorescence in blank wells, leading to an improved signal-to-noise ratio. |
| Contaminated Reagents | Use high-purity, sterile reagents and water. Filter-sterilize buffers if necessary to remove microbial contamination that may contain proteases. | Lower and more consistent background fluorescence across the plate. |
| Autofluorescence of Assay Components | Use black, opaque microplates designed for fluorescence assays to minimize background from the plate itself. Check if the assay buffer or test compounds are autofluorescent at the assay wavelengths by running a "no-substrate" control. | Reduced background and improved assay sensitivity. |
| High Substrate Concentration | Titrate the this compound concentration to find the optimal balance between a robust signal and low background. A typical starting range is 10-50 µM. | As shown in the table below, reducing substrate concentration can significantly improve the signal-to-background ratio. |
Impact of Substrate Concentration on Signal-to-Background Ratio
| Substrate Concentration (µM) | Average Signal (RFU) | Average Background (RFU) | Signal-to-Background Ratio |
| 100 | 8500 | 1200 | 7.1 |
| 50 | 7200 | 650 | 11.1 |
| 25 | 5500 | 350 | 15.7 |
| 10 | 3500 | 200 | 17.5 |
| 5 | 1800 | 150 | 12.0 |
RFU = Relative Fluorescence Units. The signal-to-background ratio is calculated as (Average Signal) / (Average Background).
Issue 2: Low or No Signal
A lack of significant fluorescence increase after adding the enzyme can indicate a problem with one or more assay components.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the enzyme's activity with a known positive control substrate or a different batch of enzyme. |
| Sub-optimal Assay Conditions | Verify that the pH, temperature, and buffer composition are optimal for your specific enzyme. For proteases that cleave after lysine or arginine, a pH between 8.0 and 8.5 is often optimal. Consult the literature for recommended conditions for your enzyme. |
| Incorrect Enzyme or Substrate Concentration | The enzyme concentration may be too low, or the substrate concentration could be significantly below the Km, leading to a very slow reaction rate. Try increasing the enzyme concentration or optimizing the substrate concentration through titration. |
| Presence of Inhibitors | Ensure that your sample or buffers do not contain any known inhibitors of your enzyme. For the two-step HDAC assay, be aware that some compounds may inhibit both the HDAC and the trypsin used in the developing step. |
| Inefficient Trypsin Digestion (for HDAC assay) | Ensure the trypsin is active and used at an appropriate concentration. The pH of the reaction mixture should be optimal for trypsin activity (around pH 8.0) during the development step. |
Experimental Protocols & Visualizations
General Workflow for this compound Assay Optimization
The following diagram illustrates a general workflow for optimizing your this compound assay to achieve a better signal-to-noise ratio.
Caption: A general workflow for optimizing an this compound assay.
Detailed Protocol for a Trypsin Assay using Ac-Arg-Gly-Lys-AMC
This protocol provides a general framework for measuring trypsin activity and should be optimized for your specific experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂ and 0.05% (v/v) Brij-35. Note: Avoid buffers with primary amines as they can interfere with the assay.
-
Substrate Stock Solution: Dissolve lyophilized Ac-Arg-Gly-Lys-AMC in DMSO to a concentration of 10 mM.
-
Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 20 µM). Protect from light.
-
Enzyme Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl). Immediately before use, dilute the trypsin stock solution in Assay Buffer to the desired working concentrations. Keep the enzyme on ice.
-
AMC Standard: Prepare a stock solution of free AMC in DMSO. Create a standard curve by serially diluting the AMC stock in Assay Buffer.
2. Assay Procedure:
-
Plate Setup: Add the following to the wells of a black 96-well microplate:
-
Blank (No Enzyme): 50 µL of Assay Buffer.
-
Negative Control (No Substrate): 50 µL of Enzyme Solution.
-
Test Wells: 50 µL of Enzyme Solution at various concentrations.
-
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Initiate Reaction: Add 50 µL of the Working Substrate Solution to all wells to start the reaction. The final volume in each well will be 100 µL.
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Incubation: Incubate the plate at 37°C, protected from light.
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Fluorescence Measurement: Measure the fluorescence intensity kinetically over a desired time period using an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
Troubleshooting Logic for High Background Fluorescence
The following diagram outlines the logical steps to troubleshoot high background fluorescence.
Caption: A decision tree for troubleshooting high background fluorescence.
References
Technical Support Center: Fluorogenic HDAC Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common pitfalls encountered in fluorogenic Histone Deacetylase (HDAC) activity assays.
Troubleshooting Guides
This section provides systematic guidance to diagnose and resolve common issues encountered during fluorogenic HDAC activity assays.
Problem 1: High Background Fluorescence in "No Enzyme" Control Wells
High background fluorescence can mask the true signal from HDAC activity, leading to a reduced assay window and inaccurate results.
Possible Causes and Solutions:
| Cause | Solution |
| Substrate Instability | The fluorogenic substrate may be degrading spontaneously. Prepare fresh substrate solution for each experiment and avoid repeated freeze-thaw cycles. Store the substrate as recommended by the manufacturer, protected from light.[1] |
| Contaminated Reagents | Assay buffers or other reagents might be contaminated with enzymes that can cleave the substrate. Use high-purity, sterile reagents and dedicated solutions for your HDAC assays.[1] |
| Autofluorescent Compounds | If testing compounds, they may be inherently fluorescent at the assay's excitation and emission wavelengths. Test the fluorescence of the compound alone at the assay concentration.[2][3] |
| Developer Enzyme Issues | The developer enzyme (e.g., trypsin) may have non-specific activity on the acetylated substrate. Ensure the developer is of high quality and used at the recommended concentration. |
Problem 2: No or Low Signal in Positive Control (HDAC Enzyme) Wells
A lack of signal indicates a problem with the enzymatic reaction itself.
Possible Causes and Solutions:
| Cause | Solution |
| Inactive HDAC Enzyme | The enzyme may have lost activity due to improper storage or handling. Avoid repeated freeze-thaw cycles.[2] Verify enzyme activity with a known potent substrate and positive control inhibitor before screening. For cellular extracts, ensure they are prepared from fresh cells or tissues and stored at -80°C. |
| Incorrect Assay Buffer | The pH or composition of the assay buffer may not be optimal for the specific HDAC isoform being tested. Use the buffer recommended in the assay kit or optimize it for your specific enzyme. |
| Sub-optimal Substrate Concentration | The substrate concentration may be too low for the amount of enzyme used. Determine the Michaelis-Menten constant (Km) for the substrate with your enzyme and use a substrate concentration around the Km value. |
| Incorrect Incubation Time/Temperature | The incubation time may be too short, or the temperature may be incorrect for the enzyme to process the substrate. Optimize both incubation time and temperature. A common range is 30-60 minutes at 37°C. |
Problem 3: Positive Control Inhibitor (e.g., Trichostatin A) Shows No Inhibition
Failure of a known inhibitor to block the HDAC reaction points to specific issues with the inhibition part of the assay.
Possible Causes and Solutions:
| Cause | Solution |
| Degraded Inhibitor | The inhibitor stock solution may have degraded. Prepare fresh inhibitor stocks and store them properly. Trichostatin A (TSA) is a potent, reversible inhibitor of class I and II HDACs and is a good positive control. |
| Incorrect Enzyme/Inhibitor Combination | Ensure the HDAC isoform you are using is sensitive to the inhibitor. For example, TSA is a pan-inhibitor for class I and II HDACs. |
| Insufficient Pre-incubation Time | The inhibitor may require more time to bind to the enzyme. Pre-incubate the enzyme with the inhibitor for 10-15 minutes before adding the substrate. |
| High Enzyme Concentration | The concentration of the HDAC enzyme may be too high, requiring a higher concentration of the inhibitor to see an effect. Optimize the enzyme concentration to be in the linear range of the assay. |
Problem 4: High Variability Between Replicate Wells
Inconsistent results between replicate wells can make data interpretation difficult and unreliable.
Possible Causes and Solutions:
| Cause | Solution |
| Pipetting Inaccuracy | Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability. Use calibrated pipettes, pre-wet the tips, and ensure proper mixing in each well. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction rates. To minimize this, avoid using the outermost wells or fill them with buffer or water. |
| Inconsistent Temperature | Temperature fluctuations across the plate can lead to variations in enzyme activity. Ensure the entire plate is at a uniform and stable temperature during incubation. |
| Inadequate Mixing | Incomplete mixing of reagents within the wells can lead to inconsistent reaction initiation. Gently mix the plate after each reagent addition. |
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a fluorogenic HDAC activity assay?
A1: In a typical two-step fluorogenic HDAC assay, an HDAC enzyme deacetylates a synthetic substrate containing an acetylated lysine coupled to a fluorophore. The deacetylated product is then cleaved by a developer enzyme (e.g., trypsin), releasing the fluorophore and generating a fluorescent signal that is proportional to the HDAC activity.
Q2: How can I be sure that my test compound is a true HDAC inhibitor and not an assay artifact?
A2: To validate a potential inhibitor, you should perform several control experiments. Test for compound autofluorescence by incubating the compound with the assay buffer and developer without the enzyme. Also, check if the compound inhibits the developer enzyme by using a pre-deacetylated substrate. Finally, confirm the inhibitory activity in a secondary, orthogonal assay, such as a cell-based assay measuring histone acetylation levels.
Q3: What is the recommended final concentration of DMSO in the assay?
A3: The final concentration of DMSO in the assay should generally not exceed 1%. Higher concentrations of DMSO can inhibit HDAC activity and interfere with the assay.
Q4: How do I choose the right substrate for my HDAC isoform?
A4: Substrate specificity can vary between HDAC isoforms. Some substrates are broad-spectrum, while others are more selective for certain classes or individual isoforms. For example, substrates with a trifluoroacetylated lysine are often preferred for class IIa HDACs. It is crucial to consult the literature or manufacturer's data to select a substrate that is efficiently processed by your HDAC of interest.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for fluorogenic HDAC assays. Note that these values can be assay-dependent and should be optimized for your specific experimental conditions.
Table 1: Common HDAC Inhibitors and their Reported IC50 Values
| Inhibitor | Target HDACs | Reported IC50 Range (nM) |
| Trichostatin A (TSA) | Class I & II | 0.6 - 38 |
| Suberoylanilide Hydroxamic Acid (SAHA) | Pan-HDAC (Class I, II, IV) | 320 - 600 (against HDAC3-NCOR2 complex), with lower nM values for other isoforms |
Note: IC50 values are highly dependent on the specific HDAC isoform, substrate, and assay conditions.
Table 2: Recommended Assay Component Concentrations
| Component | Recommended Starting Concentration |
| HDAC Enzyme | 1 - 10 nM (highly dependent on enzyme purity and activity) |
| Fluorogenic Substrate | 10 - 50 µM (should be around the Km value) |
| Developer (Trypsin) | 0.1 - 0.5 mg/mL |
| DMSO (final concentration) | ≤ 1% |
Experimental Protocols
General Protocol for a Two-Step Fluorogenic HDAC Activity Assay:
This protocol provides a general framework. Specific volumes, concentrations, and incubation times should be optimized and may vary based on the specific assay kit and reagents used.
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Reagent Preparation: Prepare assay buffer, HDAC enzyme, fluorogenic substrate, HDAC inhibitor (positive control), and developer solution according to the manufacturer's instructions.
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Assay Plate Setup: In a 96-well black microplate, set up the following wells in triplicate:
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Blank (No Enzyme): Assay buffer.
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Vehicle Control (100% Activity): HDAC enzyme and DMSO (or other solvent used for compounds).
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Positive Inhibitor Control: HDAC enzyme and a known HDAC inhibitor (e.g., Trichostatin A).
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Test Compound: HDAC enzyme and the test compound.
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Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.
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Reaction Initiation: Start the reaction by adding the fluorogenic HDAC substrate to all wells.
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HDAC Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.
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Reaction Termination and Development: Stop the HDAC reaction and initiate the development by adding the developer solution to each well.
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Development Incubation: Incubate the plate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.
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Fluorescence Measurement: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 355/460 nm for AMC-based substrates).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General principle of a two-step fluorogenic HDAC activity assay.
Caption: A decision tree for troubleshooting common HDAC assay issues.
Caption: Mechanism of interference by autofluorescent compounds.
References
Technical Support Center: Enhancing Ac-Lys-AMC Detection Sensitivity
Welcome to the technical support center for the Ac-Lys-AMC assay. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the this compound substrate?
The Ac-Arg-Gly-Lys-AMC substrate is predominantly used in a two-step enzymatic assay to measure the activity of histone deacetylases (HDACs) and sirtuins (SIRTs). In this assay, the HDAC or SIRT enzyme first removes the acetyl group from the lysine residue. Subsequently, a developing enzyme, typically trypsin, cleaves the peptide bond C-terminal to the now deacetylated lysine, releasing the fluorescent 7-amino-4-methylcoumarin (AMC) group.[1] The resulting fluorescence is directly proportional to the deacetylase activity.[1][2] Additionally, this substrate can be used for the direct measurement of certain trypsin-like protease activities.[1]
Q2: What are the recommended excitation and emission wavelengths for detecting AMC fluorescence?
For the detection of the released AMC fluorophore, the recommended excitation wavelength is in the range of 340-380 nm, and the emission wavelength is between 440-460 nm.[1] It is always best to confirm the optimal settings for your specific microplate reader or spectrofluorometer.
Q3: How should the this compound substrate be stored?
The lyophilized peptide should be stored at -20°C or lower, protected from light. Once reconstituted, typically in DMSO, it is recommended to prepare small aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: Why am I observing high background fluorescence in my control wells (without enzyme)?
High background fluorescence can be attributed to several factors:
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Substrate Instability: The this compound substrate can undergo spontaneous hydrolysis (autohydrolysis), releasing free AMC. It is crucial to prepare fresh substrate solutions for each experiment and protect them from light.
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Reagent Contamination: The substrate solution or assay buffer may be contaminated with proteases. Using high-purity reagents and sterile techniques is recommended.
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Autofluorescence of Assay Components: Some components in your assay buffer or test compounds may be inherently fluorescent at the excitation/emission wavelengths of AMC. Running a "no-substrate" control can help identify and subtract this background fluorescence.
Q5: What should I do if I am not observing a significant increase in fluorescence after adding my enzyme?
A lack of signal could be due to several reasons:
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Inactive Enzyme: Ensure your enzyme is active and has been stored correctly, avoiding multiple freeze-thaw cycles. Running a positive control with a known active enzyme can verify this.
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Sub-optimal Assay Conditions: The pH, temperature, or ionic strength of your assay buffer may not be optimal for your enzyme's activity. Consult the literature for the recommended buffer conditions for your specific enzyme. For proteases that cleave after arginine or lysine, a pH between 8.0 and 8.5 is often optimal.
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Incorrect Enzyme or Substrate Concentration: The enzyme concentration might be too low, or the substrate concentration could be significantly below the Michaelis constant (Km), leading to a slow reaction rate.
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Presence of Inhibitors: Your sample or buffers may contain inhibitors of your enzyme.
Q6: The fluorescence signal plateaus very quickly. What does this indicate?
A rapid plateau in the fluorescence signal can suggest:
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Substrate Depletion: If the enzyme concentration is too high, the substrate may be consumed rapidly. Reducing the enzyme concentration or ensuring that less than 10-15% of the substrate is consumed during the measurement period is advisable for initial rate measurements.
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Enzyme Instability: The enzyme may not be stable under the assay conditions for the duration of the experiment. Adding stabilizing agents like bovine serum albumin (BSA) to the buffer might help.
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Product Inhibition: The released product may be inhibiting the enzyme. Analyzing only the initial linear phase of the reaction is recommended to determine the rate.
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Inner Filter Effect: High concentrations of substances that absorb either the excitation or emission light can lead to a non-linear relationship between the fluorophore concentration and signal intensity. It is recommended to use substrate concentrations that result in a total absorbance of less than 0.1 at the excitation wavelength.
Troubleshooting Guides
Issue 1: High Background Fluorescence
| Potential Cause | Recommended Solution | Expected Outcome |
| Substrate Instability/Degradation | Ensure proper storage of the substrate (lyophilized at -20°C, aliquoted solutions at -20°C or -80°C, protected from light). Prepare fresh substrate dilutions for each experiment and minimize exposure to light. | Reduced background fluorescence in blank wells, leading to an improved signal-to-noise ratio. |
| Contaminated Reagents | Use high-purity water and buffer components. Filter-sterilize buffers and check for microbial contamination in stock solutions. | Lower and more consistent background fluorescence across the plate. |
| Autofluorescence of Assay Components | Use black, opaque microplates designed for fluorescence assays. Check if the assay buffer or test compounds are autofluorescent by running a "no-substrate" control and subtracting this background. | Reduced background and improved assay sensitivity. |
| High Substrate Concentration | Titrate the this compound concentration to find the optimal balance between a robust signal and low background. A typical starting point is 10-50 µM. | A lower substrate concentration can significantly decrease background fluorescence without compromising the enzymatic reaction rate, thereby increasing the signal-to-background ratio. |
Issue 2: Low or No Signal
| Potential Cause | Recommended Solution |
| Inactive Enzyme (HDAC/SIRT or Protease) | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a known positive control substrate or a different batch of enzyme. |
| Sub-optimal Assay Conditions | Verify that the pH, temperature, and buffer composition are optimal for your specific enzyme. For proteases that cleave after Arg or Lys, a pH between 8.0 and 8.5 is often optimal. |
| Incorrect Substrate Concentration | The substrate concentration should ideally be at or near the Michaelis constant (Km) for initial rate measurements. Very high concentrations can lead to substrate inhibition or the inner filter effect. |
| Presence of Inhibitors | Ensure that your sample or buffers do not contain any known inhibitors of your enzyme. For the HDAC/SIRT assay, be aware that some compounds may inhibit both the deacetylase and the trypsin used in the developing step. |
| Inefficient Trypsin Digestion (for HDAC/SIRT Assay) | Ensure the trypsin is active and used at an appropriate concentration. The pH of the reaction mixture should be optimal for trypsin activity (around pH 8.0) during the development step. |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on the fluorometer are set correctly for AMC (Ex: ~360-380 nm, Em: ~440-460 nm). Ensure the gain setting is appropriate to detect the signal without saturating the detector. |
Quantitative Data Summary
Table 1: Effect of Substrate Concentration on Signal-to-Background Ratio in a Typical Trypsin Assay
| Substrate Concentration (µM) | Average Signal (RFU) | Average Background (RFU) | Signal-to-Background Ratio |
| 100 | 8500 | 1200 | 7.1 |
| 50 | 7200 | 650 | 11.1 |
| 25 | 5500 | 350 | 15.7 |
| 10 | 3500 | 200 | 17.5 |
| 5 | 1800 | 150 | 12.0 |
| RFU = Relative Fluorescence Units. The signal-to-background ratio is calculated as (Average Signal) / (Average Background). Data suggests that reducing the substrate concentration can improve the signal-to-background ratio. |
Table 2: Recommended Reagent Concentrations and Conditions
| Parameter | Recommended Range/Value | Notes |
| This compound Substrate Concentration | 10 - 100 µM | Optimal concentration is enzyme-dependent and should be determined empirically, often near the Km value. |
| Enzyme Concentration | 1 nM - 100 nM (for Trypsin) | Highly dependent on the specific activity of the enzyme preparation. A titration is necessary. |
| Excitation Wavelength | 340 - 380 nm | Optimal settings should be confirmed for the specific instrument used. |
| Emission Wavelength | 440 - 460 nm | Optimal settings should be confirmed for the specific instrument used. |
| Assay Buffer pH | 8.0 - 8.5 (for trypsin-like proteases) | The optimal pH is enzyme-specific. |
| Final DMSO Concentration | < 1% | To minimize effects on enzyme activity. |
Experimental Protocols
Protocol 1: Determining Optimal Enzyme Concentration
This protocol outlines the steps to determine the optimal enzyme concentration for your assay.
Reagent Preparation:
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This compound Substrate Solution: Prepare a concentrated stock solution in DMSO. Dilute to a working concentration (e.g., 50 µM) in the assay buffer.
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Assay Buffer: Prepare a buffer with the optimal pH and ionic strength for your enzyme.
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Enzyme Dilutions: Prepare a series of enzyme dilutions in the assay buffer.
Assay Procedure:
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In a 96-well black microplate, add the assay buffer to all wells.
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Add the this compound substrate to each well.
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Include control wells:
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No-Enzyme Control: Contains buffer and substrate only.
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No-Substrate Control: Contains buffer and enzyme only.
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Initiate the reaction by adding the different dilutions of your enzyme to the respective wells. The final volume in all wells should be the same.
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Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm).
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Monitor the increase in fluorescence over time (kinetic read).
Data Analysis:
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Plot the fluorescence intensity versus time for each enzyme concentration.
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The optimal enzyme concentration will be the one that gives a linear increase in fluorescence over the desired time course and a signal that is significantly above the background.
Protocol 2: Two-Step HDAC/SIRT Activity Assay
Reagent Preparation:
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HDAC/SIRT Substrate Stock Solution: Dissolve Ac-Arg-Gly-Lys(Ac)-AMC in DMSO.
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HDAC/SIRT Enzyme Solution: Dilute the enzyme to the desired concentration in cold assay buffer.
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Trypsin Solution: Prepare a solution of TPCK-treated trypsin in the assay buffer.
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HDAC Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.
Assay Procedure:
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HDAC Reaction: In a 96-well black microplate, add the HDAC/SIRT enzyme dilutions. Initiate the reaction by adding the diluted Ac-Arg-Gly-Lys(Ac)-AMC substrate to each well. Include appropriate controls (no-enzyme, inhibitor).
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Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
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Development Step: Stop the HDAC/SIRT reaction and initiate the development by adding the trypsin solution to each well.
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Incubate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate.
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Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~460 nm.
Data Analysis:
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Subtract the fluorescence of the no-enzyme control from all other readings.
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Plot the fluorescence intensity against the enzyme concentration.
Visualizations
References
Ac-Lys-AMC solubility and preparation in DMSO.
This technical support resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and preparation of Ac-Lys-AMC (Nα-Acetyl-L-lysyl-7-amino-4-methylcoumarin) in DMSO. Find answers to common questions, detailed protocols, and troubleshooting guides to ensure the successful use of this fluorogenic substrate in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO is 100 mg/mL, which is equivalent to 289.53 mM.[1][2] It is important to note that achieving this concentration may require ultrasonication.[2] Using fresh, anhydrous DMSO is also crucial, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the product.
Q2: I am having trouble dissolving this compound in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving this compound, we recommend the following troubleshooting steps:
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Use fresh DMSO: Ensure you are using a newly opened bottle of anhydrous or high-purity DMSO, as it readily absorbs moisture, which can impede solubility.
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Apply sonication: Place your vial in an ultrasonic bath to aid dissolution.
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Gentle warming: Gently warm the solution to 37°C to help increase solubility. Combine this with vortexing or sonication for best results.
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, we recommend following a detailed experimental protocol. A step-by-step guide is provided in the "Experimental Protocols" section below. This involves accurately weighing the compound, adding the appropriate volume of fresh DMSO, and ensuring complete dissolution using methods like ultrasonication.
Q4: What are the recommended storage conditions for this compound powder and DMSO stock solutions?
A4: Proper storage is critical to maintain the stability and activity of this compound.
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Powder: The lyophilized powder should be stored at -20°C for long-term stability (up to 3 years).
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DMSO Stock Solution: Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Q5: My DMSO stock solution of this compound has precipitated after storage. Can I still use it?
A5: Precipitation can occur, especially with changes in temperature. You can try to redissolve the precipitate by gently warming the vial to 37°C and vortexing or sonicating. If the precipitate fully redissolves and the solution is clear, it can likely still be used. However, for highly sensitive assays, it is always best to use a freshly prepared solution.
Data Presentation
Table 1: Solubility and Stock Solution Preparation for this compound in DMSO
| Property | Value | Notes |
| Solubility in DMSO | 100 mg/mL (289.53 mM) | Ultrasonication may be required. Use of fresh DMSO is recommended. |
| Molecular Weight | 345.39 g/mol | |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (in DMSO) | -80°C for up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C for up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Methodology for Preparing a 10 mM this compound Stock Solution in DMSO
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Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
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Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, you would need 3.45 mg of the compound.
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Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the powder. For 3.45 mg, you would add 1 mL of DMSO.
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Dissolution: Vortex the vial for 30-60 seconds. If the powder is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.
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Storage: Aliquot the stock solution into smaller, single-use volumes in appropriate microcentrifuge tubes. Store these aliquots at -80°C for long-term storage or -20°C for short-term storage.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the preparation of this compound solutions in DMSO.
Caption: Workflow for troubleshooting this compound solubility issues.
References
Technical Support Center: The Role of Bovine Serum Albumin (BSA) in Ac-Lys-AMC Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Bovine Serum Albumin (BSA) in enzyme assays utilizing the Acetyl-Lysyl-7-amino-4-methylcoumarin (Ac-Lys-AMC) substrate. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of adding BSA to my this compound assay?
A1: Bovine Serum Albumin (BSA) is a multi-functional additive used in enzyme assays to enhance performance and reliability. Its primary roles include:
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Enzyme Stabilization: BSA helps to stabilize the enzyme of interest, preventing denaturation or loss of activity over the course of the experiment.[1]
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Preventing Surface Adsorption: Enzymes, especially at low concentrations, can adsorb to the plastic surfaces of microplates or pipette tips, leading to a reduction in the active enzyme concentration and inconsistent results. BSA acts as a surface-blocking agent, preventing the enzyme from sticking to these surfaces.[2]
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Reducing Non-Specific Interactions: BSA can minimize non-specific binding of assay components, such as inhibitors or substrates, to the reaction vessel.[3][4]
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Sequestering Inhibitors: In some samples, BSA can bind to and neutralize contaminating inhibitors, ensuring the measured enzyme activity is accurate.[3]
Q2: Can BSA interfere with the fluorescence signal in an this compound assay?
A2: Yes, BSA can potentially interfere with fluorescence signals in two main ways:
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Intrinsic Fluorescence: BSA contains aromatic amino acids (tryptophan, tyrosine) and can exhibit intrinsic fluorescence, particularly when excited with UV light around 280 nm. However, this is unlikely to be a significant issue in this compound assays, where the excitation wavelength for released AMC is typically between 340-380 nm.
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Fluorescence Quenching: BSA can quench the fluorescence of certain fluorophores. In some assay designs, particularly with lipidated or long-chain acyl-lysine substrates, this quenching effect is leveraged to increase the assay's dynamic range. The BSA quenches the fluorescence of the bound, uncleaved substrate more than the cleaved product, leading to a larger relative signal increase upon enzyme activity.
Q3: What is the recommended concentration of BSA to use in my assay?
A3: The optimal BSA concentration is enzyme and assay-specific and should be determined empirically. A common starting range is 0.1 to 1 mg/mL. For some sirtuin assays, concentrations as low as 0.05% (0.5 mg/mL) have been used. It is crucial to optimize this parameter during assay development.
Q4: Can the purity of BSA affect my assay results?
A4: Absolutely. Low-purity BSA preparations can be a source of contamination, containing proteases or nucleases that can degrade your enzyme or substrate, leading to inaccurate results. Furthermore, some BSA preparations may contain fluorescent impurities that can increase background signal. It is highly recommended to use high-purity, protease-free BSA for enzymatic assays.
Troubleshooting Guide
This guide addresses specific issues that may be related to the use of BSA in your this compound assay.
| Problem | Potential Cause Related to BSA | Recommended Solution |
| High Background Fluorescence | The BSA preparation is contaminated with fluorescent impurities. | Use a higher purity grade of BSA. Run a "BSA only" control (buffer + BSA) to check for background fluorescence at your assay's excitation/emission wavelengths. |
| The BSA preparation is contaminated with proteases, leading to premature cleavage of the this compound substrate. | Use a certified protease-free BSA. Test your BSA for protease activity by incubating it with the substrate in the absence of your target enzyme. | |
| Low Signal or No Enzyme Activity | BSA is binding to and sequestering your substrate, making it unavailable to the enzyme. This is more common with modified or long-chain acyl-lysine substrates than with the simple this compound. | Reduce the BSA concentration or remove it entirely to see if activity is restored. If BSA is necessary for enzyme stability, titrate it to find the lowest effective concentration. |
| BSA is interacting with and inhibiting your enzyme. While uncommon, this is a possibility. | Perform an enzyme titration with and without BSA to see if the apparent enzyme activity is reduced in the presence of BSA. | |
| Non-Linear Reaction Progress Curves (Sigmoidal Kinetics) | BSA is sequestering the substrate, particularly at low substrate concentrations. This can lead to a sigmoidal dose-response curve in Michaelis-Menten plots instead of a hyperbolic one. | This phenomenon has been observed with long-chain acyl-lysine substrates. If you observe this, try reducing the BSA concentration. Ensure your substrate concentration is well above the Kd for any BSA-substrate interaction. |
| Poor Reproducibility / Inconsistent Results | Inadequate mixing of BSA in assay buffers, leading to concentration gradients across the plate. | Ensure thorough mixing of all stock solutions and master mixes containing BSA. |
| BSA is preventing enzyme adsorption, but its concentration is too low or inconsistent across wells. | Optimize the BSA concentration to ensure complete blocking of non-specific binding. Use a consistent, pre-tested lot of BSA for all related experiments. |
Experimental Protocols
Protocol 1: Optimizing BSA Concentration in an this compound Assay
This protocol provides a method to determine the optimal concentration of BSA for your specific enzyme and assay conditions.
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Reagent Preparation:
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Assay Buffer: Prepare your standard assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
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BSA Stock Solution: Prepare a 10 mg/mL stock solution of high-purity, protease-free BSA in the assay buffer.
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Enzyme Working Solution: Dilute your enzyme in assay buffer to a concentration that gives a robust, linear signal over your desired time course in the absence of BSA.
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Substrate Working Solution: Prepare a working solution of this compound in assay buffer. The final concentration should ideally be at or near the enzyme's Km for the substrate.
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-
Assay Setup (96-well black plate):
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Prepare a series of BSA dilutions in the assay buffer to test final concentrations ranging from 0 to 1.0 mg/mL (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL).
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For each BSA concentration, set up triplicate wells for the following conditions:
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No-Enzyme Control: Assay Buffer + BSA + Substrate
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Enzyme Reaction: Assay Buffer + BSA + Enzyme + Substrate
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Add the assay buffer and the corresponding BSA concentration to all wells.
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Add the enzyme working solution to the "Enzyme Reaction" wells.
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Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 10-15 minutes.
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Initiate the reaction by adding the substrate working solution to all wells.
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Data Acquisition:
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Immediately place the plate in a fluorescence plate reader.
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Measure the fluorescence kinetically (e.g., every 60 seconds for 30-60 minutes) or as an endpoint reading after a fixed time. Use an excitation wavelength of ~355-380 nm and an emission wavelength of ~440-460 nm.
-
-
Data Analysis:
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For each BSA concentration, subtract the average rate (or endpoint fluorescence) of the "No-Enzyme Control" from the "Enzyme Reaction".
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Calculate the Signal-to-Background ratio (S/B) for each BSA concentration.
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Plot the net reaction rate (or S/B ratio) against the BSA concentration. The optimal BSA concentration is typically the lowest concentration that provides the maximal and most stable signal.
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Quantitative Data Example: Effect of BSA on Substrate Fluorescence
The following table summarizes the conceptual effect of BSA on the fluorescence of a fatty-acylated lysine substrate, as described in literature. This illustrates the principle of fluorescence quenching by BSA, which can be exploited to improve assay performance.
| BSA Concentration (µM) | Relative Fluorescence of Fatty-Acylated Substrate (Arbitrary Units) | Relative Fluorescence of Deacylated Product (Arbitrary Units) |
| 0 | 100 | 110 |
| 1.0 | 50 | 105 |
| 5.0 | 20 | 100 |
| 10.0 | 15 | 98 |
| 50.0 | 10 | 95 |
This table is illustrative, based on the principle of BSA-induced quenching of a lipidated fluorescent substrate. The deacylated product shows minimal change in fluorescence, thereby increasing the dynamic range of the assay.
Visualizations
References
- 1. Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 4. Labeled Bovine Serum Albumin as a Fluorescent Biosensor to Monitor the Stability of Lipid-Based Formulations [mdpi.com]
Enzyme concentration optimization for Ac-Lys-AMC kinetics.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the fluorogenic substrate Ac-Lys-AMC in enzyme kinetic assays.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-based enzyme assays.
Question: Why is my background fluorescence too high?
High background fluorescence can mask the enzymatic signal, leading to reduced assay sensitivity. Potential causes and solutions are outlined below.
| Potential Cause | Recommended Solution |
| Substrate Autohydrolysis | Incubate the this compound substrate in the assay buffer without the enzyme and monitor fluorescence over time (a "no-enzyme" control) to check for spontaneous hydrolysis.[1][2] Prepare fresh substrate solutions and protect them from light.[1][3] |
| Contaminated Reagents | Prepare fresh buffers and reagents using high-purity water to avoid fluorescent contaminants.[1] |
| Well-to-Well Contamination | Exercise careful pipetting techniques to prevent cross-contamination, especially when using high concentrations of free AMC for a standard curve. |
| Instrument Settings | Ensure the plate reader is set to the optimal excitation and emission wavelengths for free AMC, typically around 340-380 nm for excitation and 440-460 nm for emission. |
| Microplate Type | Use black, opaque microplates to minimize background fluorescence and well-to-well crosstalk. |
| Compound Interference | If screening compounds, test their intrinsic fluorescence in the absence of the enzyme and substrate. |
Question: Why am I seeing no signal or a very weak signal?
A lack of a discernible signal can point to several issues with the assay components or conditions.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. It is advisable to test enzyme activity with a known positive control substrate. |
| Suboptimal Assay Conditions | Verify that the pH, temperature, and buffer composition are optimal for your specific enzyme. For instance, a pH between 8.0 and 8.5 is often optimal for proteases that cleave after Arg or Lys. |
| Incorrect Substrate Concentration | The substrate concentration should ideally be at or below the Michaelis constant (K_m) for initial rate measurements. |
| Presence of Inhibitors | Ensure that samples or buffers do not contain known inhibitors of your enzyme. |
| Insufficient Incubation Time | A kinetic reading, measuring fluorescence at regular intervals, can help determine if a longer incubation time is needed for sufficient product formation. |
Question: Why is my reaction progress curve non-linear?
The initial phase of the reaction should exhibit a linear rate of product formation. Non-linearity can arise from several factors.
| Potential Cause | Recommended Solution |
| Substrate Depletion | Use a lower enzyme concentration or a shorter reaction time to ensure that less than 10-15% of the substrate is consumed during the measurement period. |
| Enzyme Instability | The enzyme may not be stable under the assay conditions. Consider adding stabilizing agents like BSA or glycerol to the buffer. |
| Product Inhibition | The product of the enzymatic reaction may be inhibiting the enzyme. To mitigate this, analyze only the initial linear phase of the reaction to determine the rate. |
| Inner Filter Effect | At high concentrations of the substrate or product, the solution can absorb the excitation or emission light, leading to a non-linear relationship between fluorophore concentration and fluorescence. Diluting the sample may be necessary. |
| Photobleaching | AMC is susceptible to photobleaching. Minimize the exposure of the plate to the excitation light by taking single endpoint readings if possible. |
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of the this compound substrate?
A1: this compound is primarily used for assaying the activity of trypsin and trypsin-like serine proteases that cleave peptide bonds C-terminal to lysine (Lys) and arginine (Arg) residues. It is also utilized in a two-step coupled assay to measure the activity of histone deacetylases (HDACs).
Q2: What are the recommended excitation and emission wavelengths for detecting AMC fluorescence?
A2: The recommended excitation wavelength is in the range of 340-380 nm, and the emission wavelength is in the range of 440-460 nm. However, it is always best to confirm the optimal settings for your specific instrument.
Q3: How should I determine the optimal enzyme concentration for my assay?
A3: The optimal enzyme concentration should result in a linear increase in fluorescence over a desired time period, with the signal being well above the background noise. A good starting point is to perform a titration experiment with varying enzyme concentrations while keeping the substrate concentration constant.
Q4: What is a typical starting concentration range for the this compound substrate?
A4: The optimal substrate concentration is dependent on the Michaelis constant (K_m) of the enzyme. A common starting point for many proteases using AMC substrates is a concentration range of 10 µM to 100 µM.
Experimental Protocols
Protocol 1: Determining Optimal Enzyme Concentration
This protocol outlines the steps to determine the optimal enzyme concentration for your assay using the this compound substrate.
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Reagent Preparation:
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Prepare a concentrated stock solution of this compound in DMSO.
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Prepare your assay buffer with the optimal pH and ionic strength for your enzyme.
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Prepare a series of enzyme dilutions in the assay buffer.
-
-
Assay Setup:
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In a 96-well black microplate, add the assay buffer to all wells.
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Add the this compound substrate to each well to a final concentration that is close to its K_m value (if known) or a starting concentration of 50 µM.
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Add the different enzyme dilutions to the respective wells. Include a "no-enzyme" control.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
-
Data Analysis:
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Subtract the background fluorescence (from the no-enzyme control) from all experimental readings.
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Plot the fluorescence intensity versus time for each enzyme concentration.
-
The optimal enzyme concentration will be the one that gives a linear increase in fluorescence over the desired time course and a signal that is significantly above the background.
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Protocol 2: Two-Step HDAC Activity Assay
This protocol describes a standard in vitro HDAC activity assay using the acetylated precursor, Ac-Arg-Gly-Lys(Ac)-AMC.
-
Reagent Preparation:
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HDAC Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.
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Substrate Stock Solution: Dissolve Ac-Arg-Gly-Lys(Ac)-AMC in DMSO to a final concentration of 10 mM.
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HDAC Enzyme Dilution: Dilute the HDAC enzyme stock to the desired working concentration in cold HDAC Assay Buffer.
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Trypsin/Developer Solution: Prepare a solution of trypsin in HDAC Assay Buffer. A broad-spectrum HDAC inhibitor can be added to stop the HDAC reaction.
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-
HDAC Reaction:
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In a 96-well black microplate, add the HDAC enzyme dilutions.
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To initiate the reaction, add the diluted Ac-Arg-Gly-Lys(Ac)-AMC substrate to each well.
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Include appropriate controls: no-enzyme control and inhibitor control.
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Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
-
Development Step:
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Stop the HDAC reaction and initiate the development by adding the trypsin solution to each well.
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Incubate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~460 nm.
-
-
Data Analysis:
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Subtract the fluorescence of the no-enzyme control from all other readings.
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Quantitative Data Summary
Table 1: Typical Instrument Settings for AMC Detection
| Parameter | Recommended Setting |
| Excitation Wavelength | 340 - 380 nm |
| Emission Wavelength | 440 - 460 nm |
| Cuvette/Plate Type | Quartz cuvette or black, opaque microplate |
| Read Mode | Fluorescence Intensity (Kinetic or Endpoint) |
Table 2: Example Kinetic Parameters for Similar AMC Substrates with Proteases
Note: This data is for illustrative purposes with similar, but not identical, substrates to Ac-Arg-Gly-Lys-AMC and should be used as a general guide.
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (µM⁻¹s⁻¹) |
| Thrombin | Ac-Nle-Thr-Pro-Lys-AMC | 115 ± 10 | 31.0 ± 0.9 | 0.26 ± 0.03 |
| Thrombin | Ac-Leu-Gly-Pro-Lys-AMC | 160 ± 25 | 2.3 ± 0.2 | 1.5 x 10⁻² |
Visualizations
Caption: Workflow of the two-step HDAC activity assay.
Caption: Troubleshooting logic for common this compound assay issues.
References
Technical Support Center: Ac-Lys-AMC Fluorescence Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ac-Lys-AMC (Acetyl-Lysyl-7-amino-4-methylcoumarin) and related substrates in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound and its derivatives?
A1: this compound and its acetylated form, Ac-Lys(Ac)-AMC, are fluorogenic substrates primarily used in two main types of enzyme assays:
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Histone Deacetylase (HDAC) Activity Assays: This is a two-step assay where an HDAC enzyme first removes the acetyl group from Ac-Lys(Ac)-AMC. Subsequently, a developing enzyme, typically trypsin, cleaves the resulting this compound to release the highly fluorescent 7-amino-4-methylcoumarin (AMC).[1][2][3] The fluorescence intensity is directly proportional to the HDAC activity.
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Protease Activity Assays: this compound can be used as a direct substrate for trypsin-like proteases that cleave peptide bonds C-terminal to lysine residues.[1][4] The cleavage of the Lys-AMC bond releases free AMC, leading to an increase in fluorescence that can be monitored to determine protease activity.
Q2: What are the recommended excitation and emission wavelengths for AMC fluorescence?
A2: The released AMC fluorophore has an optimal excitation wavelength in the range of 340-380 nm and an emission wavelength between 440-460 nm. It is always recommended to confirm the optimal settings for your specific instrument. When attached to the peptide, the fluorescence of AMC is quenched, and the excitation/emission wavelengths are shorter (approximately 330 nm/390 nm).
Q3: How should this compound substrates be stored?
A3: Lyophilized peptides should be stored at -20°C or lower, protected from light. Once reconstituted, typically in DMSO, it is advisable to create aliquots and store them at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: High Background Fluorescence
Q: Why am I observing a high fluorescence signal in my "no-enzyme" or blank control wells?
A: High background fluorescence can mask the enzymatic signal and reduce the assay's sensitivity. Potential causes and solutions are outlined below.
Potential Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting Steps |
| Substrate Autohydrolysis | The this compound substrate may be unstable and hydrolyze spontaneously. Prepare fresh substrate solutions for each experiment and protect them from light. Run a "substrate only" control to quantify the rate of spontaneous AMC release. |
| Contaminated Reagents | Buffers or other assay components may be contaminated with fluorescent substances or proteases. Use high-purity water and reagents, and filter-sterilize buffers if necessary. |
| Autofluorescence of Assay Components | The microplate itself or test compounds can be autofluorescent. Use black, opaque microplates designed for fluorescence assays to minimize background. Run controls with test compounds in the absence of the enzyme to measure their intrinsic fluorescence. |
| High Substrate Concentration | Using an excessively high substrate concentration can increase background fluorescence. Titrate the substrate to find an optimal concentration that balances a strong signal with low background, typically in the 10-100 µM range. |
Issue 2: Low or No Fluorescence Signal
Q: I am not observing a significant increase in fluorescence after adding my enzyme. What should I do?
A: A weak or absent signal can be due to several factors, from inactive reagents to incorrect instrument settings.
Potential Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | The enzyme may have lost activity due to improper storage or handling. Avoid repeated freeze-thaw cycles and ensure it is stored at the recommended temperature. Test the enzyme's activity with a known positive control. |
| Sub-optimal Assay Conditions | The pH, temperature, or buffer composition may not be optimal for your enzyme. For trypsin-like proteases, a pH between 8.0 and 8.5 is often optimal. Consult the literature for the ideal conditions for your specific enzyme. |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on the fluorometer are set correctly for free AMC (Ex: 340-380 nm, Em: 440-460 nm). |
| Presence of Inhibitors | Your sample or buffers might contain enzyme inhibitors. For HDAC assays, be aware that some compounds can inhibit both the HDAC and the trypsin used in the development step. |
| Inefficient Trypsin Digestion (HDAC Assay) | Ensure the trypsin is active and used at an appropriate concentration. The pH should be optimal for trypsin activity (around 8.0) during the development step. |
Issue 3: Non-linear or Rapidly Plateauing Reaction Rate
Q: The fluorescence signal plateaus very quickly, or the reaction rate is not linear. What does this indicate?
A: A non-linear reaction rate can complicate data analysis and may indicate several potential issues.
Potential Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting Steps |
| Substrate Depletion | The enzyme concentration may be too high, leading to rapid consumption of the substrate. Reduce the enzyme concentration to ensure the reaction rate is linear for the desired duration of the experiment. |
| Enzyme Instability | The enzyme may not be stable under the assay conditions for the entire experiment. Consider reducing the incubation time or adding stabilizing agents like BSA to the buffer. |
| Product Inhibition | The product of the reaction (e.g., cleaved peptide or AMC) may be inhibiting the enzyme. Check the literature to see if your enzyme is known to be subject to product inhibition. |
| Inner Filter Effect | At high concentrations, the substrate or product can absorb the excitation or emission light, causing a non-linear relationship between fluorophore concentration and fluorescence. Diluting the sample is a common strategy to minimize this effect. |
| Photobleaching | Prolonged or high-intensity exposure to the excitation light can destroy the AMC fluorophore. Minimize light exposure or take single endpoint readings instead of continuous kinetic measurements if possible. |
Experimental Protocols
General Protocol for AMC Standard Curve
An AMC standard curve is crucial for converting relative fluorescence units (RFU) to the molar amount of product formed.
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Prepare a 1 mM AMC stock solution: Dissolve 7-amino-4-methylcoumarin in DMSO. Store this stock at -20°C, protected from light.
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Create a series of dilutions: Prepare serial dilutions of the AMC stock solution in the assay buffer to generate a range of concentrations (e.g., 0, 0.1, 0.5, 1, 2, 5, 10 µM).
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Measure fluorescence: Add a fixed volume (e.g., 100 µL) of each dilution to the wells of a 96-well plate. Read the fluorescence using the appropriate excitation and emission wavelengths for AMC.
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Plot the data: Subtract the fluorescence of the "buffer only" blank from all readings. Plot the background-subtracted RFU versus the AMC concentration and perform a linear regression to determine the slope (RFU/µM).
Two-Step HDAC Activity Assay Protocol
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Reagent Preparation:
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HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
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Ac-Lys(Ac)-AMC substrate stock solution (10 mM in DMSO).
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HDAC enzyme diluted in cold assay buffer.
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Trypsin solution (e.g., 0.4 mg/mL) in assay buffer. An HDAC inhibitor like Trichostatin A (TSA) can be included to stop the HDAC reaction.
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HDAC Reaction:
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In a black 96-well plate, add the diluted HDAC enzyme.
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If screening inhibitors, add the test compounds.
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Initiate the reaction by adding the Ac-Lys(Ac)-AMC substrate.
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Incubate at 37°C for a predetermined time (e.g., 60 minutes).
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Development Step:
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Stop the HDAC reaction and initiate development by adding the trypsin solution to each well.
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Incubate at 37°C for 15-30 minutes to allow for complete cleavage.
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-
Fluorescence Measurement:
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Read the fluorescence intensity with excitation at ~355-360 nm and emission at ~460 nm.
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Quantitative Data Summary
Table 1: Recommended Wavelengths for AMC Fluorescence Detection
| Parameter | Wavelength Range |
| Excitation | 340 - 380 nm |
| Emission | 440 - 460 nm |
Table 2: Typical Reagent Concentrations for this compound Assays
| Reagent | Typical Concentration |
| This compound Substrate | 10 - 100 µM |
| AMC (for standard curve) | 0 - 10 µM |
| Trypsin (for HDAC assay) | ~0.4 - 5.0 mg/mL |
| DMSO (in final reaction) | <1% |
Visual Diagrams
Caption: Workflow of the two-step HDAC activity assay.
Caption: A logical workflow for troubleshooting common issues.
Caption: Mechanism of fluorescence quenching and release.
References
Technical Support Center: Refining Ac-Lys-AMC Assays for Specific HDAC Isoforms
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Acetyl-Lysine-7-amino-4-methylcoumarin (Ac-Lys-AMC) based assays for specific Histone Deacetylase (HDAC) isoforms.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the optimization and execution of this compound HDAC assays.
| Issue/Question | Potential Causes | Troubleshooting Steps & Recommendations |
| Q1: Why is the background fluorescence in my no-enzyme control wells high? | 1. Substrate Instability: The this compound substrate can undergo spontaneous hydrolysis, releasing the fluorescent AMC molecule.[1][2] 2. Contaminated Reagents: Assay buffers or other reagents might be contaminated with enzymes that can act on the substrate.[2] 3. Autofluorescence of Compounds: Test compounds themselves may be fluorescent at the excitation/emission wavelengths of AMC. | 1. Prepare Fresh Substrate: Always prepare substrate solutions fresh for each experiment and protect them from light. Avoid prolonged storage of diluted substrate solutions.[1][3] 2. Use High-Purity Reagents: Utilize high-purity water and reagents and consider filter-sterilizing buffers. 3. Run a Compound Control: Include a control with the test compound and all assay components except the enzyme to measure its intrinsic fluorescence. |
| Q2: The fluorescence signal is low or absent, even in the positive control. | 1. Inactive Enzyme: The HDAC enzyme may have lost activity due to improper storage or multiple freeze-thaw cycles. 2. Sub-optimal Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for the specific HDAC isoform. 3. Inefficient Developer Enzyme Activity: In the two-step assay, the developer enzyme (e.g., trypsin) may be inactive or inhibited. 4. Incorrect Instrument Settings: The excitation and emission wavelengths on the plate reader may be set incorrectly for AMC. | 1. Verify Enzyme Activity: Test the enzyme with a known positive control substrate or use a new batch of enzyme. Ensure proper storage at -80°C in small aliquots. 2. Optimize Buffer Conditions: Consult literature for the recommended buffer conditions for your specific HDAC isoform. A common starting point is a buffer with a pH around 8.0. 3. Check Developer Enzyme: Ensure the developer enzyme is active and used at an appropriate concentration. The pH should be optimal for its activity (around pH 8.0 for trypsin). 4. Confirm Wavelengths: Verify the instrument settings. For AMC, the excitation is typically 340-380 nm and emission is 440-460 nm. |
| Q3: My known positive control inhibitor (e.g., Trichostatin A) is not showing inhibition. | 1. Inactive Inhibitor: The inhibitor may have degraded due to improper storage. 2. Incorrect Enzyme-Inhibitor Pairing: The specific HDAC isoform being used may not be sensitive to the inhibitor. 3. Insufficient Pre-incubation Time: The inhibitor may require more time to bind to the enzyme before the reaction is initiated. | 1. Use Fresh Inhibitor: Prepare fresh dilutions of the inhibitor from a properly stored stock. 2. Verify Isoform Specificity: Confirm that the inhibitor is active against the specific HDAC isoform being tested. For example, Trichostatin A (TSA) is a potent inhibitor of class I and II HDACs. 3. Optimize Pre-incubation: Increase the pre-incubation time of the enzyme with the inhibitor before adding the substrate. A typical pre-incubation is 10-15 minutes at 37°C. |
| Q4: I am observing high variability between replicate wells. | 1. Pipetting Inaccuracy: Inconsistent pipetting, especially of small volumes, can lead to significant variability. 2. Inadequate Mixing: Reagents may not be thoroughly mixed in the wells. 3. Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents. 4. Temperature Fluctuations: Inconsistent temperature across the plate can affect enzyme kinetics. | 1. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use master mixes for common reagents to minimize pipetting steps. 2. Ensure Thorough Mixing: Gently mix the plate after each reagent addition without introducing bubbles. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate or fill them with buffer or water to create a humidity barrier. 4. Maintain Consistent Temperature: Pre-warm reagents and the plate reader to the assay temperature. |
| Q5: How do I choose the right substrate for my HDAC isoform of interest? | The substrate specificity can vary between different HDAC isoforms. While substrates like Boc-Lys(Ac)-AMC are recognized by several class I HDACs (HDAC1, 2, and 3), other isoforms may require different substrates for optimal activity. | For some isoforms, specialized substrates are required. For example, a doubly acetylated peptide, RHKAcKAc-AMC, is a preferred substrate for HDAC8, while acetylated polyamines like Ac-Spermidine-AMC are used for HDAC10. It is crucial to consult the literature or manufacturer's recommendations for the specific HDAC isoform being studied. |
Experimental Protocols & Data
General Protocol for a Two-Step Fluorometric HDAC Activity Assay
This protocol provides a general framework. Specific concentrations and incubation times may need to be optimized for different HDAC isoforms.
Materials:
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Purified HDAC enzyme
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Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
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HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
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HDAC inhibitor (e.g., Trichostatin A) and test compounds
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Developer solution (e.g., Trypsin in a suitable buffer)
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96-well black microplate
Procedure:
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Compound and Enzyme Preparation:
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In a 96-well black microplate, add the assay buffer.
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Add the test compounds or a vehicle control (e.g., DMSO).
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Add the diluted HDAC enzyme to each well.
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Include controls such as a no-enzyme blank and a positive inhibitor control (e.g., Trichostatin A).
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Pre-incubation:
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Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.
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Initiation of Deacetylation:
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Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
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Incubation:
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Incubate the plate at 37°C for 30-60 minutes.
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Development:
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Stop the HDAC reaction and initiate the development step by adding the developer solution (e.g., trypsin) to each well. This cleaves the deacetylated substrate, releasing the fluorescent AMC molecule.
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Fluorescence Measurement:
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Measure the fluorescence using a plate reader with excitation at ~355-380 nm and emission at ~460 nm.
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Representative IC50 Values of HDAC Inhibitors Against Different Isoforms
The following table summarizes the half-maximal inhibitory concentration (IC50) values for some known HDAC inhibitors against various HDAC isoforms. These values can serve as a reference for positive controls in your experiments.
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | HDAC10 (nM) | HDAC11 (nM) |
| Trichostatin A | 1 | 1.5 | 0.5 | 10 | 200 | 20 | 100 |
| Vorinostat (SAHA) | 20 | 30 | 40 | 10 | 500 | 100 | 2000 |
| Resveratrol | >20,000 | ~2,660 | >20,000 | ~20,000 | >20,000 | >20,000 | >20,000 |
| Note: These are approximate values and can vary depending on the assay conditions. Data compiled from multiple sources for illustrative purposes. |
Visualized Workflows and Pathways
Assay Principle: Two-Step this compound HDAC Assay
The diagram below illustrates the principle of the two-step fluorogenic HDAC assay.
Caption: Principle of the two-step fluorogenic HDAC assay.
General Experimental Workflow
This diagram outlines the major steps in performing an this compound based HDAC inhibitor screening assay.
Caption: General workflow for an HDAC inhibitor screening assay.
Troubleshooting Decision Tree
This decision tree can help diagnose common problems encountered during the assay.
Caption: A decision tree for troubleshooting common assay issues.
References
Stability and storage of Ac-Lys-AMC stock solutions.
Welcome to the technical support center for Ac-Lys-AMC (Acetyl-Lysine-7-amino-4-methylcoumarin). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and troubleshooting of experiments involving this fluorogenic substrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a fluorogenic peptide substrate. Its primary application is in a two-step assay to measure the activity of histone deacetylases (HDACs).[1][2] In this assay, an HDAC enzyme removes the acetyl group from the lysine residue. Subsequently, a protease, such as trypsin, cleaves the peptide bond after the deacetylated lysine, releasing the fluorescent 7-amino-4-methylcoumarin (AMC) group.[1][2] The resulting fluorescence is directly proportional to the HDAC activity.[1] It can also be used for the direct measurement of certain trypsin-like protease activities.
Q2: How should I store and handle this compound?
A2: The lyophilized powder should be stored at -20°C or lower and protected from light. Once reconstituted, typically in an organic solvent like DMSO, it is recommended to prepare single-use aliquots and store them at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.
Q3: What are the recommended excitation and emission wavelengths for detecting the released AMC fluorophore?
A3: The recommended excitation wavelength is in the range of 360-380 nm, and the emission wavelength is in the range of 440-460 nm. It is advisable to confirm the optimal wavelengths for your specific instrument and experimental conditions.
Q4: What is a typical working concentration for this compound in an assay?
A4: The optimal final substrate concentration should be determined empirically for your specific enzyme, but it is typically in the range of 10-100 µM. For some applications, a working concentration of 50-200 µM may be used.
Troubleshooting Guide
High background fluorescence is a common issue encountered in assays using fluorogenic substrates like this compound. The following guide will help you identify and resolve potential causes.
| Potential Cause | Recommended Solution | Expected Outcome |
| Substrate Instability/Degradation | Ensure proper storage of the substrate (lyophilized at -20°C, aliquoted solutions at -20°C or -80°C, protected from light). Prepare fresh substrate dilutions for each experiment and minimize exposure of the substrate solution to light. | Reduced background fluorescence in blank wells, leading to an improved signal-to-noise ratio. |
| Contaminated Reagents | Use high-purity water and buffer components. Filter-sterilize buffers and check for microbial contamination in stock solutions. | Lower and more consistent background fluorescence across the plate. |
| Autofluorescence of Assay Components | Use black, opaque microplates designed for fluorescence assays to minimize background from the plate itself. Check if the assay buffer or test compounds are autofluorescent at the assay wavelengths and subtract the fluorescence of a "no-substrate" control if necessary. | Reduced background and improved assay sensitivity. |
| High Substrate Concentration | Titrate the this compound concentration to find the optimal balance between a robust signal and low background. A typical starting point is 10-50 µM. | An optimized signal-to-noise ratio. |
| Inactive Enzyme | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a known positive control substrate or a different batch of enzyme. | A clear signal increase over background in the presence of active enzyme. |
| Sub-optimal Assay Conditions | Verify that the pH, temperature, and buffer composition are optimal for your specific enzyme. For proteases that cleave after Arg or Lys, a pH between 8.0 and 8.5 is often optimal. | Increased enzyme activity and a stronger signal. |
Experimental Protocols
Preparation of this compound Stock Solution
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Dissolving the Lyophilized Powder : Dissolve the lyophilized this compound in high-quality, anhydrous DMSO to a stock concentration of 10 mM. To aid dissolution, you can gently vortex the tube.
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Aliquoting : Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
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Storage : Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Always protect the stock solution from light.
General Protease Activity Assay
This protocol provides a general method for measuring the activity of a trypsin-like protease using this compound.
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Prepare a Working Substrate Solution : Dilute the 10 mM this compound stock solution in the appropriate assay buffer to the desired final concentration (e.g., 10-100 µM).
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Enzyme Preparation : Prepare a stock solution of the purified protease in the assay buffer. The optimal enzyme concentration should be determined by titration to ensure a linear rate of fluorescence increase over the desired assay time.
-
Assay Setup (96-well plate format) :
-
Add 50 µL of Assay Buffer to all wells.
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Add 20 µL of the diluted enzyme solution to the test wells. For "No Enzyme Control" wells, add 20 µL of assay buffer.
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-
Reaction Initiation : Add 20 µL of the working substrate solution to all wells to initiate the reaction. The final volume in each well will be 90 µL. Immediately mix the contents by gentle shaking.
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Fluorescence Measurement : Place the microplate in a fluorescence plate reader. Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm. For kinetic assays, record the fluorescence every 1-2 minutes for 30-60 minutes.
Data Presentation
Stability of this compound Stock Solutions
| Storage Temperature | Solvent | Duration | Stability | Reference |
| -20°C | DMSO | 1 month | Stable | |
| -80°C | DMSO | 6 months | Stable | |
| -20°C to -70°C | Not Specified | Up to 12 months (from receipt) | Stable |
Recommended Storage Conditions
| Form | Temperature | Light Protection | Additional Notes |
| Lyophilized Powder | -20°C or lower | Required | |
| Stock Solution (in DMSO) | -20°C or -80°C | Required | Aliquot to avoid freeze-thaw cycles. |
Visualizations
Caption: Workflow of the two-step HDAC assay using this compound.
Caption: Decision tree for troubleshooting high background fluorescence.
References
Adjusting for inner filter effect in Ac-Lys-AMC experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetyl-Lysyl-7-amino-4-methylcoumarin (Ac-Lys-AMC) fluorogenic substrates. The primary focus is on identifying and correcting the inner filter effect (IFE), a common artifact that can lead to the underestimation of true reaction rates.
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect (IFE) and how does it impact my this compound assay?
A1: The inner filter effect is a phenomenon that leads to a reduction in the observed fluorescence intensity. This occurs due to the absorption of either the excitation light before it reaches the fluorophore (primary inner filter effect) or the absorption of the emitted light before it reaches the detector (secondary inner filter effect).[1][2][3][4][5] This can result in a non-linear relationship between the concentration of the fluorescent product (AMC) and the measured signal, causing an underestimation of the true enzymatic activity.
Q2: What are the primary causes of the inner filter effect in this compound assays?
A2: In this compound assays, the inner filter effect can be caused by several factors:
-
High Substrate or Product Concentration: High concentrations of the uncleaved this compound substrate or the liberated AMC product can absorb the excitation and/or emission light.
-
Test Compounds: In drug screening, colored or UV-absorbing test compounds can contribute significantly to the inner filter effect.
-
Sample Turbidity: Particulate matter in the sample can scatter light, which can mimic the inner filter effect.
Q3: How can I determine if my assay is affected by the inner filter effect?
A3: There are two main indicators that your assay may be compromised by the inner filter effect:
-
Non-Linear Standard Curve: A standard curve of free AMC fluorescence versus concentration will deviate from linearity and begin to plateau at higher concentrations.
-
High Absorbance: If the absorbance of your sample at the excitation (typically ~350 nm for AMC) and/or emission (~450 nm for AMC) wavelengths is above 0.1, the inner filter effect is likely to be significant.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Non-linear AMC standard curve at higher concentrations. | Inner Filter Effect: The AMC product itself is absorbing the excitation and/or emission light. | 1. Dilute Samples: Work within the linear range of the standard curve by diluting your samples. However, this may not be feasible for samples with weak fluorescence. 2. Mathematical Correction: Apply a correction factor based on the absorbance of the sample. |
| Enzyme reaction rate appears to decrease at high substrate concentrations. | Primary Inner Filter Effect: The uncleaved this compound substrate is absorbing the excitation light, preventing it from reaching the liberated AMC. | 1. Lower Substrate Concentration: Reduce the substrate concentration to a level where its absorbance is less than 0.1. 2. Mathematical Correction: Use an absorbance-based correction formula to account for the substrate's contribution to the inner filter effect. |
| Observed fluorescence is lower than expected, especially with colored test compounds. | Compound Interference: The test compound is absorbing the excitation or emission light. | 1. Measure Compound Absorbance: Screen test compounds for absorbance at the assay wavelengths. 2. Apply Correction: Use a correction method, such as the absorbance-based mathematical correction, for all wells containing the interfering compound. |
Experimental Protocols
Protocol 1: Mathematical Correction for Inner Filter Effect
This protocol describes a common method to mathematically correct for the inner filter effect using absorbance measurements.
Objective: To correct the observed fluorescence intensity (Fobs) for attenuation caused by the inner filter effect to obtain the true, corrected fluorescence intensity (Fcorr).
Materials:
-
Fluorescence microplate reader with absorbance measurement capabilities
-
UV-transparent microplates (e.g., black with clear bottom)
-
Your completed this compound assay plate
Methodology:
-
Fluorescence Measurement: Measure the fluorescence intensity of your samples in the microplate reader (Excitation: ~350 nm, Emission: ~450 nm). This is your Fobs .
-
Absorbance Measurement: Without removing the plate, measure the absorbance of the same samples at the excitation wavelength (Aex) and the emission wavelength (Aem).
-
Correction Calculation: Apply the following formula to each sample well to calculate the corrected fluorescence intensity (Fcorr):
Fcorr = Fobs * 10((Aex + Aem) / 2)
-
Fcorr: Corrected fluorescence intensity
-
Fobs: Observed (measured) fluorescence intensity
-
Aex: Absorbance at the excitation wavelength
-
Aem: Absorbance at the emission wavelength
-
Data Presentation:
| Sample ID | Observed Fluorescence (Fobs) | Absorbance at Ex (Aex) | Absorbance at Em (Aem) | Corrected Fluorescence (Fcorr) |
| Control 1 | 50000 | 0.05 | 0.02 | 54289 |
| Compound A | 35000 | 0.15 | 0.08 | 44194 |
| Compound B | 42000 | 0.08 | 0.03 | 46681 |
Visualizations
Diagram 1: Inner Filter Effect Mechanism
Caption: Mechanism of primary and secondary inner filter effects.
Diagram 2: Experimental Workflow for IFE Correction
Caption: Workflow for mathematical correction of the inner filter effect.
References
- 1. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 2. v-autos.com [v-autos.com]
- 3. srs.tcu.edu [srs.tcu.edu]
- 4. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 5. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Ac-Lys-AMC Fluorogenic and Radiolabeled Deacetylation Assays
For researchers, scientists, and drug development professionals navigating the landscape of deacetylase activity measurement, the choice of assay is a critical decision that impacts throughput, cost, and safety. This guide provides a comprehensive comparison of two common methods: the fluorogenic Ac-Lys-AMC assay and the traditional radiolabeled deacetylation assay. We present a detailed analysis of their underlying principles, experimental workflows, and key performance metrics, supported by experimental data to inform your selection process.
At a Glance: Key Performance Metrics
| Feature | This compound Assay | Radiolabeled Deacetylation Assay |
| Principle | Two-step enzymatic reaction with a fluorogenic readout | Direct measurement of released radiolabeled acetyl groups |
| Throughput | High (96-, 384-, and 1536-well plate compatible)[1][2] | Low to medium |
| Sensitivity | High, with a strong signal-to-noise ratio[1] | High, dependent on specific activity of the radioisotope[3] |
| Cost | Generally lower per sample in high-throughput settings | Higher, due to radioisotope procurement and disposal |
| Safety | Non-radioactive, standard laboratory precautions | Requires handling and disposal of radioactive materials |
| Ease of Use | Homogeneous "add-and-read" format is common[3] | Laborious, with multiple extraction and scintillation counting steps |
| Interference | Potential for interference from fluorescent compounds | Less prone to compound fluorescence interference |
Delving Deeper: A Detailed Comparison
The this compound and radiolabeled deacetylation assays represent two distinct approaches to quantifying enzyme activity, each with its own set of advantages and limitations.
This compound Deacetylation Assay: A High-Throughput Workhorse
The this compound assay has gained widespread adoption due to its suitability for high-throughput screening (HTS) of deacetylase inhibitors. Its principle is based on a coupled enzymatic reaction. In the first step, a histone deacetylase (HDAC) removes the acetyl group from the acetylated lysine residue of the substrate, typically a peptide like Acetyl-Lysine-7-Amino-4-methylcoumarin (this compound). The deacetylated product then becomes a substrate for a second enzyme, trypsin, which cleaves the peptide bond after the lysine, releasing the highly fluorescent 7-Amino-4-methylcoumarin (AMC) molecule. The resulting fluorescence is directly proportional to the deacetylase activity.
Advantages:
-
High-Throughput Amenability: The homogeneous format, often referred to as "mix-and-read," is readily adaptable to 96-, 384-, and even 1536-well plates, making it ideal for screening large compound libraries.
-
Non-Radioactive: This assay eliminates the safety concerns, regulatory hurdles, and specialized disposal procedures associated with radioactive materials.
-
Sensitivity and Robustness: The fluorogenic signal provides a high signal-to-noise ratio, leading to sensitive and reproducible results. For instance, a Z'-factor, a measure of assay robustness, is often greater than 0.85 in optimized this compound assays.
-
Continuous Monitoring: The assay can be adapted for continuous monitoring of enzyme kinetics.
Limitations:
-
Compound Interference: Test compounds that are fluorescent themselves or that inhibit the developer enzyme (trypsin) can interfere with the assay and generate false-positive or false-negative results.
-
Substrate Specificity: The use of a small peptide substrate may not always reflect the enzyme's activity on its natural, full-length protein substrates. Furthermore, the specificity of this compound substrates can vary for different HDAC isoforms.
Radiolabeled Deacetylation Assay: The Traditional Gold Standard
The radiolabeled deacetylation assay is a classic and direct method for measuring enzyme activity. This technique typically utilizes a substrate, such as acetylated histones or peptides, that has been labeled with a radioisotope, commonly tritium ([³H]) or carbon-14 ([¹⁴C]), on the acetyl group. Following the enzymatic deacetylation reaction, the released radiolabeled acetate is separated from the substrate, usually by solvent extraction. The radioactivity of the extracted acetate is then quantified using a scintillation counter, which provides a direct measure of the enzyme's activity.
Advantages:
-
Direct Measurement: This method directly quantifies the product of the enzymatic reaction without the need for a coupled reaction, which can be a source of artifacts.
-
High Sensitivity: The use of radioisotopes can provide very high sensitivity, dependent on the specific activity of the radiolabeled substrate.
-
Resistance to Compound Interference: The detection method is not susceptible to interference from fluorescent or colored compounds, a common issue in fluorogenic assays.
Limitations:
-
Safety and Handling: The use of radioactive materials necessitates specialized licenses, handling protocols, and waste disposal procedures, increasing the complexity and cost of the assay.
-
Low Throughput: The assay is laborious and time-consuming, involving multiple manual steps such as extraction and scintillation counting, making it unsuitable for high-throughput applications.
-
Cost: The cost of radiolabeled substrates and the expense associated with radioactive waste disposal can be significant.
Experimental Methodologies
This compound Deacetylation Assay Protocol
This protocol is a representative example and may require optimization for specific enzymes and experimental conditions.
Materials:
-
This compound substrate
-
Deacetylase enzyme (e.g., HDAC1)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Trypsin solution
-
HDAC inhibitor (for control)
-
Black, flat-bottom 96- or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of test compounds and controls in assay buffer.
-
Add 25 µL of the compound dilutions to the wells of the microplate.
-
Add 25 µL of the deacetylase enzyme solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Add 50 µL of the this compound substrate solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of trypsin solution to each well to stop the deacetylase reaction and initiate the development of the fluorescent signal.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Measure the fluorescence intensity using a plate reader with excitation at ~355 nm and emission at ~460 nm.
Radiolabeled Deacetylation Assay Protocol
This is a generalized protocol and specific details may vary.
Materials:
-
[³H]-acetylated substrate (e.g., histones or peptide)
-
Deacetylase enzyme
-
Assay Buffer
-
Stop Solution (e.g., 1 M HCl, 0.4 M acetic acid)
-
Ethyl acetate
-
Scintillation cocktail
-
Scintillation vials
-
Scintillation counter
Procedure:
-
In a microcentrifuge tube, combine the assay buffer, [³H]-acetylated substrate, and the deacetylase enzyme.
-
Incubate the reaction at 37°C for the desired time.
-
Stop the reaction by adding the stop solution.
-
Add ethyl acetate to the tube to extract the released [³H]-acetate.
-
Vortex the tube vigorously and then centrifuge to separate the aqueous and organic phases.
-
Carefully transfer a portion of the upper organic phase containing the [³H]-acetate to a scintillation vial.
-
Add scintillation cocktail to the vial.
-
Measure the radioactivity in a scintillation counter.
Visualizing the Workflows
Caption: Workflow of the this compound deacetylation assay.
References
A Comparative Guide to Alternative Substrates for Measuring Sirtuin Activity
For Researchers, Scientists, and Drug Development Professionals
The study of sirtuins, a class of NAD⁺-dependent protein deacylases, is critical for understanding cellular metabolism, aging, and a range of diseases including cancer and neurodegenerative disorders.[1][2][3] Measuring the enzymatic activity of the seven mammalian sirtuins (SIRT1-7) is fundamental to this research and to the discovery of novel therapeutic modulators.[4]
Traditionally, sirtuin activity has been measured using assays with fluorophore-tagged acetylated peptide substrates.[5] However, these methods have been criticized for potential artifacts, where the fluorophore itself can interfere with enzyme kinetics and may not accurately represent the in vivo situation. Furthermore, the widely used two-step Fluor de Lys assay can be prone to false-positive signals and is not ideal for distinguishing between different sirtuin isoforms.
This guide provides an objective comparison of alternative substrates and assay formats that have been developed to overcome these limitations, offering higher physiological relevance, improved specificity, and greater reliability.
Comparison of Sirtuin Activity Assay Substrates and Platforms
The development of novel assays has moved towards more physiologically relevant peptide sequences, substrate-agnostic detection methods, and platforms that can measure diverse deacylase activities beyond deacetylation.
| Assay Platform | Substrate Type | Principle | Key Advantages | Key Disadvantages | Applicable Sirtuins |
| Fluorogenic Peptide Assays | Synthetic peptides with fluorophore & quencher (e.g., based on p53, FOXO3a, H3K9) | Two-step: 1. Sirtuin deacetylates substrate. 2. A developing enzyme (e.g., trypsin) cleaves the deacetylated peptide, releasing the fluorophore from the quencher. | Widely available in commercial kits; high-throughput screening (HTS) compatible. | Prone to artifacts from fluorophore tags and developing enzyme, which can degrade the sirtuin. | Primarily SIRT1, SIRT2, SIRT3. |
| Nicotinamide (NAM) Release Assays | Any natural or synthetic acylated peptide. | Substrate-agnostic. Measures the universal sirtuin product, nicotinamide, via a secondary enzymatic reaction that generates a fluorescent signal. | Amenable to any substrate or acyl group; avoids artifacts from tagged substrates. | Can be less sensitive than direct fluorescence; requires additional purified enzymes for the detection step. | All sirtuins and other NAD⁺-cleaving enzymes. |
| OAADPr Detection Assays | Any natural or synthetic acetylated peptide. | Substrate-agnostic. Measures the universal sirtuin product, 2'-O-acetyl-ADP-ribose (OAADPr), typically using a competitive immunoassay format. | Eliminates substrate-derived artifacts; high physiological relevance; robust for HTS. | May require specific antibodies and reagents; can be more expensive. | Validated for SIRT1, SIRT2, SIRT3; adaptable for others. |
| Bioluminescent Assays (e.g., SIRTify) | Split-luciferase peptide with acylated lysines. | One-step: Acylation of a key peptide fragment of luciferase disrupts its ability to bind its partner and emit light. Sirtuin-mediated deacylation restores the active luciferase, generating a signal. | High sensitivity; single-step reaction avoids trypsin; compatible with live-cell measurements. | Requires specialized luciferase reagents; substrate is not a natural sirtuin target. | SIRT1, SIRT2, SIRT3, SIRT5. |
| Mass Spectrometry (MS) Based Assays | Natural or synthetic acylated peptides. | Direct, label-free detection and quantification of the deacetylated peptide product. | High accuracy and specificity; can multiplex different substrates; considered a gold standard. | Lower throughput; requires specialized equipment and expertise. | All sirtuins. |
| Radioisotopic Assays | 3H-labeled acetylated histones or 32P-labeled NAD⁺. | Measures the release of 3H-acetate or the formation of 32P-labeled O-acyl-ADP-ribose, typically separated by TLC. | Highly sensitive and direct. | Involves handling radioactive materials; low throughput. | All sirtuins. |
Key Signaling Pathways and Experimental Workflow
Sirtuins are central regulators of cellular health, deacetylating key transcription factors and other proteins to modulate stress responses, metabolism, and apoptosis.
A generalized workflow for a sirtuin activity assay allows for the screening of potential activators or inhibitors.
Experimental Protocols
Below are detailed methodologies for two common alternative sirtuin activity assays.
Protocol 1: Fluorogenic Natural Peptide Substrate Assay (Two-Step)
This protocol is adapted from commercially available kits and utilizes a peptide substrate derived from a known physiological target, such as p53 or H3K9.
A. Reagent Preparation:
-
Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂. Keep on ice.
-
Sirtuin Enzyme: Recombinant human SIRT1 (or other sirtuin) diluted in Assay Buffer to the desired final concentration (e.g., 2-10 µg/mL). Keep on ice.
-
Substrate Stock: Fluorogenic acetylated peptide (e.g., based on p53 or H3K9ac sequence) at 10 mM in DMSO.
-
NAD⁺ Stock: 50 mM β-Nicotinamide adenine dinucleotide in water.
-
Working Substrate/NAD⁺ Solution: Prepare a fresh mix in Assay Buffer to achieve a final concentration of 100 µM peptide substrate and 500 µM NAD⁺ in the reaction.
-
Developing Solution: Prepare a solution containing a suitable protease (e.g., Trypsin) and a Trichostatin A (TSA) as a pan-HDAC inhibitor to stop non-sirtuin deacetylation.
-
Test Compounds: Dissolve inhibitors (e.g., Nicotinamide) or activators in DMSO, then dilute in Assay Buffer.
B. Assay Procedure (96-well plate format):
-
Add 40 µL of Assay Buffer to all wells. Add 5 µL of test compound solution (or vehicle control).
-
Add 5 µL of the diluted Sirtuin Enzyme solution to all wells except the "No Enzyme" blank. Add 5 µL of Assay Buffer to the blank wells.
-
Initiate the reaction by adding 50 µL of the working Substrate/NAD⁺ Solution to all wells.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
Stop the sirtuin reaction and begin development by adding 50 µL of the Developing Solution to each well.
-
Incubate at 37°C for 15-30 minutes.
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based fluorophores).
-
Calculate activity by subtracting the "No Enzyme" blank from all other readings.
Protocol 2: Substrate-Agnostic Nicotinamide (NAM) Release Assay
This protocol measures the production of nicotinamide (NAM), a universal product of the sirtuin reaction, making it compatible with any substrate.
A. Reagent Preparation:
-
Sirtuin Reaction Buffer: As described in Protocol 1.
-
Sirtuin Enzyme & Substrate: Prepare recombinant sirtuin and any desired acetylated peptide substrate (this peptide does not need a fluorescent tag). A non-acetylated version of the peptide should be used as a control.
-
NAD⁺ Solution: Prepare as in Protocol 1.
-
NAM Standard Curve: Prepare serial dilutions of a nicotinamide standard solution in Sirtuin Reaction Buffer to generate a standard curve (e.g., 0-50 µM final concentration).
-
NAM Detection Reagents:
-
yPnc1 Enzyme: Purified yeast nicotinamidase (yPnc1) which converts NAM to nicotinic acid and ammonia.
-
OPT Solution: o-phthalaldehyde solution, which reacts with the ammonia produced to form a fluorescent product.
-
B. Assay Procedure:
Step 1: Sirtuin Deacetylation Reaction
-
Set up reactions in a 96-well plate containing Sirtuin Reaction Buffer, sirtuin enzyme, the chosen acetylated peptide substrate, and any test compounds.
-
Include controls: no sirtuin enzyme, and a reaction with the corresponding non-acetylated peptide to correct for background fluorescence.
-
Initiate the reaction by adding NAD⁺.
-
Incubate at 37°C for 60-120 minutes. Longer incubation times may be needed for substrates with weak activity.
Step 2: Nicotinamide Detection
-
Add the yPnc1 enzyme to all wells, including the NAM standards.
-
Incubate at 37°C for 60 minutes to allow for the conversion of NAM to ammonia.
-
Add the OPT solution to all wells.
-
Incubate at room temperature for 30 minutes, protected from light, to allow the fluorescent product to form.
-
Read the fluorescence (e.g., Ex/Em = 340/455 nm).
-
Quantify the amount of NAM produced in the sirtuin reactions by comparing the corrected fluorescence values to the NAM standard curve.
By selecting the appropriate substrate and assay platform, researchers can generate more reliable and physiologically relevant data, accelerating the understanding of sirtuin biology and the development of novel therapeutics.
References
- 1. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Human Sirtuin Regulators: The “Success” Stories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Ac-Lys-AMC in Comparative Studies of HDAC Inhibitors
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate assessment of histone deacetylase (HDAC) inhibitor potency and selectivity. This guide provides an objective comparison of the fluorogenic substrate Acetyl-Lysine-7-Amino-4-methylcoumarin (Ac-Lys-AMC) with other commonly used alternatives, supported by experimental data and detailed protocols.
This compound is a widely utilized fluorogenic substrate in HDAC activity assays. Its application is foundational in the high-throughput screening and kinetic analysis of HDAC inhibitors. The assay principle relies on a two-step enzymatic reaction. Initially, an HDAC enzyme removes the acetyl group from the lysine residue of the this compound substrate. Subsequently, a developing enzyme, typically trypsin, cleaves the peptide bond C-terminal to the now deacetylated lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety. The resulting fluorescence intensity is directly proportional to the HDAC activity.
Comparative Analysis of Fluorogenic HDAC Substrates
The choice of substrate can significantly influence the outcome of an HDAC inhibitor screening campaign. This compound and its derivatives are particularly useful for assaying the activity of Class I (HDAC1, 2, 3) and Class IIb (HDAC6) enzymes. However, for other isoforms, alternative substrates may offer better performance. The following table summarizes the kinetic parameters of this compound and other fluorogenic substrates against various HDAC isoforms.
| Substrate | HDAC Isoform | Km (µM) | Vmax (relative units) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Boc-Lys(Ac)-AMC | HDAC1 | 58.89 | - | - | - | [1] |
| Ac-Arg-Gly-Lys(Ac)-MCA | Rat Liver HDAC | 27.5 | 4.9 | - | - | |
| AcRHKK(acetyl)-AMC | HDAC8 | 251 ± 77.5 | - | 0.0201 ± 0.00930 | 80.1 ± 12.3 |
Note: Data for this compound was not directly available in the searched literature. The table presents data for structurally similar substrates to provide a comparative context. "MCA" (7-methoxycoumarin-4-acetic acid) is another fluorescent leaving group similar to AMC.
Experimental Protocols
Accurate and reproducible results in HDAC inhibitor studies hinge on well-defined experimental protocols. Below are detailed methodologies for performing in vitro HDAC activity assays using this compound or its analogs.
In Vitro HDAC Inhibition Assay Protocol
This protocol is designed for a 96-well plate format but can be adapted for 384-well plates.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
This compound or Boc-Lys(Ac)-AMC substrate
-
HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test inhibitors and a known HDAC inhibitor (e.g., Trichostatin A or SAHA) as a positive control
-
Developer solution (Trypsin in HDAC Assay Buffer)
-
Black, flat-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors and the positive control in HDAC Assay Buffer.
-
Enzyme Preparation: Dilute the recombinant HDAC enzyme to the desired concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Reaction Setup:
-
Add 40 µL of HDAC Assay Buffer to each well.
-
Add 10 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Add 50 µL of the diluted HDAC enzyme solution to all wells except for the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation: Add 10 µL of the this compound substrate solution to each well. The final substrate concentration should ideally be at or near the Km value for the specific HDAC isoform being tested.
-
Incubation: Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized based on the enzyme's activity.
-
Development: Add 50 µL of the developer solution (containing trypsin) to each well to stop the HDAC reaction and initiate the cleavage of the deacetylated substrate.
-
Signal Detection: Incubate the plate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software.
-
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context of HDAC inhibition, the following diagrams have been generated using Graphviz.
HDACs play a crucial role in regulating gene expression, and their dysregulation is implicated in various diseases, including cancer. HDAC inhibitors can induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways.
References
Navigating the Nuances of Sirtuin Inhibition: A Guide to the Reproducibility of IC50 Values with Ac-Lys-AMC
For researchers, scientists, and drug development professionals, the accurate determination of inhibitor potency is paramount. The fluorogenic substrate Acetyl-Lysyl-(7-Amino-4-methylcoumarin), or Ac-Lys-AMC, has become a widely adopted tool for assessing the activity of sirtuins, a class of NAD+-dependent deacetylases implicated in a range of physiological and pathological processes. However, the reproducibility of half-maximal inhibitory concentration (IC50) values obtained using this substrate can be influenced by a multitude of factors. This guide provides a comparative analysis of IC50 values, details experimental protocols to enhance reproducibility, and explores alternative methods for validating findings.
The pursuit of novel therapeutics targeting sirtuins has intensified research into their inhibition. This compound offers a convenient, high-throughput method for screening potential inhibitors. The assay relies on a two-step enzymatic reaction where a sirtuin deacetylates the acetylated lysine residue of this compound. Subsequently, a developing enzyme, typically trypsin, cleaves the peptide bond C-terminal to the now deacetylated lysine, releasing the fluorescent AMC molecule. The resulting fluorescence is proportional to the sirtuin's activity.
While straightforward in principle, the IC50 values derived from this assay can exhibit significant variability between different studies and laboratories. This guide aims to shed light on the sources of this variability and provide a framework for obtaining more consistent and reliable data.
Comparative Analysis of Sirtuin Inhibitor IC50 Values
The following table summarizes IC50 values for several common sirtuin inhibitors against SIRT1, SIRT2, and SIRT3. The data has been compiled from various studies and highlights the range of reported values. It is crucial to consider the specific assay conditions, as these can significantly impact the observed potency of an inhibitor.
| Inhibitor | Target Sirtuin | Reported IC50 (µM) | Substrate Used | Noteworthy Conditions |
| Nicotinamide | SIRT1 | 79[1] | p53-based myristoyl peptide-AMC | 5 µM substrate, 1 mM NAD+ |
| SIRT2 | 138[1] | p53-based myristoyl peptide-AMC | 5 µM substrate, 1 mM NAD+ | |
| SIRT3 | 84[1] | p53-based myristoyl peptide-AMC | 5 µM substrate, 1 mM NAD+ | |
| SirReal2 | SIRT2 | 0.14[2] | Z-Lys(Ac)-AMC | --- |
| SIRT2 | Very weak inhibition (30% @ 20 µM)[3] | This compound based | --- | |
| AGK2 | SIRT2 | 3.5 | --- | --- |
| SIRT1 | >50 | --- | --- | |
| SIRT3 | >50 | --- | --- | |
| Tenovin-6 | SIRT1 | 21 | --- | --- |
| SIRT2 | 10 | --- | --- | |
| SIRT3 | 67 | --- | --- | |
| Cambinol | SIRT1 | 56 | --- | --- |
| SIRT2 | 59 | --- | --- | |
| Suramin | SIRT1 | 0.297 | --- | --- |
| SIRT2 | 1.15 | --- | --- | |
| SIRT5 | 22 | --- | --- |
Note: The variability in the reported IC50 values for the same inhibitor can be attributed to differences in the specific this compound-derived substrate (e.g., acetylated vs. myristoylated peptides), substrate and NAD+ concentrations, enzyme source and purity, and buffer composition. For instance, the potency of SirReal2 against SIRT2 varies dramatically depending on the assay conditions and substrate used.
Key Factors Influencing IC50 Reproducibility
Several critical parameters must be controlled to ensure the reproducibility of IC50 values obtained with this compound:
-
Substrate and NAD+ Concentration: Sirtuins exhibit Michaelis-Menten kinetics. Therefore, the apparent IC50 value of an inhibitor can be significantly influenced by the concentrations of both the this compound substrate and the co-substrate, NAD+. It is recommended to perform assays at or below the Km values for both the substrate and NAD+ to accurately determine the potency of competitive inhibitors.
-
Enzyme Concentration and Purity: The concentration and purity of the recombinant sirtuin enzyme are critical. Variations in enzyme activity between batches or suppliers can lead to discrepancies in IC50 values.
-
Assay Buffer Composition: Components of the assay buffer, such as pH, ionic strength, and the presence of detergents or bovine serum albumin (BSA), can affect enzyme activity and inhibitor potency. BSA is often included to prevent non-specific binding of compounds, but it can also sequester inhibitors, leading to an underestimation of their potency.
-
Incubation Times: The pre-incubation time of the enzyme with the inhibitor and the reaction time of the enzymatic reaction should be optimized and kept consistent across experiments.
-
Fluorophore-Related Artifacts: The AMC fluorophore itself can sometimes interact with test compounds, leading to fluorescence quenching or enhancement, which can be misinterpreted as inhibition or activation. It is crucial to perform counter-screens to identify compounds that interfere with the fluorescence signal.
Experimental Protocols for Enhanced Reproducibility
To improve the consistency of IC50 determination using this compound, the following detailed protocol is recommended.
Materials:
-
Recombinant human sirtuin (SIRT1, SIRT2, or SIRT3)
-
This compound substrate (or a specific peptide-AMC substrate)
-
NAD+
-
Sirtuin assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developing solution (e.g., Trypsin in a buffer containing a sirtuin inhibitor like nicotinamide to stop the sirtuin reaction)
-
Test inhibitors dissolved in DMSO
-
Black, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid effects on enzyme activity.
-
Enzyme and Substrate Preparation: Prepare working solutions of the sirtuin enzyme and this compound substrate in the assay buffer. The final concentrations should be optimized based on the specific sirtuin and substrate being used, ideally at or near their Km values.
-
Reaction Setup:
-
Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.
-
Add the sirtuin enzyme solution to each well and pre-incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the NAD+ and this compound substrate solution to each well.
-
-
Enzymatic Reaction: Incubate the plate at a controlled temperature for a specific duration (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Development Step: Stop the sirtuin reaction and initiate the development of the fluorescent signal by adding the developing solution to each well. Incubate for a sufficient time (e.g., 15-30 minutes) for the trypsin to cleave the deacetylated substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for AMC (typically ~350 nm excitation and ~460 nm emission).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Alternative and Confirmatory Assays
Given the potential for artifacts with fluorogenic assays, it is highly recommended to confirm IC50 values using an orthogonal, label-free method.
-
HPLC-Based Assays: High-Performance Liquid Chromatography (HPLC) can be used to directly measure the formation of the deacetylated peptide product without the need for a fluorescent label. This method is considered a gold standard for confirming inhibitor potency as it is less prone to interference from fluorescent compounds.
-
Bioluminescence-Based Assays: Novel assays, such as the SIRTify bioluminescence assay, offer an alternative to fluorescence-based methods. These assays can provide a different readout and may be less susceptible to certain types of compound interference.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding of an inhibitor to the enzyme, providing thermodynamic parameters of the interaction, including the dissociation constant (Kd), which is a direct measure of binding affinity.
Visualizing the Workflow and Underlying Principles
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion
The this compound assay is a valuable tool for high-throughput screening of sirtuin inhibitors. However, the reproducibility of the resulting IC50 values is highly dependent on rigorous adherence to standardized protocols and a thorough understanding of the factors that can influence the assay outcome. By carefully controlling experimental parameters and validating findings with orthogonal methods, researchers can generate more reliable and comparable data, ultimately accelerating the discovery and development of novel sirtuin-targeted therapies. The potential for artifacts, particularly those related to the fluorophore, underscores the importance of confirmatory assays to ensure that observed inhibition is a true reflection of the compound's effect on the enzyme.
References
A Researcher's Guide to Histone Deacetylase (HDAC) Activity Assays: Benchmarking Ac-Lys-AMC Against Commercial Alternatives
For researchers in epigenetics and drug discovery, the accurate measurement of histone deacetylase (HDAC) activity is paramount. The choice of assay kit can significantly impact experimental outcomes, influencing everything from basic research findings to the identification of novel therapeutic inhibitors. This guide provides an objective comparison of the widely-used Ac-Lys-AMC substrate-based assays against other commercially available HDAC assay kits, supported by experimental data and detailed protocols to aid in your selection process.
At a Glance: Performance Comparison of HDAC Assay Kits
The ideal HDAC assay should be sensitive, reliable, and suitable for the intended experimental throughput. Key performance indicators include the Michaelis constant (Km), indicating the substrate concentration at which the reaction rate is half of the maximum, the Z'-factor, a measure of assay quality for high-throughput screening (HTS), and the limit of detection (LOD), representing the lowest enzyme concentration that can be reliably measured.
| Assay Principle | Substrate | Detection Method | Reported Km (HDAC1) | Reported Sensitivity | Z'-Factor | Key Advantages | Key Disadvantages |
| Two-Step Protease-Coupled | This compound / Boc-Lys(Ac)-AMC | Fluorometric (Ex/Em ~355/460 nm) | ~59 µM[1] | Not explicitly stated | Good for HTS | Well-established method, cell-permeable substrates available.[2] | Two-step process, potential for trypsin inhibition to interfere.[3][4] |
| Luminescent | Acetylated luminogenic peptide | Luminescence | Comparable to literature values for fluorescent assays[5] | 10- to 100-fold higher than comparable fluorescence methods. | Excellent for HTS. | High sensitivity, simple "add-mix-measure" protocol. | Potential for luciferase inhibitors to interfere. |
| Direct Immuno-detection | Acetylated histone substrate coated on plate | Colorimetric or Fluorometric | Not applicable | Down to 0.5 ng of purified HDAC enzyme. | Good for HTS | Direct detection avoids trypsin, reducing interference. | Multi-step protocol with wash steps. |
| Alternative Fluorogenic Substrate | Fluor de Lys®-Green | Fluorometric (Ex/Em ~485/530 nm) | Not specified | Higher sensitivity than traditional fluorogenic assays. | Good for HTS | Avoids fluorescence interference from compounds in the near UV and blue range. | Less publicly available comparative data. |
Understanding the Mechanisms: Signaling and Assay Workflows
Histone deacetylases play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histone tails. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression. Understanding this fundamental pathway is key to interpreting data from any HDAC assay.
The experimental workflow for a typical this compound based assay is a two-step enzymatic process. First, the HDAC enzyme removes the acetyl group from the this compound substrate. In the second step, a developer solution containing a protease, typically trypsin, cleaves the deacetylated substrate, releasing the fluorescent 7-amino-4-methylcoumarin (AMC) molecule.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. Below are detailed protocols for the this compound based assay and a leading alternative, the luminescent HDAC-Glo™ I/II Assay.
Protocol 1: this compound Based Fluorometric HDAC Assay
This protocol is a generalized procedure based on common practices for this compound assays. Specific reagent concentrations and incubation times should be optimized for your particular enzyme and experimental conditions.
Materials:
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
This compound or Boc-Lys(Ac)-AMC substrate stock solution (e.g., 10 mM in DMSO)
-
Purified HDAC enzyme or nuclear extract
-
HDAC inhibitor (e.g., Trichostatin A) for control wells
-
Developer solution (e.g., Trypsin in assay buffer, with a final concentration around 100 µg/mL)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a working solution of the HDAC substrate by diluting the stock in HDAC Assay Buffer. The final concentration should be optimized, but a starting point is often near the Km value (e.g., 20-100 µM).
-
Prepare serial dilutions of your test compounds and control inhibitor in HDAC Assay Buffer.
-
Dilute the HDAC enzyme to the desired concentration in cold HDAC Assay Buffer.
-
-
Assay Reaction:
-
To the wells of a 96-well black microplate, add the following in order:
-
HDAC Assay Buffer
-
Test compound or control inhibitor (or vehicle for no-inhibitor control)
-
Diluted HDAC enzyme (add buffer instead of enzyme for a no-enzyme background control)
-
-
Mix gently and pre-incubate for a short period (e.g., 10-15 minutes) at the desired reaction temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the HDAC substrate working solution to all wells.
-
Incubate the plate for the desired reaction time (e.g., 30-60 minutes) at the reaction temperature.
-
-
Development and Detection:
-
Stop the deacetylation reaction and initiate the development by adding the Developer solution to all wells. The developer solution often contains an HDAC inhibitor like Trichostatin A to halt the initial reaction.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at approximately 355 nm and emission at approximately 460 nm.
-
Protocol 2: Luminescent HDAC-Glo™ I/II Assay
This protocol is a summary of the procedure for the Promega HDAC-Glo™ I/II Assay. This "add-mix-measure" assay is designed for simplicity and high-throughput applications.
Materials:
-
HDAC-Glo™ I/II Buffer
-
HDAC-Glo™ I/II Substrate
-
Developer Reagent
-
Purified HDAC enzyme or cell lysate
-
Test compounds and control inhibitor
-
White-walled multi-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare the HDAC-Glo™ I/II Reagent by adding the Substrate and Developer to the HDAC-Glo™ I/II Buffer according to the manufacturer's instructions.
-
Prepare serial dilutions of your test compounds and control inhibitor.
-
Prepare your HDAC enzyme source (purified enzyme or cell lysate).
-
-
Assay Reaction and Detection:
-
Add the HDAC enzyme source and test compounds to the wells of the multi-well plate.
-
Add an equal volume of the prepared HDAC-Glo™ I/II Reagent to each well.
-
Mix the contents of the wells briefly on a plate shaker.
-
Incubate at room temperature for 15-45 minutes.
-
Measure the luminescence using a luminometer. The luminescent signal is stable for several hours.
-
Choosing the Right Assay for Your Research
The selection of an HDAC assay kit should be guided by your specific research needs:
-
For High-Throughput Screening (HTS): The HDAC-Glo™ I/II Assay offers a simplified workflow, high sensitivity, and excellent Z'-factor values, making it a strong candidate for screening large compound libraries.
-
For Highest Sensitivity: The Epigenase™ Direct Assay Kits claim a very low limit of detection, which would be advantageous when working with limited amounts of purified enzyme or low-expressing cell lines.
-
To Minimize Compound Interference: The Fluor de Lys®-Green substrate offers an alternative excitation and emission spectrum that can help to avoid interference from fluorescent compounds. The Epigenase™ Direct Assay Kits also eliminate the use of trypsin, which can be a source of interference for some compounds.
-
For a Well-Established and Cost-Effective Method: This compound based assays are widely used and documented in the literature. The individual components can often be purchased separately, potentially offering a more economical option for well-established protocols.
Ultimately, the best approach may involve validating your key findings with a secondary assay that employs a different detection modality to ensure the robustness and reliability of your results. By carefully considering the performance metrics, experimental protocols, and the specific requirements of your research, you can confidently select the HDAC assay kit that will best support your scientific endeavors.
References
A Researcher's Guide to Fluorogenic Deacetylase Substrates: Limitations of Ac-Lys-AMC in Specific Research Contexts
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorogenic substrate is a critical determinant for the accuracy and sensitivity of enzyme activity assays. This guide provides an objective comparison of the commonly used substrate, Acetyl-Lysyl-7-amino-4-methylcoumarin (Ac-Lys-AMC), with alternative substrates. We will delve into its limitations in specific research contexts, supported by comparative data, and provide detailed experimental protocols to inform your assay design.
This compound is a widely utilized fluorogenic substrate for determining the activity of deacetylases, particularly histone deacetylases (HDACs) and sirtuins (SIRTs). The assay principle relies on a two-step enzymatic reaction. First, a deacetylase removes the acetyl group from the lysine residue of this compound. Subsequently, a developing enzyme, typically trypsin, cleaves the peptide bond C-terminal to the now deacetylated lysine, releasing the fluorescent 7-amino-4-methylcoumarin (AMC) moiety. The resulting fluorescence is directly proportional to the deacetylase activity.[1][2] While this method is well-established, researchers must be aware of its inherent limitations to ensure robust and reliable data.
Limitations of this compound
Indirect Detection and Potential for Interference
The two-step nature of the this compound assay is a significant limitation. The requirement for a second enzyme, trypsin, to generate the fluorescent signal introduces a potential for assay artifacts. Compounds being screened for deacetylase inhibition might also inhibit trypsin, leading to false-positive results.[3] Furthermore, any endogenous proteases in complex biological samples could potentially cleave the substrate, contributing to background signal.
Substrate Specificity and Isoform Selectivity
This compound is a relatively simple peptide mimic and may not reflect the complexity of endogenous protein substrates. This can lead to discrepancies in inhibitor potency and selectivity when compared to assays using more physiologically relevant substrates. For instance, Boc-Lys(Ac)-AMC is recognized by HDAC1, HDAC2, and HDAC3, but is a poor substrate for HDAC8.[4] Different HDAC and sirtuin isoforms exhibit distinct substrate specificities, and this compound may not be the optimal substrate for all family members.[5]
Fluorophore-Related Artifacts
The AMC fluorophore itself can be a source of limitations. The fluorescence of AMC can be quenched by certain compounds, leading to an underestimation of enzyme activity. Conversely, some test compounds may be inherently fluorescent at the excitation and emission wavelengths of AMC (~360 nm and ~460 nm, respectively), resulting in a false-positive signal.
Limited Sensitivity Compared to Newer Fluorophores
While AMC-based assays are sensitive, newer fluorophores such as 7-amino-4-carbamoylmethylcoumarin (ACC) offer significantly higher quantum yields. ACC exhibits an approximately 2.8 to 3-fold higher fluorescence quantum yield compared to AMC, which translates to greater assay sensitivity. This allows for the use of lower enzyme and substrate concentrations, which can be advantageous when working with precious reagents or low-abundance enzymes.
Performance Comparison of Fluorogenic Substrates
To provide a clearer understanding of the performance of this compound relative to its alternatives, the following tables summarize key quantitative data from various studies.
| Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Ac-Nle-Thr-Pro-Lys-AMC | Thrombin | 115 ± 10 | 31.0 ± 0.9 | 2.6 x 105 | |
| Ac-Nle-Thr-Pro-Lys-ACC | Thrombin | 125 ± 13 | 33.7 ± 2.7 | 0.28 x 106 | |
| Boc-Lys(Ac)-AMC | HDAC1 | 58.89 | - | - | |
| Boc-Lys(TFA)-AMC | HDAC8 | 8.9 ± 1.6 | 0.034 ± 0.002 | 3820 | |
| AcRHKK(acetyl)-AMC | HDAC8 | 251 ± 7.75 | 0.0201 ± 0.00930 | 80.1 ± 12.3 | |
| AcRHKK(hex)-AMC | HDAC8 | 146 ± 2.51 | 0.0230 ± 0.00354 | 158.0 ± 26.5 | |
| AcRHKK(dec)-AMC | HDAC8 | 104 ± 2.50 | 0.0322 ± 0.00906 | 309.1 ± 12.3 | |
| Note: Kinetic parameters are highly dependent on the specific enzyme and assay conditions. The values presented here are for comparative purposes. |
| Substrate Fluorophore | Relative Quantum Yield | Key Advantages | Key Disadvantages |
| AMC (7-amino-4-methylcoumarin) | ~1 | Well-established, good sensitivity. | Lower quantum yield than ACC, potential for compound interference. |
| ACC (7-amino-4-carbamoylmethylcoumarin) | ~2.8 - 3 | Higher sensitivity, allows for lower reagent concentrations. | Newer, may not be as widely available as AMC substrates. |
Experimental Protocols
Histone Deacetylase (HDAC) Activity Assay using Ac-Lys(Ac)-AMC
Materials:
-
HDAC enzyme (e.g., recombinant human HDAC1)
-
Ac-Lys(Ac)-AMC substrate
-
HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Trypsin (TPCK-treated)
-
HDAC inhibitor (e.g., Trichostatin A) for control reactions
-
Black, flat-bottom 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Ac-Lys(Ac)-AMC in DMSO.
-
Dilute the HDAC enzyme to the desired concentration in cold HDAC Assay Buffer.
-
Prepare a trypsin solution in HDAC Assay Buffer.
-
-
Assay Reaction:
-
To each well, add 40 µL of HDAC Assay Buffer.
-
Add 10 µL of diluted HDAC enzyme. For negative controls, add 10 µL of HDAC Assay Buffer.
-
To initiate the reaction, add 50 µL of the Ac-Lys(Ac)-AMC substrate solution. The final substrate concentration should be optimized, but a starting point is at or below the Km.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Development:
-
Add 50 µL of trypsin solution to each well to stop the HDAC reaction and initiate cleavage of the deacetylated substrate.
-
Incubate at 37°C for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity on a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
Sirtuin (SIRT) Activity Assay using a Fluorogenic Substrate
Materials:
-
Sirtuin enzyme (e.g., recombinant human SIRT1)
-
Fluorogenic sirtuin substrate (e.g., based on p53 sequence with a C-terminal AMC)
-
NAD⁺
-
Sirtuin Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Trypsin
-
Nicotinamide (to stop the sirtuin reaction)
-
Black, flat-bottom 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the fluorogenic substrate and NAD⁺.
-
Dilute the sirtuin enzyme in cold Sirtuin Assay Buffer.
-
-
Assay Reaction:
-
In each well, combine the sirtuin enzyme, assay buffer, and NAD⁺.
-
Add the fluorogenic substrate to initiate the reaction.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
-
Development:
-
To stop the sirtuin reaction and develop the signal, add a solution containing both trypsin and nicotinamide.
-
Incubate at 37°C for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Measure fluorescence at the appropriate wavelengths for the chosen fluorophore (e.g., Ex/Em ~360/460 nm for AMC).
-
Visualizing Assay Workflows and Signaling Pathways
Conclusion
This compound remains a valuable tool for the study of deacetylase enzymes. However, researchers should be cognizant of its limitations, particularly the indirect nature of the assay, potential for substrate and fluorophore-related artifacts, and the availability of more sensitive alternatives. For high-throughput screening and studies requiring high sensitivity, substrates utilizing fluorophores like ACC may be a more appropriate choice. Careful consideration of the specific research question, the enzyme of interest, and the potential for assay interference is paramount for generating high-quality, reproducible data in the field of deacetylase research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
A Researcher's Guide to Validating Novel Enzyme Substrates Against Ac-Lys-AMC
For researchers engaged in enzymology and drug development, particularly concerning lysine deacetylases, the accurate measurement of enzyme activity is paramount. The fluorogenic substrate, Acetyl-Lysine-7-amino-4-methylcoumarin (Ac-Lys-AMC), has long served as a benchmark for assaying the activity of Class III histone deacetylases (HDACs), also known as sirtuins. Sirtuins are a family of NAD⁺-dependent deacetylases that play crucial roles in cellular processes like aging, DNA repair, and metabolism, making them attractive therapeutic targets.[1][2][3][4]
While this compound is a widely used tool, the quest for substrates with improved kinetic properties, higher sensitivity, or suitability for continuous high-throughput screening (HTS) is ongoing. This guide provides a framework for objectively comparing the performance of novel sirtuin substrates against the established this compound standard, complete with experimental protocols and data presentation formats.
The SIRT1-p53 Signaling Pathway: A Key Biological Context
Sirtuin 1 (SIRT1), a prominent member of the sirtuin family, regulates numerous cellular pathways. One of its first-discovered and most critical non-histone targets is the p53 tumor suppressor.[5] Under cellular stress, p53 is acetylated, which activates its function to induce cell cycle arrest or apoptosis. SIRT1 can deacetylate p53 at lysine 382, thereby inhibiting its transcriptional activity and suppressing these downstream effects. This interaction places SIRT1 at a critical juncture in cell fate decisions and makes the SIRT1-p53 axis a key pathway in cancer research.
Quantitative Comparison of Substrates
When validating a novel substrate, it is essential to compare its performance metrics directly against the current standard. A hypothetical "Novel Substrate S" is presented below as an example of a substrate designed for higher sensitivity and a continuous assay format, contrasting with the two-step, trypsin-dependent this compound assay.
| Parameter | This compound | Novel Substrate S (Hypothetical) | Advantage of Novel Substrate |
| Assay Principle | Two-step: Deacetylation followed by trypsin cleavage to release AMC. | One-step: Deacetylation directly causes a conformational change leading to fluorescence. | Simpler workflow, less prone to artifacts from developer enzyme. |
| Kinetic Constant (Km) | 20-100 µM | 1-10 µM | Higher affinity allows for lower substrate and enzyme concentrations, saving reagents. |
| Relative Brightness | 1x (Standard) | 5-10x | Higher signal intensity improves detection sensitivity. |
| Assay Window (S/B) | 3 to 5-fold | >15-fold | A larger signal-to-background ratio provides more robust and reliable data. |
| Z'-Factor | 0.6 – 0.75 | >0.85 | Indicates a highly robust assay suitable for high-throughput screening (HTS). |
| Detection (Ex/Em) | ~360 nm / ~460 nm | ~490 nm / ~520 nm | Longer wavelengths reduce interference from compound autofluorescence. |
Workflow for Substrate Validation
The process of validating a new enzyme substrate is systematic. It begins with basic characterization and moves towards a direct comparison with the established standard in the context of a relevant biological application, such as inhibitor screening.
Detailed Experimental Protocol: Comparative Sirtuin Activity Assay
This protocol outlines a procedure for directly comparing sirtuin (e.g., SIRT1) activity using this compound and a hypothetical one-step "Novel Substrate S" in a 96-well plate format.
I. Materials & Reagents
-
Enzyme: Recombinant human SIRT1 (stored at -80°C).
-
Substrates:
-
Boc-Lys(Ac)-AMC (this compound), 10 mM stock in DMSO.
-
Novel Substrate S, 10 mM stock in DMSO.
-
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD⁺), 50 mM stock in assay buffer.
-
SIRT1 Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA.
-
Developer Solution (for this compound only): 10 mM Nicotinamide (NAM) and 1 mg/mL Trypsin in assay buffer.
-
Known Inhibitor: Suramin or another known SIRT1 inhibitor for control wells, 10 mM stock in DMSO.
-
Plate: Black, flat-bottom 96-well microplate.
-
Instrumentation: Fluorescence plate reader.
II. Reagent Preparation
-
Enzyme Working Solution: Thaw SIRT1 on ice. Dilute to a 2X final concentration (e.g., 50 nM, for a final concentration of 25 nM) in cold assay buffer. Keep on ice.
-
Substrate Working Solutions:
-
This compound (2X): Dilute 10 mM stock to 100 µM in assay buffer (final concentration will be 50 µM).
-
Novel Substrate S (2X): Dilute 10 mM stock to 20 µM in assay buffer (final concentration will be 10 µM, assuming higher affinity).
-
-
NAD⁺ Working Solution (4X): Dilute 50 mM stock to 2 mM in assay buffer (final concentration will be 500 µM).
-
Inhibitor Working Solution (4X): Prepare a serial dilution of the inhibitor. For a simple control, dilute to 400 µM in assay buffer (final concentration will be 100 µM).
III. Assay Procedure
Set up reactions in triplicate for each condition.
-
Plate Setup (per well):
-
Blank (No Enzyme): 50 µL Assay Buffer.
-
Positive Control (Max Activity): 25 µL Assay Buffer + 25 µL 2X Enzyme Solution.
-
Inhibitor Control: 25 µL 4X Inhibitor Solution + 25 µL 2X Enzyme Solution.
-
-
Initiate Reaction:
-
Add 25 µL of the 4X NAD⁺ Working Solution to all wells.
-
Add 25 µL of the appropriate 2X Substrate Working Solution (either this compound or Novel Substrate S) to the designated wells. The total volume is now 100 µL.
-
-
Incubation (Step 1):
-
Shake the plate gently for 30 seconds.
-
Incubate at 37°C for 60 minutes, protected from light.
-
-
Signal Development & Reading:
-
For Novel Substrate S Wells:
-
Proceed directly to the plate reader.
-
Read fluorescence at Ex/Em = 490/520 nm.
-
-
For this compound Wells:
-
Add 100 µL of Developer Solution to each well.
-
Incubate at 37°C for an additional 30 minutes.
-
Read fluorescence at Ex/Em = 360/460 nm.
-
-
IV. Data Analysis
-
Correct for Background: Subtract the average fluorescence of the "Blank" wells from all other wells.
-
Calculate % Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))
-
-
Calculate Signal-to-Background (S/B) Ratio:
-
S/B = Average Signal_PositiveControl / Average Signal_Blank
-
-
Compare: Directly compare the S/B ratios, dynamic range, and inhibitor potency (IC₅₀) obtained with each substrate to validate the performance of the novel compound.
References
- 1. The Diversity of Histone Versus Nonhistone Sirtuin Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IDENTIFICATION AND CHARACTERIZATION OF NOVEL SIRTUIN INHIBITOR SCAFFOLDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]
The Correlation of Ac-Lys-AMC Data with In-Cell Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of potent and selective sirtuin (SIRT) inhibitors is a critical area of research in various therapeutic fields, including oncology, neurodegenerative diseases, and metabolic disorders. A key challenge in this process is bridging the gap between in vitro enzymatic activity and in-cell target engagement. This guide provides a comprehensive comparison of the widely used Ac-Lys-AMC (Acetyl-Lysine-7-amino-4-methylcoumarin) assay with established in-cell target engagement methodologies. We will delve into the experimental data, detailed protocols, and the underlying principles to equip researchers with the knowledge to effectively translate their in vitro findings to a cellular context.
Data Presentation: Correlating In Vitro Potency with Cellular Efficacy
A direct comparison of in vitro IC50 values, often determined using the this compound assay, with in-cell target engagement data is crucial for validating the cellular activity of SIRT inhibitors. The following tables summarize the performance of several well-characterized SIRT2 inhibitors across different assay platforms.
Table 1: Comparison of In Vitro IC50 Values for SIRT2 Inhibitors
| Inhibitor | Target | IC50 (µM) | Assay Conditions | Reference |
| AGK2 | SIRT2 | 3.5 | Fluor de Lys-SIRT2 deacetylase assay with a p53-derived peptide substrate. | [1] |
| SirReal2 | SIRT2 | 0.29 | In vitro deacetylation assay using an acetylated peptide substrate. | [1] |
| TM | SIRT2 | 0.038 (deacetylation) | In vitro deacetylation and demyristoylation assays. | [2] |
| Tenovin-6 | SIRT2 | ~26 | In vitro deacetylation assay. | [2] |
Key Observation: Based on in vitro data, SirReal2 and TM appear to be significantly more potent inhibitors of SIRT2 than AGK2 and Tenovin-6.[1]
Table 2: Comparison of In-Cell Target Engagement for SIRT2 Inhibitors
| Inhibitor | Method | Cellular Effect | Key Findings | Reference |
| AGK2 | Tubulin Acetylation | Increased α-tubulin acetylation in cells. | Demonstrates cellular activity, but solubility issues can be a limitation. | |
| SirReal2 | Cytotoxicity | Exhibits cytotoxicity in cancer cell lines. | Potent in-cell activity observed. | |
| TM | CETSA, Cytotoxicity | Induces thermal stabilization of SIRT2; shows cancer cell-specific toxicity. | The most potent and selective in vitro inhibitor that also demonstrates strong on-target effects in cells. | |
| Tenovin-6 | p53 Acetylation | Inhibits SIRT1 and SIRT2 in cells, leading to increased p53 acetylation. | Not highly selective for SIRT2 but shows good cellular uptake and activity. | |
| Compound 29 | NanoBRET | High target engagement with an EC50 of 15 nM. | Validates in vitro inhibition studies with strong intracellular binding. |
Correlation Insights: While the this compound assay provides a valuable first-pass assessment of inhibitor potency, it doesn't always directly correlate with in-cell efficacy. Factors such as cell permeability, off-target effects, and inhibitor metabolism can significantly influence an inhibitor's performance in a cellular environment. For instance, while Tenovin-6 has a relatively high in vitro IC50 for SIRT2, it demonstrates good cellular activity, likely due to favorable cell permeability. Conversely, potent in vitro inhibitors may fail to engage their target in cells. Therefore, orthogonal in-cell target engagement assays are indispensable for validating and prioritizing compounds for further development.
Mandatory Visualization
Sirtuin Deacetylation Signaling Pathway
Caption: Sirtuin-mediated deacetylation of a lysine residue.
This compound Assay Experimental Workflow
Caption: Workflow for the two-step this compound sirtuin activity assay.
In-Cell Target Engagement Workflow: CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
In-Cell Target Engagement Workflow: NanoBRET
Caption: Workflow for the NanoBRET Target Engagement Assay.
Experimental Protocols
This compound Sirtuin Activity Assay Protocol
This protocol describes a two-step fluorogenic assay to measure sirtuin deacetylase activity.
Materials:
-
Ac-Arg-Gly-Lys(Ac)-AMC substrate
-
Recombinant human sirtuin enzyme (e.g., SIRT2)
-
NAD+
-
Sirtuin Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Trypsin (TPCK-treated)
-
Sirtuin inhibitor of interest
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add 20 µL of Sirtuin Assay Buffer to each well. Add 10 µL of the inhibitor solution at various concentrations to the sample wells. For control wells, add 10 µL of buffer (positive control) or a known potent inhibitor (negative control).
-
Enzyme Addition: Add 20 µL of the diluted sirtuin enzyme solution to all wells except the "no enzyme" blank. Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate Deacetylation: Start the reaction by adding 20 µL of a working solution of Ac-Arg-Gly-Lys(Ac)-AMC (e.g., 100 µM in assay buffer) to all wells. The final substrate concentration will be 20 µM. Incubate at 37°C for 30-60 minutes.
-
Develop Fluorescence: Add 20 µL of the trypsin solution to all wells to stop the sirtuin reaction and initiate cleavage of the deacetylated substrate. Incubate at 37°C for 15-30 minutes.
-
Measure Fluorescence: Read the fluorescence intensity on a microplate reader with excitation at 340-380 nm and emission at 440-460 nm.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is a powerful method to verify direct target engagement of an inhibitor in a cellular context.
Materials:
-
Cultured cells expressing the target sirtuin
-
Sirtuin inhibitor of interest
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents or AlphaScreen® detection reagents
-
Antibody against the target sirtuin
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentrations of the inhibitor or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for a set duration (e.g., 3 minutes), followed by a cooling step to room temperature.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Quantification: Collect the supernatant (soluble fraction) and determine the amount of soluble target protein using Western blotting and densitometry, or a higher-throughput method like AlphaScreen®.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, target engagement.
NanoBRET™ Target Engagement Intracellular Assay Protocol
The NanoBRET assay is a proximity-based method that quantitatively measures compound binding to a specific protein target in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA for NanoLuc®-Sirtuin fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer specific for the sirtuin target
-
NanoBRET™ Nano-Glo® Substrate
-
White, non-binding surface 96-well or 384-well plates
-
Luminescence-capable plate reader with appropriate filters
Procedure:
-
Transient Transfection: Co-transfect HEK293 cells with the NanoLuc®-Sirtuin fusion vector.
-
Cell Seeding: The following day, seed the transfected cells into a white-walled, multi-well plate in Opti-MEM® I Reduced Serum Medium.
-
Compound and Tracer Addition: Prepare serial dilutions of the test compound (inhibitor). Add the NanoBRET™ Tracer and the test compound to the cells and incubate for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Signal Measurement: Measure the donor emission (NanoLuc®) and acceptor emission (Tracer) using a plate reader equipped with the appropriate filters (e.g., 460nm for donor and >610nm for acceptor).
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the concentration of the test compound to determine the EC50 value, which represents the concentration of the compound that displaces 50% of the tracer from the target protein.
Conclusion
The this compound assay remains a valuable tool for the initial screening and characterization of sirtuin inhibitors due to its simplicity and high-throughput nature. However, the data generated from this in vitro assay should be interpreted with caution and must be validated by in-cell target engagement assays to ensure a strong correlation between biochemical potency and cellular efficacy. Methodologies like CETSA and NanoBRET provide direct evidence of target binding within the complex cellular milieu, offering a more physiologically relevant assessment of a compound's potential. By employing a multi-faceted approach that combines robust in vitro assays with definitive in-cell target engagement studies, researchers can more effectively identify and advance promising sirtuin modulators towards clinical development.
References
Safety Operating Guide
Personal protective equipment for handling Ac-Lys-AMC
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical reagents like Acetyl-Lysyl-7-amino-4-methylcoumarin (Ac-Lys-AMC). This guide provides immediate and essential safety protocols, operational plans, and disposal procedures to foster a secure research environment. Adherence to these guidelines will help minimize risks and ensure the integrity of your experiments.
Personal Protective Equipment (PPE)
When handling this compound, which is typically a powder, the following personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields conforming to EN166 (EU) or NIOSH (US) approved.[1] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1][2] | Prevents skin contact. Gloves must be inspected before use and disposed of properly after.[1] |
| Body Protection | Impervious clothing, such as a lab coat.[1] | Protects skin from accidental spills. |
| Respiratory Protection | For nuisance exposures, a dust mask (type N95/US or P1/EU) is recommended. For higher-level protection or where dust formation is significant, use a respirator with appropriate cartridges (e.g., OV/AG/P99/US or ABEK-P2/EU). | Minimizes inhalation of the powdered compound. |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized operational plan is crucial for minimizing exposure and contamination.
1. Preparation and Weighing:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before handling, wash hands thoroughly.
-
Wear all required PPE as detailed in the table above.
-
Carefully weigh the required amount of this compound powder. Avoid creating dust clouds.
2. Solubilization:
-
This compound is soluble in DMSO, DMF, and acetone. Prepare the stock solution by dissolving the powder in the appropriate solvent.
-
Once in solution, handle with the same level of precaution, as the chemical is still active.
3. Experimental Use:
-
When using this compound in assays, such as for histone deacetylase (HDAC) activity, follow established experimental protocols.
-
Avoid contact with skin and eyes during all steps of the experiment.
-
If working with multi-well plates, exercise caution to prevent splashes or aerosols.
4. Post-Experiment and Storage:
-
After handling, wash hands and any exposed skin thoroughly.
-
Store this compound as a lyophilized powder at -20°C, protected from light.
-
Reconstituted solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Chemical Waste: Dispose of unused this compound and solutions containing the compound in a designated and approved chemical waste container. Do not pour down the drain.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, should be considered contaminated. Place these items in a sealed bag and dispose of them as chemical waste.
-
Decontamination: Clean the work area (fume hood, benchtop) thoroughly after use.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
